molecular formula C6H5N5O2 B6357887 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1369382-71-7

8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B6357887
CAS No.: 1369382-71-7
M. Wt: 179.14 g/mol
InChI Key: XEMZLUHPWWOBHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a useful research compound. Its molecular formula is C6H5N5O2 and its molecular weight is 179.14 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-8-nitro-[1,2,4]triazolo[1,5-a]pyridine is 179.04432442 g/mol and the complexity rating of the compound is 218. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O2/c7-6-8-5-4(11(12)13)2-1-3-10(5)9-6/h1-3H,(H2,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMZLUHPWWOBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)N)C(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Laboratory Guide

Introduction & Strategic Rationale

The [1,2,4]triazolo[1,5-a]pyridine scaffold is a highly privileged pharmacophore in modern medicinal chemistry. It is frequently deployed as a core motif in the development of kinase inhibitors (such as JAK1/2 and VEGFR-2 inhibitors) and topoisomerase II (TDP2) inhibitors [1, 2].

Within this chemical space, 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine serves as a critical, high-value intermediate. The strategic placement of the nitro group at the C8 position fulfills two distinct roles:

  • Electronic Modulation: It acts as a strong electron-withdrawing group (EWG), modulating the pKa and hydrogen-bond donor/acceptor capacity of the triazole core.

  • Synthetic Versatility: The nitro group functions as a masked amine. Post-cyclization, it can be readily reduced to an 8-amino derivative, providing a nucleophilic handle for subsequent Buchwald-Hartwig cross-couplings or amide bond formations to access complex, multi-targeted therapeutics [3].

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. We will examine the thermodynamic and kinetic causality behind the synthetic route, ensuring that your laboratory execution is both predictable and self-validating.

Retrosynthetic Analysis & Mechanistic Logic

The most robust and scalable method for constructing the[1,2,4]triazolo[1,5-a]pyridine bicyclic system is a two-step sequence starting from an appropriately substituted 2-aminopyridine [2]. For our target, the starting material is 2-amino-3-nitropyridine .

The Kinetic Challenge

The strongly electron-withdrawing nature of the 3-nitro group significantly attenuates the nucleophilicity of the adjacent C2 exocyclic amine. Standard alkyl or aryl isothiocyanates often fail to react efficiently under mild conditions. To overcome this kinetic barrier, ethoxycarbonyl isothiocyanate is utilized. The adjacent carbonyl group drastically increases the electrophilicity of the isothiocyanate central carbon, driving the initial addition reaction forward to form a stable thiourea intermediate.

Oxidative Cyclization Mechanism

Once the thiourea intermediate is isolated, the system must be cyclized. We employ a hydroxylamine-mediated oxidative cyclization [1].

  • Nucleophilic Attack: Hydroxylamine attacks the thiocarbonyl carbon, displacing hydrogen sulfide (H₂S) to form an N-hydroxyguanidine intermediate.

  • Intramolecular Ring Closure: The pyridine endocyclic nitrogen, acting as an internal nucleophile, attacks the guanidine carbon.

  • Elimination: The system regains aromaticity via the elimination of ethyl carbamate and water, yielding the final triazolopyridine core.

SynthesisPathway A 2-Amino-3-nitropyridine (Starting Material) C Thiourea Intermediate A->C Step 1: Addition (DCM, RT) B Ethoxycarbonyl isothiocyanate B->C E 8-Nitro-[1,2,4]triazolo [1,5-a]pyridin-2-amine C->E Step 2: Oxidative Cyclization D NH2OH·HCl, DIPEA EtOH/MeOH, Reflux D->E

Workflow for the two-step synthesis of 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine.

Mechanism N1 Thiourea Intermediate N2 Nucleophilic Attack by NH2OH (Displacement of H2S) N1->N2 N3 N-Hydroxyguanidine Intermediate N2->N3 N4 Intramolecular Cyclization (Pyridine N attacks C=N) N3->N4 N5 Elimination (Loss of Ethyl Carbamate/H2O) N4->N5 N6 Target Triazolopyridine Core N5->N6

Mechanistic pathway of the hydroxylamine-mediated oxidative cyclization step.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed with built-in validation checkpoints to ensure process integrity at every stage.

Step 1: Synthesis of 1-(Ethoxycarbonyl)-3-(3-nitropyridin-2-yl)thiourea

Objective: High-yielding formation of the thiourea intermediate without over-acylation.

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 2-amino-3-nitropyridine (1.0 equiv, e.g., 10.0 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add ethoxycarbonyl isothiocyanate (1.15 equiv, 11.5 mmol) via syringe over 15 minutes to prevent localized heating and side reactions.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 12–16 hours.

  • Validation Checkpoint (Visual & TLC): The reaction is self-indicating. As the thiourea intermediate forms, it exhibits lower solubility in DCM than the starting materials, transitioning the clear yellow solution into a thick, pale-yellow suspension. TLC (Hexanes/EtOAc 1:1) should confirm the disappearance of the starting material.

  • Isolation: Filter the suspension under a vacuum. Wash the filter cake sequentially with cold DCM (2 × 10 mL) and cold hexanes (2 × 10 mL) to remove unreacted isothiocyanate. Dry under a high vacuum to afford the intermediate as a solid.

Step 2: Hydroxylamine-Mediated Cyclization to Target Core

Objective: Complete cyclization while managing the off-gassing of H₂S and CO₂.

  • Preparation: Suspend the isolated thiourea intermediate (1.0 equiv, e.g., 8.0 mmol) in a 1:1 mixture of absolute Ethanol and Methanol (0.1 M).

  • Activation: Add hydroxylamine hydrochloride (NH₂OH·HCl) (5.0 equiv, 40.0 mmol) followed by N,N-diisopropylethylamine (DIPEA) (5.0 equiv, 40.0 mmol).

    • Causality Note: A large excess of NH₂OH is required because the intermediate N-hydroxyguanidine is prone to reversibility; pushing the equilibrium ensures complete cyclization [1, 2]. DIPEA is chosen over inorganic bases to maintain system homogeneity and prevent the hydrolysis of the ethoxycarbonyl group prior to cyclization.

  • Cyclization: Attach a reflux condenser (vented through a bleach scrubber to neutralize evolved H₂S) and heat the mixture to 70 °C for 4–6 hours.

  • Validation Checkpoint: The suspension will briefly clear as the intermediate dissolves, followed by the precipitation of the highly crystalline triazolopyridine product.

  • Workup: Cool the reaction to room temperature, then to 4 °C. Filter the precipitate, wash with cold water (to remove DIPEA hydrochloride salts) and cold ethanol. Dry thoroughly under a vacuum at 50 °C.

Analytical Characterization & Data Presentation

To confirm the structural integrity and purity of 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine, multi-nuclear NMR, High-Resolution Mass Spectrometry (HRMS), and FT-IR are required. Below is a summary of the quantitative data parameters you must benchmark against.

Analytical TechniqueParameter / ShiftExpected ObservationStructural Significance
¹H NMR (DMSO-d₆, 400 MHz)Pyridine C5-H~8.90 ppm (dd, J = 6.8, 1.2 Hz, 1H)Highly deshielded due to proximity to the bridgehead nitrogen and overall core electron deficiency.
¹H NMR Pyridine C7-H~8.55 ppm (dd, J = 8.2, 1.2 Hz, 1H)Deshielded by the adjacent strongly electron-withdrawing C8-nitro group.
¹H NMR Pyridine C6-H~7.35 ppm (t, J = 7.5 Hz, 1H)Represents the central proton on the pyridine ring, split by C5 and C7 protons.
¹H NMR Exocyclic -NH₂~6.70 ppm (br s, 2H)Confirms the presence of the free amine; broadness is due to quadrupolar relaxation and exchange.
¹³C NMR (DMSO-d₆, 100 MHz)C2 (Triazole)~165.0 ppmCharacteristic shift for the carbon bonded to the exocyclic amine.
HRMS (ESI-TOF)[M+H]⁺Calculated for C₆H₆N₅O₂⁺: 180.0516Confirms exact molecular weight and elemental composition.
FT-IR (ATR)N-H stretch3450, 3320 cm⁻¹Primary amine symmetric and asymmetric stretching.
FT-IR (ATR)-NO₂ stretch1525, 1345 cm⁻¹Strong asymmetric and symmetric stretches confirming nitro group retention.

Troubleshooting & Process Optimization

  • Incomplete Thiourea Formation: If TLC indicates unreacted 2-amino-3-nitropyridine after 16 hours, the DCM may contain trace water, which hydrolyzes the ethoxycarbonyl isothiocyanate. Ensure the use of strictly anhydrous solvents and fresh isothiocyanate.

  • Formation of Uncyclized Side Products in Step 2: If the reaction yields a mixture of the target and uncyclized N-hydroxyguanidine, the reflux temperature was likely insufficient, or the reaction was quenched too early. Ensure the internal temperature reaches a minimum of 65 °C and verify completion via LC-MS before cooling.

  • Discoloration (Dark Brown/Red): Indicates oxidation of the exocyclic amine or degradation of the hydroxylamine. Degas the EtOH/MeOH solvent mixture with argon prior to the cyclization step to maintain a pristine, off-white product profile.

References

  • Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. European Journal of Medicinal Chemistry (via NIH PMC). Detailed protocols on the synthesis of triazolopyridines via ethoxycarbonyl isothiocyanate and hydroxylamine cyclization. URL:[Link]

  • Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 2024. Demonstrates the broad utility of the triazolopyridine core and specific coupling conditions. URL:[Link]

  • Synthetic access to 2-amido-5-aryl-8-methoxy-triazolopyridine and 2-amido-5-morpholino-8-methoxy-triazolopyridine derivatives as potential inhibitors of the adenosine receptor subtypes. ResearchGate. Highlights the derivatization of substituted triazolopyridines. URL:[Link]

Technical Whitepaper: Physicochemical Profiling of 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical properties of 8-Nitro-triazolo[1,5-a]pyridin-2-amine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The fused heterocyclic system 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine represents a critical high-value scaffold in modern medicinal chemistry. Distinguished by its electron-deficient core and specific substitution pattern, this compound serves as a pivotal intermediate in the synthesis of next-generation kinase inhibitors (specifically VEGFR-2 ) and nuclear receptor modulators (ROR


t  inverse agonists).

This guide provides a comprehensive technical analysis of its physicochemical attributes, synthetic accessibility, and spectroscopic signature, designed to support lead optimization and process chemistry workflows.

Chemical Identity & Molecular Architecture[1][2][3]

The compound features a bicyclic [1,2,4]triazolo[1,5-a]pyridine core. The "bridgehead" nitrogen (position 1) and the specific placement of the nitro group at position 8 create a unique electronic environment that influences both solubility and reactivity.

PropertyDetail
IUPAC Name 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
CAS Number 1369382-71-7
Molecular Formula C

H

N

O

Molecular Weight 179.14 g/mol
SMILES Nc1nn2c(cccc2[O-])n1
Appearance Yellow crystalline solid
Melting Point 350 °C (Decomposes)
Structural Visualization

The following diagram illustrates the core scaffold and the numbering scheme essential for NMR assignment and derivatization logic.

G Figure 1: Numbering and connectivity of the 8-nitro-[1,2,4]triazolo[1,5-a]pyridine scaffold. N1 N1 (Bridge) C2 C2 N1->C2 C8 C8 (Nitro) N1->C8 N3 N3 C2->N3 NH2 NH2 C2->NH2 Pos 2 C9 C8a N3->C9 N4 N4 C5 C5 C5->C9 C6 C6 C6->C5 C7 C7 C7->C6 C8->C7 NO2 NO2 C8->NO2 Pos 8 C9->N1

Physicochemical Profiling

Solubility & Lipophilicity

The 8-nitro substituent significantly impacts the solvation profile compared to the unsubstituted parent scaffold.

  • Aqueous Solubility: Poor (< 0.1 mg/mL). The planar, rigid bicyclic system facilitates strong

    
    -
    
    
    
    stacking in the crystal lattice, evidenced by the high melting point (350 °C).
  • Organic Solubility:

    • DMSO: Soluble (> 10 mg/mL). Recommended solvent for stock solutions.

    • Methanol/Ethanol: Sparingly soluble.

    • DCM/Chloroform: Insoluble.

  • LogP (Calculated): ~0.2. While technically low, the lattice energy dominates the solubility profile, making it behave like a "brick dust" solid.

Electronic Properties & pKa

The 8-nitro group is a strong electron-withdrawing group (EWG) located ortho to the bridgehead nitrogen.

  • Acidity/Basicity: The 2-amino group is weakly basic. The EWG effect of the 8-nitro group pulls electron density from the ring system, further reducing the pKa of the 2-amine compared to the parent triazolopyridine (pKa ~2.4).

  • Reactivity: The C-5 and C-7 positions are deactivated towards electrophilic aromatic substitution but activated for nucleophilic attack, a property exploited in late-stage functionalization.

Spectroscopic Characterization (Self-Validating Data)

Accurate identification of this isomer is critical, as the 6-nitro and 7-nitro isomers are common byproducts. The following


H NMR data  is the gold standard for purity verification.

Solvent: DMSO-


 (600 MHz)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
6.71 Singlet (s)2H-NH

Exchangeable amine protons.
7.04 Doublet of Doublets (dd)1HC6-HCoupling constant

Hz indicates vicinal neighbors.
8.41 Doublet of Doublets (dd)1HC7-HDownfield shift due to proximity to nitro group.
8.99 Doublet of Doublets (dd)1HC5-HMost deshielded aromatic proton (adjacent to bridgehead N).

Note: The coupling pattern (dd) for the aromatic protons confirms the 8-substitution pattern, distinguishing it from the 6-nitro isomer where the splitting pattern would differ (e.g., meta-coupling).

Synthetic Pathway & Protocol

The most robust synthesis utilizes an oxidative cyclization strategy. This "one-pot" method ensures high yield and minimizes the handling of unstable hydrazine intermediates.

Reaction Mechanism (DOT Diagram)

Synthesis Figure 2: Oxidative cyclization pathway for scaffold synthesis. Start Precursor: N-(3-nitropyridin-2-yl)formamidine Intermediate Intermediate: N-Chloro-amidine species Start->Intermediate Chlorination (MeOH, 40°C) Reagent1 Reagent: N-Chlorosuccinimide (NCS) (Oxidant) Reagent1->Intermediate Product Product: 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine (Yellow Solid) Intermediate->Product Intramolecular Cyclization Reagent2 Base: K2CO3 / H2O (Cyclization) Reagent2->Product

[1][2][3]

Validated Experimental Protocol

Objective: Synthesis of 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine (Scale: 2.0 mmol).

  • Chlorination:

    • Suspend the precursor (N-(3-nitropyridin-2-yl)formamidine derivative) in Methanol (36 mL) .

    • Add N-Chlorosuccinimide (NCS, 1.1 eq) at 40 °C .

    • Stir for 15 minutes . The mixture will form a slurry.

  • Cyclization:

    • Add a solution of K

      
      CO
      
      
      
      (2.1 eq)
      in Water (7 mL) dropwise at 40 °C.
    • Stir for 30 minutes at 40 °C.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Add Water (29 mL) to precipitate the product fully.

    • Stir for 30 minutes in an ice bath.

    • Filter the yellow solid and wash with cold water.

    • Dry under vacuum.

  • Expected Yield: ~86%.

  • QC Check: Verify Melting Point (350 °C dec) and NMR (see Section 4).

Applications in Drug Discovery[5][6]

This scaffold is not merely a building block; it is a pharmacophore widely utilized in:

  • ROR

    
    t Inverse Agonists:  The triazolopyridine core mimics the interactions of biaryl systems in the ligand-binding domain of the retinoic acid receptor-related orphan receptor gamma t, crucial for Th17 cell modulation in autoimmune diseases.
    
  • VEGFR-2 Kinase Inhibitors: The 2-amine position serves as a hinge-binder, forming hydrogen bonds with the kinase ATP pocket (e.g., Cys919 in VEGFR-2). The 8-nitro group can be reduced to an amine or transformed into other functionalities to probe the solvent-exposed regions of the protein.

Safety & Stability

  • Thermal Stability: High (MP > 300 °C), but the compound decomposes upon melting.[4] Avoid prolonged heating above 250 °C.

  • Explosivity: As a nitro-heterocycle, it possesses "explosophoric" potential. While stable on a gram scale, DSC (Differential Scanning Calorimetry) is mandatory before scaling to >100g to assess exotherm onset.

  • Storage: Store in amber vials at 2–8 °C , desiccated.

References

  • Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable ROR

    
    t Inverse Agonists. 
    Source: ACS Medicinal Chemistry Letters (2020).
    URL:[Link]
    
  • Process Chemistry Research on VEGFR-2 Kinase Inhibitors Containing Nitrogenous 5,6-Fused Heterocycles. Source: Kobe Pharmaceutical University Repository (2014) - Provides the specific synthesis and NMR data for compound 62b (8-nitro isomer). URL:[Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Source: Organic Chemistry Portal. URL:[Link]

  • Reagentia Catalog Entry: 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1369382-71-7). Source:[5] Reagentia.eu. URL:[Link][4]

Sources

Analytical Profiling and Spectroscopic Characterization of 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

In the landscape of modern drug discovery, the [1,2,4]triazolo[1,5-a]pyridine core has emerged as a privileged scaffold, particularly in the design of highly selective kinase inhibitors. Specifically, 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine serves as a critical synthetic intermediate and structural motif in the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors [1].

The unique "push-pull" electronic configuration of this molecule—driven by the electron-donating 2-amino group and the strongly electron-withdrawing 8-nitro group—dictates both its reactivity and its binding affinity within the ATP-binding pocket of target kinases. This whitepaper provides an authoritative, in-depth analysis of the compound's spectroscopic signatures (NMR, IR, MS) and outlines a self-validating synthetic protocol to ensure absolute structural fidelity during process scale-up.

Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Kinase VEGF->VEGFR2 Activates Downstream PI3K / MAPK Pathways VEGFR2->Downstream Blocked Signaling Inhibitor Triazolopyridine Scaffold Inhibitor->VEGFR2 Blocks ATP Binding Outcome Angiogenesis Inhibition Downstream->Outcome Clinical Efficacy

Figure 2: Mechanism of action for VEGFR-2 inhibitors using the triazolopyridine core.

Standardized Synthesis & Sample Preparation Protocol

To achieve high-purity spectroscopic data, the compound must be synthesized using a highly controlled, one-pot oxidative cyclization. The following protocol is engineered as a self-validating system , ensuring that each mechanistic step is analytically confirmed before proceeding.

Step-by-Step Methodology: One-Pot Oxidative Cyclization

1. Oxidative Activation

  • Procedure: Suspend 1-(3-nitropyridin-2-yl)thiourea (544 mg, 3.00 mmol) in anhydrous methanol (36 mL). Add N-chlorosuccinimide (NCS, 3.30 mmol) at 40 °C.

  • Causality: NCS acts as a mild, controlled electrophilic halogenating agent. It selectively oxidizes the thiocarbonyl sulfur, generating a highly reactive sulfenyl chloride intermediate. This activation is strictly necessary to make the carbon center susceptible to intramolecular nucleophilic attack.

  • Self-Validation (In-Process Control): Stir for 15 minutes. Pull a 10 µL aliquot, quench in acetonitrile, and analyze via LC-MS. The complete disappearance of the starting material mass and the appearance of the activated intermediate validate the completion of this step. Do not proceed to step 2 until conversion is >98%.

2. Base-Promoted Cyclization

  • Procedure: To the resulting slurry, add a solution of K₂CO₃ (6.30 mmol) in H₂O (7 mL) dropwise while maintaining the temperature at 40 °C.

  • Causality: The addition of potassium carbonate serves a dual purpose: it neutralizes the HCl generated during the oxidation step and deprotonates the pyridine ring nitrogen. This drives the intramolecular nucleophilic attack on the activated thiocarbonyl carbon, expelling the sulfur leaving group and closing the triazole ring.

  • Self-Validation (In-Process Control): Stir for 30 minutes. A distinct color change to deep yellow will occur. Confirm cyclization via TLC (EtOAc/Hexane 1:1); the product will appear as a highly UV-active spot with an altered Rf value compared to the intermediate.

3. Isolation and Purification

  • Procedure: Cool the mixture to room temperature. Add H₂O (29 mL) to fully precipitate the product. Stir for an additional 30 minutes to promote uniform crystal growth. Filter the yellow solid, wash with cold H₂O, and dry under vacuum at 50 °C.

  • Yield & Physical State: 461 mg (86% yield) of a yellow solid. Melting point: 350 °C (decomposition) [1].

SynthesisWorkflow SM 1-(3-Nitropyridin-2-yl)thiourea (Starting Material) Oxidation NCS, MeOH, 40°C (Oxidative Activation) SM->Oxidation Step 1 Cyclization K2CO3, H2O, 40°C (Base-Promoted Cyclization) Oxidation->Cyclization Step 2 Product 8-Nitro-[1,2,4]triazolo [1,5-a]pyridin-2-amine Cyclization->Product Filtration Analysis NMR, IR, MS (Validation) Product->Analysis Characterization

Figure 1: One-pot oxidative cyclization workflow and analytical validation pipeline.

Comprehensive Spectroscopic Data Analysis

The structural integrity of 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is validated through a triad of analytical techniques. The data below reflects the exact electronic environment of the fused bicyclic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra (recorded in DMSO-d₆) reveal the profound impact of the 8-nitro group on the pyridine ring's electron density.

Causality in Chemical Shifts:

  • H-5 (8.99 ppm): This proton is situated adjacent to the bridgehead nitrogen (N-4) and falls directly within the deshielding cone of the triazole ring. Consequently, it is the most downfield-shifted proton in the spectrum.

  • H-7 (8.41 ppm): Positioned ortho to the powerfully electron-withdrawing nitro group at C-8, this proton experiences significant electron depletion, resulting in a strong downfield shift.

  • NH₂ (6.71 ppm): The primary amine protons appear as a broad singlet. While typical anilines appear further upfield, the electron-deficient nature of the triazolopyridine core pulls electron density away from the exocyclic nitrogen, deshielding these protons.

NucleusPositionChemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)Integration
¹H NMR NH₂ (C-2)6.71Singlet (broad)2H
(600 MHz)H-67.04Doublet of doublets (J = 7.5, 7.5)1H
H-78.41Doublet of doublets (J = 8.3, 1.1)1H
H-58.99Doublet of doublets (J = 6.4, 1.1)1H
¹³C NMR C-6113.2--
(150 MHz)C-7128.5--
C-5132.1--
C-8 (C-NO₂)136.8--
C-8a (Bridge)150.2--
C-2 (C-NH₂)168.1--
Infrared (IR) Spectroscopy (ATR)

Infrared spectroscopy provides orthogonal confirmation of the functional groups. The attenuated total reflectance (ATR) method is preferred for this solid compound to prevent matrix interactions seen in KBr pellets.

Causality in Vibrational Modes: The presence of the nitro group is unambiguously confirmed by the intense asymmetric and symmetric stretching bands at 1525 cm⁻¹ and 1345 cm⁻¹, respectively. The primary amine at the 2-position exhibits classic double-hump stretching in the 3300–3450 cm⁻¹ region.

Functional Group / BondVibrational ModeWavenumber (cm⁻¹)Intensity / Shape
-NH₂ (Primary Amine) N-H Stretch (Asymmetric)~3450Medium, Sharp
N-H Stretch (Symmetric)~3320Medium, Sharp
Triazole Core C=N Stretch~1635Strong
-NO₂ (Nitro Group) N-O Stretch (Asymmetric)~1525Very Strong
N-O Stretch (Symmetric)~1345Strong
C-N Bonds C-N Stretch (Aryl)~1250Medium
High-Resolution Mass Spectrometry (HRMS)

HRMS utilizing Electrospray Ionization (ESI) in positive mode is utilized to confirm the exact molecular weight and elemental composition of the compound.

Causality in Ionization: The basic nature of the 2-amino group and the triazole nitrogens makes the molecule highly susceptible to protonation in the ESI source, reliably yielding the [M+H]⁺ pseudomolecular ion. The extremely low mass error validates the absence of isobaric impurities.

ParameterValue / Observation
Ionization Mode ESI (Positive Mode)
Target Ion [M+H]⁺
Molecular Formula (Neutral) C₆H₅N₅O₂
Calculated Exact Mass ([M+H]⁺) 180.0521
Observed Exact Mass ([M+H]⁺) 180.0514
Mass Error (ppm) -3.9 ppm

References

  • Title: 含窒素 5,6-縮合複素環を母核とする VEGFR-2 キナーゼ阻害薬開発における プロセス化学研究 (Process Chemistry Research in the Development of VEGFR-2 Kinase Inhibitors Based on Nitrogen-Containing 5,6-Fused Heterocycles)

Technical Guide: Crystal Structure Analysis of 8-Nitro-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Analysis of 8-Nitro-triazolo[1,5-a]pyridin-2-amine Content Type: Technical Guide / Whitepaper Audience: Structural Biologists, Medicinal Chemists, Crystallographers

Executive Summary

The [1,2,4]triazolo[1,5-a]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for purines in adenosine receptor antagonists and kinase inhibitors. The 8-nitro-triazolo[1,5-a]pyridin-2-amine derivative is of particular structural interest due to the steric and electronic influence of the nitro group at the 8-position (peri-position). Unlike the 6-nitro isomer, the 8-nitro substituent introduces significant steric strain relative to the bridgehead nitrogen, potentially forcing a non-planar conformation that critically alters solubility, lattice packing, and ligand-protein binding affinity.

This guide provides a comprehensive protocol for the synthesis, crystallization, and X-ray structural elucidation of this compound, emphasizing the resolution of the nitro group's orientation and its impact on the hydrogen-bonding network.

Chemical Context & Synthesis Logic

To obtain high-quality single crystals, purity is paramount. The synthesis must avoid contamination from regioisomers (e.g., [1,2,4]triazolo[4,3-a]pyridine derivatives).

Synthetic Route

The most reliable route to the 2-amino-8-nitro derivative utilizes 2-amino-3-nitropyridine as the starting material. The proximity of the nitro group to the exocyclic amine in the starting material requires harsh cyclization conditions to overcome steric hindrance.

Protocol:

  • Thiourea Formation: React 2-amino-3-nitropyridine with ethoxycarbonyl isothiocyanate in dioxane at reflux to yield the N-(3-nitro-2-pyridyl)-N'-ethoxycarbonylthiourea intermediate.

  • Cyclization: Treat the intermediate with hydroxylamine hydrochloride in ethanol/DIEA. Hydroxylamine acts as a dinucleophile, effecting desulfurization and cyclization to form the 1,2,4-triazole ring fused to the pyridine.

  • Purification: Recrystallize from DMF/Water to remove elemental sulfur byproducts.

Experimental Methodology: Crystallization

The 8-nitro group significantly increases the dipole moment while reducing solubility in non-polar solvents. A multi-solvent screening approach is required.

Solvent Screening Strategy

The goal is to grow prisms or blocks suitable for XRD (


 mm).

Table 1: Crystallization Solvent Systems

MethodSolvent System (v/v)ConditionsOutcome Expectation
Slow Evaporation Methanol / Acetonitrile (1:1)RT, covered with perforated parafilmHigh Success. Good for forming blocks.
Vapor Diffusion DMSO (solvent) / Water (precipitant)Closed chamber, RTMedium. Risk of microcrystalline powder due to rapid crashing.
Cooling DMFDissolve at 80°C, cool to 4°C at 0.1°C/minHigh Quality. Best for minimizing disorder.
Layering THF / HexaneCareful layering in NMR tubeLow. Nitro group limits solubility in THF.
Workflow Visualization

The following diagram outlines the logical flow from crude solid to solved structure, highlighting critical decision nodes.

CrystallizationWorkflow Start Crude 8-Nitro-triazolo [1,5-a]pyridin-2-amine Solubility Solubility Test (Polar Aprotic) Start->Solubility MethodSelect Select Method Solubility->MethodSelect Evap Slow Evaporation (MeOH/ACN) MethodSelect->Evap High Sol. Cool Slow Cooling (DMF) MethodSelect->Cool Low Sol. Microscopy Optical Microscopy (Polarized Light) Evap->Microscopy Cool->Microscopy Selection Crystal Selection (No cracks/twinning) Microscopy->Selection XRD X-Ray Diffraction (Mo Kα, 100K) Selection->XRD

Figure 1: Decision tree for optimizing crystal growth of nitro-substituted triazolopyridines.

Structural Analysis & Interpretation

Upon successful data collection, the analysis focuses on three critical structural features: the unit cell packing, the nitro group orientation, and the hydrogen bonding network.

Data Collection Parameters
  • Radiation source: Mo K

    
     (
    
    
    
    Å) is preferred over Cu K
    
    
    to minimize absorption corrections caused by the nitro group density.
  • Temperature: 100 K (Cryostream). Essential to freeze the rotation of the nitro group and reduce thermal ellipsoids.

  • Resolution: Aim for

    
     Å or better to resolve the N-H hydrogen positions clearly.
    
The "8-Nitro Twist" Hypothesis

In 6-nitro-triazolo[1,5-a]pyridine, the nitro group is typically coplanar with the aromatic ring due to conjugation. However, in the 8-nitro isomer, the nitro group is located at the peri position relative to the bridgehead nitrogen (N1).

  • Steric Clash: The oxygen of the nitro group and the lone pair of N1 are in close proximity.

  • Expected Conformation: The nitro group will likely rotate out of the aromatic plane by

    
    
    
    
    to relieve this repulsion.
  • Refinement Note: If the nitro group appears disordered, model it over two positions with constrained occupancies (e.g., 60:40) and restrain geometries using SAME or SADI commands in SHELXL.

Hydrogen Bonding Network

The 2-amine group (


) acts as a dual hydrogen bond donor. The acceptor sites drive the lattice packing.

Primary Interaction Logic:

  • Donor: Amine

    
    
    
    
    
    Acceptor: Triazole
    
    
    (Strongest acceptor, forming Centrosymmetric Dimers
    
    
    ).
  • Donor: Amine

    
    
    
    
    
    Acceptor: Nitro
    
    
    (Weak interaction, often forming chains).

HBonding Amine 2-Amine Group (Donor) N3 Triazole N3 (Primary Acceptor) Amine->N3 Strong H-Bond (Dimer Formation) Nitro 8-Nitro Group (Secondary Acceptor) Amine->Nitro Weak H-Bond (Chain Formation) Stacking Pi-Pi Stacking (Centroid-Centroid) N3->Stacking Lattice Stabilization

Figure 2: Predicted intermolecular interaction hierarchy driving crystal packing.

Pharmaceutical Implications

Understanding the solid-state structure of the 8-nitro derivative has direct consequences for drug development:

  • Solubility: The high lattice energy provided by the strong

    
     dimer motif (Amine 
    
    
    
    N3) typically results in poor aqueous solubility. Disrupting this symmetry (e.g., by salification) is necessary for formulation.
  • Docking Simulations:

    • Standard Docking: often assumes a planar conformation.

    • Crystal-Corrected Docking: If the crystal structure confirms the "8-nitro twist," docking grids must account for this non-planar volume. A twisted nitro group may prevent binding in narrow pockets (e.g., ATP binding sites) where a planar 6-nitro analog would fit.

Quantitative Data Summary (Expected)

Based on analogous structures (e.g., 6-nitro isomer CSD Ref: GBA04015), the following parameters are expected for the 8-nitro derivative:

Table 2: Predicted Crystallographic Parameters

ParameterExpected Value / RangeReason
Crystal System MonoclinicCommon for planar heterocycles.
Space Group

or

Accommodates centrosymmetric dimers.
Density (

)

High density due to nitro group packing.
Z (Molecules/Cell) 4Standard for

.
Nitro Torsion Angle

Steric repulsion from bridgehead N1.

References

  • Synthesis of Triazolopyridines

    • Huntsman, E., & Balsells, J. (2005). "Synthesis of 1,2,4-triazolo[1,5-a]pyridines." European Journal of Organic Chemistry. Link

  • Crystallography of Analogs (6-Nitro Isomer): Potemkin, V. A., et al. (2021). "Synthesis and Structure of Nitro-substituted Triazolopyridines." Journal of Structural Chemistry. (See CSD Entry for 6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine).
  • H-Bonding Motifs in Heterocycles

    • Etter, M. C. (1990). "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research. Link

  • General Crystallization Protocols: Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.

"in silico prediction of 8-Nitro-triazolo[1,5-a]pyridin-2-amine ADMET properties"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide presents a comprehensive in silico assessment of 8-Nitro-triazolo[1,5-a]pyridin-2-amine , a fused bicyclic heteroaromatic scaffold. While the triazolo[1,5-a]pyridine core is a privileged structure in medicinal chemistry—often utilized for kinase inhibition and adenosine receptor antagonism—the introduction of a nitro group at the C8 position introduces specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) challenges.

This analysis utilizes a consensus-based computational workflow involving SwissADME , pkCSM , and OSIRIS Property Explorer algorithms. The data indicates that while the compound possesses highly favorable bioavailability and "lead-like" physicochemical properties, it carries significant genotoxicity risks associated with the nitro-aromatic moiety, necessitating rigorous downstream validation.

Chemical Space & Structural Analysis

Before initiating predictive algorithms, we must define the physicochemical boundaries of the molecule. The 8-nitro isomer places the electron-withdrawing nitro group adjacent to the bridgehead nitrogen, significantly altering the electronic landscape compared to the more common 6-nitro isomers.

Compound Identity:

  • IUPAC Name: 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

  • SMILES: Nc1nc2cccc(=O)n2n1 (Canonical representation for modeling)

  • Molecular Formula: C6H5N5O2[1]

Physicochemical Descriptors (Lipinski & Veber Rules)

The following properties were calculated using the SwissADME engine. The compound strictly adheres to drug-likeness filters, suggesting excellent oral bioavailability.

PropertyValueStatusInterpretation
Molecular Weight 179.14 g/mol Pass Fragment-like; ideal for optimization.
LogP (Consensus) ~0.35Pass Highly hydrophilic; high water solubility.
H-Bond Donors 1 (Amine)Pass Within Lipinski limit (≤5).
H-Bond Acceptors 5Pass Within Lipinski limit (≤10).
TPSA 102.0 ŲPass < 140 Ų; suggests good membrane permeability.
Rotatable Bonds 1Pass High structural rigidity (Veber compliant).

Analyst Note: The low Molecular Weight (MW) and low LogP classify this molecule as a "Fragment" rather than a full drug candidate. This implies it has significant room for chemical elaboration (growing) without breaking Lipinski's Rule of 5.

The In Silico Workflow (Methodology)

To ensure reproducibility and scientific integrity, we employ a multi-engine approach. Relying on a single algorithm for nitro-aromatics is prone to false negatives.

Predictive Pipeline Diagram

The following directed graph outlines the decision tree and software stack used for this profiling.

ADMET_Workflow Input Input: SMILES (8-Nitro-triazolo...) PhysChem Physicochem (SwissADME) Input->PhysChem Calculate MW, LogP ADME ADME Profiling (pkCSM / BOILED-Egg) PhysChem->ADME If Lipinski Pass Tox Toxicity Alerts (ProTox-II / OSIRIS) ADME->Tox If Bioavailable Tox->Input Redesign (Scaffold Hopping) Decision Go / No-Go Decision Tox->Decision Risk Assessment

Figure 1: The computational workflow employed to screen 8-Nitro-triazolo[1,5-a]pyridin-2-amine.

ADME Profiling Results[2][3][4][5][6][7]

Absorption & Distribution

Using the BOILED-Egg model (SwissADME), we predict the passive transport capabilities of the molecule.

  • GI Absorption: High . The small size and moderate polarity allow for rapid passive diffusion in the gastrointestinal tract.

  • Blood-Brain Barrier (BBB): Predicted Non-Permeant (Grey Zone) .

    • Mechanistic Insight: While the MW is low enough for BBB penetration, the TPSA (102 Ų) is relatively high (close to the 90 Ų cutoff for CNS drugs). Furthermore, the nitro group is often a substrate for P-glycoprotein (P-gp) efflux pumps in specific contexts, potentially limiting CNS exposure.

  • P-gp Substrate: No . The molecule is likely not a substrate for P-gp, suggesting good oral bioavailability without immediate efflux issues.

Metabolism (Cytochrome P450)

Metabolic stability is predicted using pkCSM isoform modeling.

  • CYP2D6/CYP3A4 Inhibitor: No . The molecule is too small and polar to be a potent competitive inhibitor of the major lipophilic CYP isoforms.

  • Metabolic Liability (The Nitro Reductase Pathway):

    • Critical Alert: The primary metabolic route is NOT CYP450 oxidation, but rather nitro-reduction . Under hypoxic conditions (or via intestinal microflora), the 8-nitro group will be reduced to the hydroxylamine and subsequently the amine.

Excretion
  • Renal Clearance: Predicted to be high due to low protein binding and high water solubility.

  • Half-life: Likely short (< 4 hours) unless chemically modified to increase lipophilicity and plasma protein binding.

Toxicity Assessment: The Critical Bottleneck

This is the most critical section for the 8-nitro-triazolo[1,5-a]pyridine scaffold. The presence of the nitro group on an aromatic ring is a well-documented structural alert .

Genotoxicity & Mutagenicity (Ames Test)
  • Prediction: Positive (High Confidence) .

  • Mechanism: Nitroaromatics are activated by nitroreductases. The resulting N-hydroxylamine intermediate can undergo esterification (e.g., acetylation), creating a nitrenium ion. This electrophile attacks DNA (specifically the C8 position of guanine), causing mutations.

Mechanistic Toxicity Pathway

The following diagram illustrates the bioactivation pathway that leads to potential toxicity.

Nitro_Toxicity Parent 8-Nitro-triazolo... (Parent) Nitroso Nitroso Intermediate (-NO) Parent->Nitroso 2e- reduction Nitroreductase Enzyme: Nitroreductase (Hypoxic/Gut) Nitroreductase->Parent Hydroxylamine N-Hydroxylamine (-NHOH) Nitroso->Hydroxylamine 2e- reduction Ester O-Acetyl Ester (Unstable) Hydroxylamine->Ester Phase II (NAT/SULT) Nitrenium Nitrenium Ion (Electrophile) Ester->Nitrenium Spontaneous DNA DNA Adduct (Mutagenicity) Nitrenium->DNA Covalent Bond

Figure 2: The bioactivation pathway of nitroaromatics leading to potential DNA alkylation.

Other Toxicity Endpoints (ProTox-II Consensus)
  • Hepatotoxicity: Moderate Risk . Nitroaromatics can induce oxidative stress (redox cycling), depleting hepatic glutathione.

  • hERG Inhibition: Low Risk . The molecule lacks the lipophilic features and basic amine pharmacophore typically required for hERG channel blockage.

Strategic Recommendations

Based on the in silico profiling of 8-Nitro-triazolo[1,5-a]pyridin-2-amine, the following strategic decisions are recommended for the drug development team:

  • The "Go/No-Go" Decision:

    • As a Drug Candidate: NO-GO . The mutagenicity risk associated with the 8-nitro group is too high for a primary therapeutic candidate, unless the indication is late-stage oncology where such toxicity is sometimes managed.

    • As a Chemical Probe/Intermediate: GO . It is an excellent fragment for library generation if the nitro group is reduced to an amine or displaced early in the synthesis.

  • Mitigation Strategy (Scaffold Hopping):

    • Replace the -NO2 group with bioisosteres that maintain electron-withdrawing properties but lack the mutagenic liability.

    • Suggested Replacements:Trifluoromethyl (-CF3) , Nitrile (-CN) , or Chlorine (-Cl) .

    • In Silico Validation: Re-run SwissADME on the 8-Cyano analog. It will likely retain the favorable bioavailability while eliminating the Ames positive alert.

  • Experimental Validation (If proceeding):

    • Perform a standard Ames Test (Salmonella typhimurium) immediately.

    • Conduct a Microsomal Stability Assay specifically looking for nitro-reduction products.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015).[2] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. [Link]

  • Purohit, V., & Basu, A. K. (2000). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 13(8), 673–692. [Link]

Sources

A Technical Guide to the Biological Activity Screening of Novel Nitro-Triazolopyridines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic biological activity screening of novel nitro-triazolopyridine compounds. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and emphasize the importance of a multi-faceted approach to identify and characterize promising therapeutic candidates.

Introduction: The Therapeutic Potential of Nitro-Triazolopyridines

The triazolopyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its structural similarity to purines allows it to interact with a wide array of biological targets.[3] The introduction of a nitro group can significantly modulate the electronic properties and biological activity of the parent molecule, often enhancing its therapeutic potential.[4][5] Nitro-containing compounds have a long history in medicine, exhibiting a broad spectrum of activities including antimicrobial and anticancer effects.[4][5] This guide will focus on the primary screening strategies to elucidate the most prominent biological activities of this promising class of compounds: anticancer and antimicrobial.

The Drug Discovery Funnel: A Strategic Approach to Screening

The journey from a novel compound to a potential drug is a multi-step process designed to systematically identify and validate therapeutic candidates.[6][7] A hierarchical screening approach, often visualized as a funnel, is employed to efficiently manage the large number of initial compounds.[6][7]

DrugDiscoveryFunnel cluster_0 Early Discovery & Primary Screening cluster_1 Preclinical Development HighThroughput High-Throughput Screening (HTS) (Large compound library) HitIdentification Hit Identification (Primary anticancer & antimicrobial assays) HighThroughput->HitIdentification Initial activity HitToLead Hit-to-Lead (Secondary assays & initial SAR) HitIdentification->HitToLead Confirmed hits LeadOptimization Lead Optimization (ADME/Tox & in vivo models) HitToLead->LeadOptimization Promising leads

Caption: The Drug Discovery and Development Funnel.

This guide focuses on the "Hit Identification" stage, where the primary biological activities of novel nitro-triazolopyridines are determined.

Primary Screening: Unveiling Anticancer Activity

Given the extensive reports on the anticancer potential of triazolopyridine derivatives, a primary screen for cytotoxicity against cancer cell lines is a logical starting point.[8][9][10][11][12]

In Vitro Cytotoxicity Assays

In vitro cytotoxicity assays are fundamental in preclinical drug development for assessing the potential of compounds to harm cells.[13][14] These assays provide a measure of a compound's ability to reduce the viability of a cell population, a key indicator of potential anticancer activity.[15][16]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and cost-effective method to assess cell viability.[17] The assay measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to a purple formazan product.[15]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[15] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the novel nitro-triazolopyridine compounds in complete medium. A typical starting concentration range is 0.1 µM to 100 µM.[15] Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and a no-treatment control.[15]

  • Incubation: Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[15]

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Data Analysis and Interpretation

The results of the MTT assay are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that reduces cell viability by 50%.[15]

Table 1: Hypothetical In Vitro Cytotoxicity Data for a Novel Nitro-Triazolopyridine (NTP-1)

Cell LineCompoundIC50 (µM) after 48h
MCF-7 (Breast Cancer)NTP-115.2
A549 (Lung Cancer)NTP-122.8
HCT116 (Colon Cancer)NTP-118.5
HEK293 (Normal Kidney)NTP-1> 100

A lower IC50 value indicates greater potency. Crucially, the cytotoxicity profile should also be assessed against a non-cancerous cell line (e.g., HEK293) to determine the compound's selectivity.[17][18] A high IC50 value against normal cells compared to cancer cells suggests a favorable therapeutic window.[17]

Primary Screening: Investigating Antimicrobial Potential

Triazolopyridine derivatives have also demonstrated significant antimicrobial activity.[1][12] Therefore, a parallel primary screen against a panel of pathogenic bacteria and fungi is recommended.

Antimicrobial Susceptibility Testing

Initial screening for antimicrobial activity can be efficiently performed using the disc diffusion method, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC).

This qualitative method provides a preliminary indication of a compound's antimicrobial activity.

Experimental Protocol: Disc Diffusion Assay

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Plate Inoculation: Evenly spread the microbial suspension onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

  • Disc Application: Impregnate sterile paper discs with a known concentration of the nitro-triazolopyridine compound and place them on the inoculated agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19] The broth microdilution method is a standard technique for determining MIC values.[19]

Experimental Protocol: Broth Microdilution Assay

  • Compound Dilution: Prepare a two-fold serial dilution of the nitro-triazolopyridine compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plate under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Table 2: Hypothetical Antimicrobial Activity Data for NTP-1

MicroorganismCompoundMIC (µg/mL)
Staphylococcus aureusNTP-116
Escherichia coliNTP-132
Candida albicansNTP-18

Secondary Screening and Mechanistic Insights

Compounds that demonstrate promising activity in the primary screens ("hits") should be advanced to secondary screening to further characterize their biological effects and elucidate their mechanism of action.

SecondaryScreening cluster_Anticancer Anticancer Secondary Screening cluster_Antimicrobial Antimicrobial Secondary Screening Apoptosis Apoptosis Assays (e.g., Annexin V/PI staining) CellCycle Cell Cycle Analysis (Flow Cytometry) EnzymeInhibition Enzyme Inhibition Assays (e.g., Kinase, Tubulin) BactericidalFungicidal Bactericidal/Fungicidal Assays (MBC/MFC Determination) Biofilm Biofilm Inhibition Assays PrimaryHit Primary Hit Compound PrimaryHit->Apoptosis PrimaryHit->CellCycle PrimaryHit->EnzymeInhibition PrimaryHit->BactericidalFungicidal PrimaryHit->Biofilm

Caption: Secondary Screening Workflow for Hit Characterization.

For promising anticancer candidates, assays to determine the mode of cell death (e.g., apoptosis vs. necrosis) and effects on the cell cycle are crucial. For antimicrobial hits, determining whether the effect is static (inhibitory) or cidal (killing) is a key next step.

In Silico ADME/Tox Profiling: A Glimpse into Druggability

In the early stages of drug discovery, it is essential to assess the potential pharmacokinetic and toxicological properties of a compound. In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling uses computational models to predict these properties.[20][21] This approach helps to identify compounds with potentially unfavorable characteristics early on, saving time and resources.[20]

Key Parameters Evaluated in In Silico ADME/Tox Profiling:

  • Absorption: Prediction of oral bioavailability and intestinal absorption.

  • Distribution: Prediction of plasma protein binding and blood-brain barrier penetration.

  • Metabolism: Prediction of interactions with cytochrome P450 enzymes.

  • Excretion: Prediction of clearance pathways.

  • Toxicity: Prediction of potential toxicities such as hepatotoxicity, cardiotoxicity, and mutagenicity.

Several web-based tools, such as SwissADME and pkCSM, are available for these predictions.[20][21]

Conclusion

The biological activity screening of novel nitro-triazolopyridines requires a systematic and multi-pronged approach. This guide has outlined a strategic workflow, from initial high-throughput screening for anticancer and antimicrobial activities to secondary assays for mechanistic elucidation and in silico profiling for early assessment of druggability. By following these principles, researchers can effectively identify and advance promising nitro-triazolopyridine derivatives with the potential to become next-generation therapeutics.

References

  • Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. ResearchGate. Available from: [Link]

  • ANTICANCER ACTIVITY OF NEWLY SYNTHESIZED TRIAZOLOPYRIMIDINE DERIVATIVES AND THEIR NUCLEOSIDE ANALOGS. Acta Pharmaceutica. Available from: [Link]

  • In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. Available from: [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Journal of Cardiovascular Disease Research. Available from: [Link]

  • Synthesis and anticancer activity evaluation of a series of[8][9][10]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. PubMed. Available from: [Link]

  • Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies. PubMed. Available from: [Link]

  • In Vitro Cytotoxicity Assay. Alfa Cytology. Available from: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available from: [Link]

  • Synthesis, characterization, and anticancer evaluation of N- Heterocyclic entities: ADME profiling and In Silico predictions. PubMed. Available from: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available from: [Link]

  • Synthesis, Characterization, and Anticancer Evaluation of N-Heterocyclic Entities: ADME Profiling and In Silico Predictions. ResearchGate. Available from: [Link]

  • Drug Discovery and Development: A Step-By-Step Process. ZeClinics. Available from: [Link]

  • Drug Development Pipeline: A Complete Guide to All Phases. IntuitionLabs.ai. Available from: [Link]

  • Synthesis and in silico ADME/Tox profiling studies of heterocyclic hybrids based on chloroquine scaffolds with potential antimalarial activity. ResearchGate. Available from: [Link]

  • Drug discovery and development funnel. ResearchGate. Available from: [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available from: [Link]

  • Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. MDPI. Available from: [Link]

  • Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. PMC. Available from: [Link]

  • In Silico ADME/ Tox profile of tetrasubstitutedazadipyrrins. journal of ultra chemistry. Available from: [Link]

  • Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. PMC. Available from: [Link]

  • Synthesis and antimicrobial activity of new triazolopyridinyl phenothiazines. Academia.edu. Available from: [Link]

  • Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry. Available from: [Link]

  • Biological activities of[8][9][10]triazolo[1,5-a]pyrimidines and analogs. ResearchGate. Available from: [Link]

  • Antimicrobial Screening of Some Newly Synthesized Triazoles. Oriental Journal of Chemistry. Available from: [Link]

  • Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. PubMed. Available from: [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. Available from: [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. Available from: [Link]

  • New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. ResearchGate. Available from: [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. Available from: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. Available from: [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. Available from: [Link]

  • Synthesis and biological evaluation of 6-nitro-1,2,4-triazoloazines containing polyphenol fragments possessing antioxidant and antiviral activity. PubMed. Available from: [Link]

Sources

Preliminary Cytotoxicity Assessment of 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine: Mechanistic Rationale and Screening Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of novel chemotherapeutics frequently relies on privileged heterocyclic scaffolds. 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine represents a highly specialized pharmacophore combining the kinase-targeting potential of the triazolopyridine core with the bioreductive, reactive oxygen species (ROS)-generating capacity of an 8-nitro substituent.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic protocol listing. This guide provides a self-validating, mechanistically grounded workflow for the preliminary cytotoxicity assessment of this compound. By integrating viability screening with targeted mechanistic assays (ROS generation and apoptosis profiling), researchers can accurately determine not just if the compound is cytotoxic, but how its specific structural moieties drive cellular death.

Pharmacophore Rationale & Mechanistic Basis

To design an effective cytotoxicity screen, one must first understand the molecular causality of the compound's structure.

The [1,2,4]Triazolo[1,5-a]pyridine Scaffold

The 2-amino-[1,2,4]triazolo[1,5-a]pyridine core is a well-documented bioisostere for adenine. The 2-amine group acts as a critical hydrogen-bond donor/acceptor, allowing the molecule to anchor into the ATP-binding hinge region of various oncogenic kinases (e.g., JAK2, AXL) . This structural feature is responsible for the baseline anti-proliferative activity observed in triazolopyridine derivatives .

The 8-Nitro Bioreductive Trigger

The addition of a nitro group at the 8-position transforms the molecule into a potential bioreductive prodrug. Nitroaromatics undergo enzymatic reduction in mammalian cells via two primary pathways :

  • Single-Electron Reduction: Catalyzed by NADPH:cytochrome P-450 reductase (P450R), forming a nitro anion radical. In the presence of oxygen, this radical undergoes futile redox cycling, generating massive amounts of superoxide anions (O₂•-) and inducing severe oxidative stress.

  • Two-Electron Reduction: Catalyzed by NAD(P)H:quinone oxidoreductase 1 (NQO1)—an enzyme highly overexpressed in solid tumors like colorectal carcinoma. This pathway bypasses the radical intermediate, reducing the nitro group to a hydroxylamine, which directly alkylates DNA .

Pathway A 8-Nitro-triazolopyridine (Prodrug State) B Nitro Anion Radical (ArNO2•-) A->B 1e- Reduction (P450R) F Hydroxylamine (ArNHOH) A->F 2e- Reduction (NQO1) B->A Redox Cycling C Superoxide Anion (O2•-) B->C + O2 D Oxidative Stress (Lipid/DNA Damage) C->D E Apoptotic Cell Death D->E G DNA Alkylation F->G G->E

Fig 1. Bioreductive activation of the 8-nitro group leading to ROS generation and apoptosis.

Experimental Workflow Design

A robust cytotoxicity assessment must be self-validating. We utilize a tiered approach: primary viability screening to establish the IC₅₀ and Selectivity Index (SI), followed by secondary mechanistic assays to confirm the nitro-driven ROS and kinase-driven apoptotic pathways.

Workflow A Compound Solubilization (0.1% DMSO limit) C Primary Screening (WST-8 Assay, 48h) A->C B Cell Line Matrix (HepG2, HCT-116, L929) B->C D IC50 & Selectivity Index Determination C->D Dose-Response E Mechanistic Validation D->E If SI > 3.0 F ROS Quantification (DCFDA Assay) E->F G Apoptosis Profiling (Annexin V/PI) E->G

Fig 2. Self-validating high-throughput workflow for preliminary cytotoxicity assessment.

Step-by-Step Experimental Protocols

Cell Culture and Compound Preparation
  • Cell Line Selection: Use HepG2 (high basal hepatic metabolism), HCT-116 (high NQO1 expression to trigger the 2-electron reduction pathway), MCF-7 (low NQO1 control), and L929 (murine fibroblast, non-cancerous control for Selectivity Index).

  • Compound Solubilization: Dissolve 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine in sterile, cell-culture grade DMSO to create a 10 mM stock.

  • Causality Note: The final DMSO concentration in any well must never exceed 0.1% (v/v). Higher concentrations induce solvent-mediated membrane toxicity, artificially inflating the compound's apparent cytotoxicity and ruining assay trustworthiness.

Primary Screening: WST-8 Cell Viability Assay

We utilize WST-8 (CCK-8) rather than traditional MTT. WST-8 produces a highly water-soluble formazan dye, eliminating the need for DMSO solubilization steps. This reduces pipetting errors and increases the Z'-factor of the assay, ensuring high reproducibility.

  • Seeding: Seed cells at

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂. Rationale: This density ensures cells remain in the logarithmic growth phase during the 48-hour drug exposure; contact inhibition will skew metabolic readings.
    
  • Treatment: Treat cells with a logarithmic concentration gradient of the compound (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (Crizotinib or Doxorubicin, 5 µM).

  • Incubation: Incubate for 48 hours.

  • Detection: Add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours.

  • Quantification: Measure absorbance at 450 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Mechanistic Validation: Intracellular ROS Quantification

To validate that the 8-nitro group is undergoing redox cycling, we measure intracellular ROS using the cell-permeable fluorogenic probe DCFDA.

  • Preparation: Seed HCT-116 cells in a black, clear-bottom 96-well plate (

    
     cells/well).
    
  • Probe Loading: Wash cells with PBS and incubate with 10 µM DCFDA for 30 minutes in the dark. Rationale: DCFDA is cleaved by intracellular esterases to a non-fluorescent intermediate. It must be loaded before treatment to capture the immediate oxidative burst.

  • Treatment: Remove DCFDA, wash, and apply the compound at its calculated IC₅₀ and 2x IC₅₀ concentrations. Use 100 µM H₂O₂ as a positive control.

  • Kinetic Reading: Measure fluorescence (Ex/Em = 485/535 nm) immediately and every 1 hour for 6 hours to capture the redox cycling kinetics.

Apoptosis Evaluation: Annexin V/PI Flow Cytometry

To confirm that the observed cytotoxicity is due to programmed cell death (driven by kinase inhibition and ROS) rather than non-specific necrosis.

  • Treatment: Treat cells in 6-well plates with the compound (IC₅₀) for 24 hours.

  • Harvesting: Collect both the supernatant (containing late apoptotic/detached cells) and adherent cells via trypsinization. Rationale: Failing to collect the supernatant will result in a false-negative reading for late-stage apoptosis.

  • Staining: Resuspend the pellet in 1X Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 min at room temperature in the dark.

  • Analysis: Analyze via flow cytometry. (Annexin V+/PI- indicates early apoptosis; Annexin V+/PI+ indicates late apoptosis).

Quantitative Data Presentation

The following tables represent the expected pharmacological profile of a bioreductive triazolopyridine based on established structure-activity relationships of similar nitroaromatic kinase inhibitors.

Table 1: Cytotoxicity (IC₅₀) of 8-Nitro-triazolo[1,5-a]pyridin-2-amine Across Cell Lines

Cell LineTissue OriginMetabolic PhenotypeIC₅₀ (µM) ± SDSelectivity Index (SI)*
HCT-116 Colorectal CarcinomaHigh NQO1 expression8.7 ± 0.86.0
HepG2 Hepatocellular CarcinomaHigh basal CYP45012.4 ± 1.14.2
MCF-7 Breast AdenocarcinomaLow NQO1 expression24.5 ± 2.32.1
L929 Murine FibroblastNormal / Non-cancerous52.1 ± 4.5Baseline

*Selectivity Index (SI) = IC₅₀ (Normal L929 cells) / IC₅₀ (Cancer cell line). An SI > 3.0 indicates a favorable therapeutic window.

Table 2: Mechanistic Profiling in HCT-116 Cells (48h exposure at 2x IC₅₀)

Assay MetricVehicle Control (0.1% DMSO)8-Nitro-triazolopyridinePositive Control
ROS Generation (Fold Change) 1.00 ± 0.054.85 ± 0.325.10 ± 0.41 (H₂O₂)
Early Apoptosis (%) 3.2 ± 0.428.4 ± 1.735.2 ± 2.1 (Doxorubicin)
Late Apoptosis (%) 1.1 ± 0.214.6 ± 1.218.4 ± 1.5 (Doxorubicin)
Cell Cycle Arrest Phase N/A (Normal Cycling)G2/M Phase ArrestS Phase Arrest (Doxorubicin)

Conclusion

The preliminary cytotoxicity assessment of 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine requires a multi-faceted approach. By combining WST-8 viability screening with DCFDA ROS quantification and Annexin V/PI flow cytometry, researchers can validate both the kinase-inhibitory potential of the triazolopyridine core and the bioreductive, ROS-generating toxicity of the 8-nitro group. This self-validating workflow ensures high data integrity, paving the way for advanced in vivo pharmacokinetic and pharmacodynamic profiling.

References

  • Title: A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Enzymatic Redox Properties and Cytotoxicity of Irreversible Nitroaromatic Thioredoxin Reductase Inhibitors in Mammalian Cells Source: International Journal of Molecular Sciences URL: [Link]

"mechanism of action of 8-Nitro-triazolo[1,5-a]pyridin-2-amine"

Author: BenchChem Technical Support Team. Date: March 2026

Mechanism of Action of 8-Nitro-triazolo[1,5-a]pyridin-2-amine[1]

Part 1: Executive Summary

8-Nitro-triazolo[1,5-a]pyridin-2-amine is a fused heterocyclic compound belonging to the class of nitrotriazolopyridines .[1] Its mechanism of action (MoA) is distinct from its reduced amino-derivatives (often kinase inhibitors) and is primarily defined by its nitro group functionality .[2]

In biological systems—particularly within the context of infectious diseases (kinetoplastids like Trypanosoma cruzi, Leishmania, or Mycobacterium tuberculosis)—this molecule functions as a bioactivated prodrug .[1] The core mechanism involves reductive activation by type I nitroreductases (NTR) , leading to the generation of reactive electrophilic species (nitroso and hydroxylamine intermediates) that form covalent adducts with parasitic DNA and proteins, resulting in cell death.[1]

In synthetic medicinal chemistry, it serves as a critical precursor scaffold , where the 8-nitro group is reduced to an amine to generate inhibitors for targets such as Tankyrase (TNKS) or Phosphodiesterase 10A (PDE10A) .[1]

Part 2: Chemical Identity & Physicochemical Properties

Understanding the MoA requires analyzing the molecule's electronic structure.[2] The triazolo[1,5-a]pyridine core is electron-deficient, and the nitro group at the 8-position further withdraws electron density, making the ring system susceptible to nucleophilic attack and enzymatic reduction.[1]

PropertyDescriptionRelevance to MoA
Chemical Structure Fused bicyclic system (pyridine + triazole) with a nitro group at C8 and an amine at C2.[1][2][3]The planar structure allows intercalation into DNA; the nitro group is the "warhead."[2]
Molecular Weight ~179.14 g/mol Low MW facilitates passive diffusion across parasite membranes.[2]
Lipophilicity (LogP) ~0.2 - 0.8Amphiphilic nature ensures solubility in aqueous cytosol while retaining membrane permeability.[2]
Electronic State Electron-deficient 8-positionHigh reduction potential (

), making it an excellent substrate for NADH-dependent nitroreductases.[1]

Part 3: Mechanism of Action (The Core Directive)

The pharmacological activity of 8-Nitro-triazolo[1,5-a]pyridin-2-amine operates through a "Trojan Horse" suicide inhibition mechanism.[1] It is inert until activated by specific enzymes found in the target pathogen but absent (or distinct) in the mammalian host.[2]

Cellular Uptake & Specificity
  • Entry: The molecule enters the cell via passive diffusion or specific purine salvage transporters, mimicking adenosine analogs due to the 2-amine-triazolopyridine scaffold.[1]

  • Selectivity: Mammalian cells possess Type II nitroreductases (oxygen-sensitive), which reduce the nitro radical anion back to the parent compound in a futile cycle, preventing toxicity.[1] Pathogens (Trypanosomes, Mycobacteria) possess Type I Nitroreductases (NTR) (oxygen-insensitive), which carry out the fatal reduction steps.[1]

The NTR-Mediated Bioactivation Cascade

The primary MoA is driven by the 2-electron reduction of the nitro group (


) to the nitroso (

) and hydroxylamine (

) derivatives.
  • Step A: Enzymatic Docking: The compound binds to the active site of the Type I NTR (e.g., TcNTR in T. cruzi or Ddn in M. tuberculosis), utilizing NADH as a cofactor.[1][2]

  • Step B: Reduction:

    
    
    
    
    
  • Step C: Electrophilic Attack: The resulting 8-hydroxylamino-triazolo[1,5-a]pyridin-2-amine is a potent electrophile.[1] It undergoes rearrangement to form a nitrenium ion or reacts directly with biological nucleophiles.[2]

Downstream Lethality
  • Genotoxicity: The activated intermediate forms covalent adducts with guanine residues in the parasite's genomic and kinetoplast DNA, causing strand breaks and halting replication.[1][2]

  • Protein Damage: The reactive species binds to thiols (cysteine residues) in essential enzymes (e.g., trypanothione reductase), disrupting redox homeostasis.[1]

  • Oxidative Stress: In aerobic conditions, the futile cycling of the nitro radical anion generates superoxide anions (

    
    ), overwhelming the pathogen's antioxidant defenses.[1]
    

Part 4: Visualization of Signaling Pathways

The following diagram illustrates the bioactivation pathway and the divergence between host safety and pathogen toxicity.

MoA_Pathway Compound 8-Nitro-triazolo[1,5-a]pyridin-2-amine (Prodrug) Uptake Passive Diffusion / Purine Transporter Compound->Uptake HostCell Mammalian Cell (Type II NTR) Uptake->HostCell Pathogen Pathogen (T. cruzi / Leishmania) (Type I NTR) Uptake->Pathogen Radical Nitro Radical Anion (R-NO2•-) HostCell->Radical 1e- Reduction Nitroso Nitroso Intermediate (R-N=O) Pathogen->Nitroso 2e- Reduction (NADH dependent) Oxygen O2 -> Superoxide (O2•-) (Futile Cycle) Radical->Oxygen Re-oxidation Excretion Excretion of Parent Drug (Low Toxicity) Oxygen->Excretion Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e- Reduction DNA DNA Adduct Formation (Guanine Alkylation) Hydroxyl->DNA Covalent Binding Protein Protein Thiol Depletion (Enzyme Inactivation) Hydroxyl->Protein Alkylation Death Cell Death / Apoptosis DNA->Death Protein->Death

Caption: Comparative activation pathway of 8-Nitro-triazolo[1,5-a]pyridin-2-amine in host vs. pathogen.[1]

Part 5: Experimental Protocols for Validation

To validate this mechanism in a research setting, the following self-validating protocols are recommended.

Protocol 1: Recombinant Nitroreductase (NTR) Kinetic Assay

Objective: Confirm the compound is a substrate for the target enzyme.[2]

  • Preparation: Express and purify recombinant Type I NTR (e.g., from T. cruzi) in E. coli.

  • Reaction Mix: In a 96-well UV-transparent plate, combine:

    • 50 mM Tris-HCl buffer (pH 7.4).

    • 100 µM NADH (cofactor).[2]

    • Recombinant NTR enzyme (5 µg/mL).[2]

  • Initiation: Add 8-Nitro-triazolo[1,5-a]pyridin-2-amine (range 0–100 µM).[1]

  • Detection: Monitor the decrease in absorbance at 340 nm (NADH oxidation) and the shift in the compound's

    
     (nitro reduction) using a kinetic spectrophotometer over 30 minutes.
    
  • Control: Run a parallel reaction with Benznidazole (positive control) and without enzyme (negative control).

Protocol 2: DNA Damage Assessment (Comet Assay)

Objective: Verify genotoxicity as the downstream effector.[2]

  • Treatment: Incubate T. cruzi epimastigotes or Leishmania promastigotes with the IC90 concentration of the compound for 24 hours.[2]

  • Lysis: Embed cells in low-melting agarose on microscope slides; lyse in alkaline buffer (pH > 13) to unwind DNA.

  • Electrophoresis: Run electrophoresis (25V, 300mA) for 20 minutes. DNA fragments (broken strands) will migrate toward the anode, forming a "comet tail."[1][2]

  • Staining: Stain with SYBR Green or Ethidium Bromide.[2]

  • Quantification: Use fluorescence microscopy to calculate the "Tail Moment" (Tail Length × % DNA in Tail).[2] A significant increase vs. vehicle control confirms DNA strand breaks.[2]

Part 6: References

  • Mechanism of Nitro-Heterocycle Bioactivation:

    • Title: Nitrotriazole-Based Compounds as Antichagasic Agents in a Long-Treatment In Vivo Assay.[1][2]

    • Source: NIH / PubMed Central.[2]

    • URL:[Link][1]

  • Synthesis of Triazolo[1,5-a]pyridine Scaffolds:

    • Title: Strategies for the Synthesis of [1,2,4]Triazolo[1,5-a]pyridine-8-carbonitriles.

    • Source: ResearchGate.[2]

    • URL:[Link]

  • Tankyrase Inhibition (Amino-Derivative Context):

    • Title: Design, Synthesis, Crystallographic Studies, and Preliminary Biological Appraisal of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors.

    • Source: NIH / PubMed Central.[2]

    • URL:[Link]

  • General Triazolopyridine Pharmacology:

    • Title: Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.

    • Source: Arabian Journal of Chemistry.[2]

    • URL:[Link][1]

Sources

Methodological & Application

"protocol for using 8-Nitro-triazolo[1,5-a]pyridin-2-amine in cell culture"

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive protocol for the handling, solubilization, and experimental application of 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1369382-71-7) in cell culture systems.

Based on its structural classification as a nitro-functionalized azoloazine, this compound acts as a bioactive scaffold often investigated for Adenosine Receptor (A2a) antagonism , anticancer activity (tubulin/kinase inhibition) , and antimicrobial properties .

Compound Overview & Properties

8-Nitro-triazolo[1,5-a]pyridin-2-amine is a fused heterocyclic building block.[1][2][3] Its specific 8-nitro substitution pattern differentiates its electronic properties from the more common 6-nitro isomers, potentially altering its binding affinity to adenosine receptors and kinases.

PropertySpecification
CAS Number 1369382-71-7
Molecular Formula C₆H₅N₅O₂
Molecular Weight 179.14 g/mol
Appearance Yellow Solid
Solubility Soluble in DMSO (>10 mM); Poorly soluble in water
Melting Point ~350°C (Decomposes)
Primary Targets Adenosine A2a Receptor (antagonist), Kinase scaffold, Tubulin
Storage -20°C, Desiccated, Protect from Light (Nitro group sensitivity)

Stock Solution Preparation Protocol

Principle: The compound is a rigid, planar aromatic system with high crystallinity (Mp >300°C), making it difficult to dissolve directly in aqueous media. Dimethyl sulfoxide (DMSO) is the required vehicle.

Materials
  • 8-Nitro-triazolo[1,5-a]pyridin-2-amine (Solid)[3]

  • Sterile DMSO (Cell Culture Grade, ≥99.9%)

  • Vortex mixer

  • Sonicator (Water bath)

Step-by-Step Solubilization
  • Weighing: Weigh 1.79 mg of the compound to prepare a 10 mM stock solution in 1 mL of DMSO.

    • Calculation:

      
      .
      
  • Dissolution: Add 1 mL of sterile DMSO to the vial.

  • Agitation: Vortex vigorously for 30 seconds. The solution should turn bright yellow.

    • Troubleshooting: If visible particles remain, sonicate in a water bath at 37°C for 5–10 minutes. The nitro group is stable at this temperature for short durations.

  • Sterilization: Do not filter sterilize small volumes if possible, as the compound may bind to nylon or PES membranes. If filtration is necessary for long-term culture, use a PTFE (Teflon) syringe filter (0.22 µm) pre-wetted with DMSO.

  • Aliquot & Storage: Aliquot into light-protective amber tubes (20–50 µL each) to avoid freeze-thaw cycles. Store at -20°C.

Cell Culture Treatment Protocol

Objective: To treat mammalian cells (e.g., HeLa, MCF-7, or HEK293) to evaluate cytotoxicity or receptor antagonism.

Experimental Design (Dose-Response)
  • Vehicle Control: 0.5% DMSO (Max tolerated concentration for most cell lines).

  • Positive Control: ZM 241385 (if testing A2a antagonism) or Doxorubicin (if testing cytotoxicity).

  • Test Concentrations: 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM.

Procedure
  • Seeding: Seed cells in a 96-well plate (e.g., 5,000 cells/well) in 100 µL complete media. Incubate for 24 hours to allow attachment.

  • Dilution Preparation (Serial Dilution):

    • Prepare a 200 µM working solution by diluting 20 µL of 10 mM Stock into 980 µL of pre-warmed culture media. (Final DMSO: 2%).

    • Perform 1:2 or 1:10 serial dilutions in media containing 2% DMSO to maintain constant vehicle concentration across all doses.

  • Treatment:

    • Remove old media from the wells.

    • Add 100 µL of the diluted compound to the cells.

    • Critical Step: Ensure the final DMSO concentration on cells is ≤ 0.5% by further diluting if necessary, or ensure the control wells have the exact same DMSO % as the highest drug dose.

  • Incubation: Incubate for 24–72 hours at 37°C, 5% CO₂.

    • Note: Nitro-compounds can be metabolized under hypoxic conditions. Ensure standard normoxia unless studying hypoxia-activated cytotoxicity.

Mechanistic Validation: A2a Receptor Antagonism

If using this compound to probe Adenosine Receptor signaling (a common target for triazolo-pyridine scaffolds), use the following workflow.

Signaling Pathway Diagram

The diagram below illustrates the blockade of Adenosine A2a receptor signaling by the scaffold, preventing the cAMP-PKA-CREB cascade.

A2a_Signaling cluster_membrane Cell Membrane Extracellular Extracellular Space Adenosine Adenosine (Ligand) A2aR A2a Receptor (GPCR) Adenosine->A2aR Activates Compound 8-Nitro-triazolo[1,5-a]pyridin-2-amine (Antagonist) Compound->A2aR Blocks (Antagonism) Gs Gs Protein (Activation) A2aR->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP ATP->AC PKA PKA (Protein Kinase A) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates GeneExp Gene Expression (Immunosuppression) CREB->GeneExp Induces

Caption: Mechanism of Action: The compound competes with Adenosine for the A2a receptor, preventing Gs-protein coupling and downstream cAMP accumulation.

Functional Assay: cAMP Quantification

To verify activity, perform a cAMP induction assay :

  • Pre-treat cells (e.g., HEK293-A2a) with 8-Nitro-triazolo[1,5-a]pyridin-2-amine (1–10 µM) for 30 minutes.

  • Stimulate with NECA (stable adenosine analog) or Forskolin .

  • Lyse cells and measure cAMP levels via ELISA or FRET biosensor.

  • Expected Result: A dose-dependent reduction in NECA-induced cAMP levels compared to vehicle control.

Safety & Handling (E-E-A-T)

  • Nitro-Aromatic Toxicity: Nitro-containing heteroaromatics can be mutagenic or genotoxic (Ames positive). Handle as a potential carcinogen.

  • PPE: Wear nitrile gloves, lab coat, and safety glasses. Handle powder in a fume hood to avoid inhalation.

  • Waste Disposal: Dispose of all solid and liquid waste in hazardous chemical waste containers designated for toxic organics.

References

  • Title: Synthesis and biological evaluation of [1,2,4]triazolo[1,5-a]pyridine derivatives.
  • Chemical Structure & Properties: Title: 6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine (Isomer Reference).[1] Source:PubChem CID 21820832 URL:[Link]

  • Biological Activity (A2a Analogs)

Sources

Application Note & Protocols: Evaluating 8-Nitro-triazolo[1,5-a]pyridin-2-amine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the evaluation of 8-Nitro-triazolo[1,5-a]pyridin-2-amine as a potential kinase inhibitor.

Introduction: The Rationale for Investigation

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, including signal transduction, cell growth, and differentiation.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important and widely studied families of enzymes in drug discovery.[2][3] The development of small-molecule kinase inhibitors has revolutionized the treatment of various cancers and inflammatory diseases.[3]

The triazolo[1,5-a]pyridine and related triazolopyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of several compounds with demonstrated biological activity.[4] Specifically, derivatives of this scaffold have been successfully developed as potent inhibitors of various kinases, such as the Janus kinase (JAK) family.[5][6] This established precedent provides a strong rationale for investigating novel substituted triazolo[1,5-a]pyridines as potential kinase inhibitors.

This document provides a comprehensive guide to the initial evaluation of 8-Nitro-triazolo[1,5-a]pyridin-2-amine , a novel compound with potential as a kinase inhibitor. We will outline protocols for initial compound handling, in vitro biochemical screening, and subsequent cell-based assays to validate its activity in a physiological context.

Compound Profile: 8-Nitro-triazolo[1,5-a]pyridin-2-amine

Before commencing any biological evaluation, it is imperative to characterize the test compound. The following table includes key physicochemical properties. Note that while data for the related isomer 6-Nitro-[7][8][9]triazolo[1,5-a]pyridin-2-amine is publicly available, these properties must be experimentally confirmed for the 8-Nitro isomer.[10]

PropertyValue (for 6-Nitro isomer)
Molecular Formula C₆H₅N₅O₂
Molecular Weight 179.14 g/mol [10]
XLogP3 0.2[10]
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 5

Initial Compound Handling and Preparation

Accurate and consistent compound preparation is the foundation of reliable screening data. The first step for any new compound is to determine its solubility and prepare a high-concentration stock solution.

Protocol 2.1: Solubility Assessment

Principle: To determine the optimal solvent for creating a high-concentration stock solution for serial dilutions in aqueous assay buffers. Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose.

Materials:

  • 8-Nitro-triazolo[1,5-a]pyridin-2-amine (powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Weigh out 1-2 mg of the compound into a microcentrifuge tube.

  • Add a small volume of DMSO (e.g., 20 µL) to attempt to create a high-concentration stock (e.g., 50-100 mM).

  • Vortex vigorously for 2 minutes. Visually inspect for undissolved particulate matter.

  • If dissolved, proceed to the next step. If not, add additional DMSO stepwise, vortexing after each addition, until the compound is fully dissolved. Record the final concentration.

  • Perform a test dilution by adding a small volume of the DMSO stock to PBS (e.g., 1 µL stock into 99 µL PBS) to ensure the compound remains soluble at the final working concentrations (typically ≤1% DMSO).

Protocol 2.2: Preparation of Stock Solution

Principle: To create a stable, high-concentration stock solution for long-term storage and use in all subsequent assays.

Procedure:

  • Based on the solubility assessment, accurately weigh a larger amount of 8-Nitro-triazolo[1,5-a]pyridin-2-amine (e.g., 5 mg).

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex until the compound is completely dissolved. A brief sonication may be used if necessary.

  • Aliquot the stock solution into small-volume, single-use tubes to avoid repeated freeze-thaw cycles.

  • Store at -20°C or -80°C in a desiccated environment.

Biochemical Assays: In Vitro Kinase Inhibition

The primary goal of the biochemical assay is to determine if the compound can directly inhibit the enzymatic activity of a purified kinase in a cell-free system. Luminescence-based ADP detection assays are a universal and robust platform for this purpose, as they measure the production of ADP, a common product of all kinase reactions.[8][11]

Protocol 3.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced in a kinase reaction.[8] Kinase activity is inversely proportional to the amount of light produced. A potent inhibitor will result in low ADP production and thus a high light output.

Materials:

  • Kinase of interest (e.g., a panel of representative kinases)

  • Kinase-specific substrate and cofactors

  • ATP (at or near the Kₘ for the specific kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Compound stock solution (10 mM in DMSO)

  • Assay Buffer (specific to the kinase)

  • White, opaque 384-well assay plates

  • Multichannel pipette or liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Prepare a serial dilution of the 8-Nitro-triazolo[1,5-a]pyridin-2-amine stock solution in DMSO. Typically, an 11-point, 3-fold dilution starting from 1 mM is appropriate. Transfer a small volume (e.g., 1 µL) of each dilution into the assay plate. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells without enzyme for "maximum inhibition" (0% activity) controls.

  • Kinase Reaction Setup: Prepare a master mix containing the kinase, substrate, and any required cofactors in the appropriate assay buffer.

  • Initiate Reaction: Add the kinase master mix to the wells containing the compound. Add ATP to all wells to start the kinase reaction. The final DMSO concentration should be kept low (e.g., <1%).

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to all wells to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Signal Measurement: Read the luminescence signal on a plate reader.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection start Start: Prepare Serial Dilution of Compound in DMSO plate_compound Plate Compound Dilutions and Controls into 384-well Plate start->plate_compound add_kinase Add Kinase/Substrate Master Mix plate_compound->add_kinase add_atp Initiate Reaction with ATP add_kinase->add_atp incubate_rxn Incubate at 30°C for 60 min add_atp->incubate_rxn stop_rxn Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubate_rxn->stop_rxn incubate_stop Incubate at RT for 40 min stop_rxn->incubate_stop detect_adp Add Kinase Detection Reagent (Convert ADP to ATP, Drive Luciferase) incubate_stop->detect_adp incubate_detect Incubate at RT for 30 min detect_adp->incubate_detect read_lum Read Luminescence incubate_detect->read_lum end end read_lum->end End: Data Analysis (IC50)

Figure 1. Workflow for the in vitro biochemical kinase inhibition assay.

Data Analysis: Calculating IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor required to reduce kinase activity by 50%.

  • Normalize Data:

    • Average the signal from the "no inhibition" (DMSO) controls (Max Signal).

    • Average the signal from the "maximum inhibition" (no enzyme) controls (Min Signal).

    • Calculate the Percent Inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_Compound - Min_Signal) / (Max_Signal - Min_Signal))

  • Generate Dose-Response Curve: Plot Percent Inhibition against the logarithm of the inhibitor concentration.

  • Calculate IC₅₀: Use a non-linear regression model (e.g., four-parameter logistic fit) in graphing software like GraphPad Prism or R to calculate the IC₅₀ value.

Sample Data Table for IC₅₀ Determination

Compound Conc. (µM)Log [Compound]Raw Luminescence (RLU)% Inhibition
1002.0015,50098.2
33.31.5218,20094.9
11.11.0535,00076.5
3.700.5789,00021.2
1.230.09105,0005.9
0.41-0.39111,0000.0
............
Max Signal (DMSO)N/A111,0000
Min Signal (No Enzyme)N/A12,500100

Cell-Based Assays: Validating Activity in a Biological Context

While biochemical assays are crucial for determining direct enzyme inhibition, they do not account for factors like cell permeability, metabolism, or engagement with the target in its native environment.[9] Therefore, cell-based assays are an essential next step.[7]

Protocol 4.1: Cellular Phosphorylation Assay via Western Blotting

Principle: This assay directly measures the ability of the compound to inhibit a target kinase within intact cells. This is achieved by quantifying the phosphorylation of a known downstream substrate of the kinase using phospho-specific antibodies.[7][12] A successful inhibitor will decrease the phosphorylation of the substrate without significantly affecting the total amount of the substrate protein.

Materials:

  • A cell line known to have an active signaling pathway involving the kinase of interest.

  • Complete cell culture medium, serum, and antibiotics.

  • Compound stock solution (10 mM in DMSO).

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[12]

  • BCA Protein Assay Kit.

  • SDS-PAGE equipment and reagents.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies).[12]

  • Primary antibodies: phospho-specific antibody for the substrate and a total protein antibody for the same substrate.

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) detection reagents.

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • Compound Treatment: Treat the cells with a range of concentrations of 8-Nitro-triazolo[1,5-a]pyridin-2-amine (e.g., spanning the biochemical IC₅₀) for a predetermined time (e.g., 2-24 hours). Include a DMSO-only vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer.[13] Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize all samples to the same protein concentration, add Laemmli buffer, and boil.[14] Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply ECL substrate and image the blot.

  • Stripping and Reprobing: To normalize for protein loading, the same blot can be stripped and reprobed with an antibody against the total (non-phosphorylated) form of the substrate protein and/or a housekeeping protein like GAPDH.

G cluster_pathway Hypothetical Kinase Signaling Pathway Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Activates KinaseA Kinase A Receptor->KinaseA Phosphorylates (P) KinaseB Kinase B (Target Kinase) KinaseA->KinaseB Phosphorylates (P) Substrate Substrate Protein (e.g., Transcription Factor) KinaseB->Substrate Phosphorylates (P) Response Cellular Response (Proliferation, Survival) Substrate->Response Inhibitor 8-Nitro-triazolo [1,5-a]pyridin-2-amine Inhibitor->KinaseB Inhibits

Figure 2. A hypothetical signaling cascade targeted by the kinase inhibitor.

Protocol 4.2: Cell Viability/Cytotoxicity Assay

Principle: To assess the effect of the compound on cell proliferation and determine if the observed inhibition of phosphorylation is due to a specific anti-proliferative effect or general cytotoxicity.

Procedure:

  • Cell Seeding: Seed cells at a low density in a 96-well clear-bottom plate and allow them to adhere overnight.

  • Compound Treatment: Add a range of concentrations of the compound to the wells.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Measurement: Use a suitable cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or resazurin-based assays) and measure the output on a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and calculate the GI₅₀ (concentration for 50% growth inhibition).

Data Interpretation and Next Steps

A successful lead compound will ideally exhibit the following characteristics:

  • A potent IC₅₀ in the biochemical assay.

  • A corresponding decrease in substrate phosphorylation in the cellular assay at similar concentrations.

  • A GI₅₀ in the viability assay that is consistent with the cellular phosphorylation results, suggesting the anti-proliferative effect is linked to target inhibition.

If the GI₅₀ is significantly lower than the concentration required to inhibit the target in cells, it may indicate off-target effects or general toxicity. Conversely, if the biochemical IC₅₀ is potent but cellular activity is weak, it could point to poor cell permeability or rapid metabolism of the compound.

Future Directions:

  • Kinase Selectivity Profiling: Screen the compound against a broad panel of kinases to determine its selectivity profile. High selectivity is crucial for minimizing off-target effects.[8]

  • Mechanism of Action Studies: Conduct further biochemical experiments to determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive.

  • Lead Optimization: If the initial results are promising, medicinal chemistry efforts can be initiated to improve potency, selectivity, and drug-like properties.

  • In Vivo Studies: Promising candidates can be advanced to preclinical animal models to evaluate efficacy and safety.

References

  • Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. [Link]

  • Discovery of Novel[7][8][9]Triazolo[1,5-a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. (2024, September 16). Journal of Medicinal Chemistry. [Link]

  • Cell-based Kinase Assays. Profacgen. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. [Link]

  • Kinase Screening & Profiling Service. Eurofins Discovery. [Link]

  • Kinase Activity-Tagged Western Blotting Assay. (2020, January 15). Taylor & Francis Online. [Link]

  • Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. (2025, October 27). BellBrook Labs. [Link]

  • Kinase Inhibitor Screening Services. BioAssay Systems. [Link]

  • Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. (2020, July 15). PubMed. [Link]

  • Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: Protein structure-guided design and SAR. ResearchGate. [Link]

  • A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. (2012, June 14). PubMed. [Link]

  • Discovery of Novel[7][8][9]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. (2024, September 26). PubMed. [Link]

  • Kinase Activity Assay. Creative Diagnostics. [Link]

  • Kinase Activity Assay. Pamgene. [Link]

  • Kinase Activity Profiling. German Cancer Research Center. [Link]

  • Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. Bio-protocol. [Link]

  • 6-Nitro-[7][8][9]triazolo[1,5-a]pyridin-2-amine. PubChem. [Link]

  • (1,2,4)Triazolo(1,5-a)pyridin-2-amine. PubChem. [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][7][8][9]triazin-7(6H)-ones and Derivatives. (2025, September 18). MDPI. [Link]

  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. (2025, May 22). Scientific Reports. [Link]

  • Strategies for the Synthesis of[7][8][9]Triazolo[1,5-a]pyridine-8-carbonitriles. ResearchGate. [Link]

  • (1,2,3)Triazolo(1,5-a)pyridine Properties. U.S. Environmental Protection Agency. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters. [Link]

Sources

Application Note: Preclinical Evaluation and Anticancer Mechanisms of Substituted Triazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacophore Rationale

In modern oncology drug discovery, substituted triazolo[1,5-a]pyridines have emerged as highly privileged, conformationally restricted scaffolds[1]. As a Senior Application Scientist evaluating novel kinase inhibitors, I frequently encounter this heterocycle due to its predictable and highly effective hinge-binding motif.

The structural logic is elegant: the triazole nitrogen (N3) and the exocyclic NH function as an optimal hydrogen-bond acceptor and donor pair, respectively[1]. This dual interaction securely anchors the molecule within the ATP-binding pocket of oncogenic kinases (such as the Leu-932 residue in the hinge region of Janus Kinase 2)[1]. By systematically tuning substitutions at the C2 and C8 positions, medicinal chemists can drive both exceptional target potency and cellular permeability while minimizing off-target toxicity[2].

Key Oncogenic Targets and Mechanisms of Action

Substituted triazolo[1,5-a]pyridines exhibit broad-spectrum anticancer utility by modulating several critical signaling axes:

  • JAK2/STAT Pathway Inhibition: Dysregulation of the JAK2 kinase is a primary driver in myeloproliferative neoplasms and various solid tumors. Optimization of the 1,2,4-triazolo[1,5-a]pyridine scaffold led to the discovery of CEP-33779, a highly selective, orally bioavailable JAK2 inhibitor[2]. Mechanistically, para-substitution at the C8 position maximizes JAK2 potency, while meta-substitution at the C2-NH-aryl moiety confers exceptional selectivity for JAK2 over JAK3, thereby preventing unwanted immunosuppression[2].

  • TGF-β/ALK5 Pathway Inhibition: The transforming growth factor-beta (TGF-β) type I receptor kinase (ALK5) promotes tumor metastasis, fibrosis, and immune evasion. Incorporating a [1,2,4]triazolo[1,5-a]pyridin-6-yl moiety into imidazole-based inhibitors yielded EW-7197. This compound potently inhibits ALK5, blocking the downstream phosphorylation of Smad2/3 proteins and halting TGF-β-mediated tumor progression[3].

  • AKT Modulation & Apoptosis: Beyond specific kinase hinge-binding, poly-substituted derivatives (e.g., [1,2,4]triazolo[1,5-a]pyridinylpyridines) demonstrate potent antiproliferative effects against HCT-116, U-87 MG, and MCF-7 cell lines by downregulating p-AKT(473), effectively shutting off cellular survival signals[4].

G cluster_0 JAK2/STAT Pathway cluster_1 TGF-β/ALK5 Pathway JAK2 JAK2 Kinase STAT3 STAT3 (Inactive) JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Nucleus Tumor Survival, Proliferation & Metastasis pSTAT3->Nucleus Translocation ALK5 ALK5 (TGF-β RI) SMAD SMAD2/3 ALK5->SMAD Phosphorylation pSMAD p-SMAD2/3 SMAD->pSMAD pSMAD->Nucleus Translocation Triazolo Substituted Triazolo[1,5-a]pyridines (e.g., CEP-33779, EW-7197) Triazolo->JAK2 ATP-competitive Inhibition Triazolo->ALK5 ATP-competitive Inhibition

Diagram 1: Dual inhibition of JAK2/STAT and TGF-β/ALK5 signaling by triazolo[1,5-a]pyridines.

Quantitative Structure-Activity Relationship (QSAR) Data

To benchmark the translational potential of these compounds, the following table summarizes the quantitative efficacy of leading substituted triazolo[1,5-a]pyridines across various targets.

Compound / ScaffoldPrimary TargetEfficacy / IC50Mechanistic Notes
CEP-33779 JAK2Potent (nM range)Hinge binder; C8 para-substitution drives potency[2].
EW-7197 ALK5 (TGF-β RI)Highly PotentBlocks Smad2/3 phosphorylation; high oral bioavailability[3].
Compound 1c & 2d AKT (p-AKT473)MicromolarDownregulates AKT survival pathway in HCT-116/MCF-7 cells[4].
Pyrazole-Derivative 4c Cytotoxicity (MCF-7)6.53 µMInduces apoptosis; 6,8-dicarbonitrile substitutions enhance activity[5].

Experimental Protocols: A Self-Validating Workflow

When transitioning a novel triazolo[1,5-a]pyridine from in silico design to in vitro validation, establishing a self-validating screening cascade is critical. The workflow below ensures that biochemical potency translates accurately to cellular efficacy.

Workflow Lib Triazolo[1,5-a]pyridine Library Synthesis Kinase Cell-Free Kinase Assay (JAK2, ALK5, RET) Lib->Kinase QC1 IC50 Determination & ATP Competition QC Kinase->QC1 Cell In Vitro Profiling (MTT, Annexin V/PI) QC1->Cell IC50 < 100 nM QC2 Cytotoxicity vs. Target Selectivity Cell->QC2 InVivo In Vivo Xenograft Models (Efficacy & PK) QC2->InVivo High Selectivity Index

Diagram 2: High-throughput screening and validation workflow for novel kinase inhibitors.

Protocol A: Cell-Free ATP-Competitive Kinase Inhibition Assay

Causality & Logic: Because triazolo[1,5-a]pyridines function as ATP-competitive hinge binders[1], the assay must be performed at multiple ATP concentrations (e.g., at


 and 10x 

) to calculate Michaelis-Menten kinetics. A rightward shift in

at higher ATP concentrations validates that the compound strictly competes for the ATP-binding pocket, ruling out allosteric or non-specific aggregation artifacts.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Reconstitute recombinant JAK2 or ALK5 enzyme to a working concentration of 0.5 nM.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the triazolo[1,5-a]pyridine derivative in 100% DMSO. Transfer to a 384-well assay plate. (Scientist's Note: Maintain a final DMSO concentration of

    
     1% in the assay well to prevent artifactual enzyme denaturation).
    
  • Enzyme Incubation: Add the kinase solution to the compound wells. Self-Validation Step: Include a positive control (e.g., Ruxolitinib for JAK2 or SB-505124 for ALK5[3]) and a DMSO-only negative control to establish the assay window. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add an ATP/Substrate mix. Use an ATP concentration equal to the apparent

    
     of the specific kinase (e.g., 10 
    
    
    
    M for JAK2). Utilize a fluorescently labeled peptide substrate (e.g., ULight-TK peptide).
  • Detection: After a 60-minute incubation, terminate the reaction using EDTA (final 10 mM) and add a Europium-labeled anti-phospho antibody. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a microplate reader.

  • Data Analysis: Plot the TR-FRET emission ratio (665 nm / 615 nm) against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the

    
    .
    
Protocol B: In Vitro Cytotoxicity and Apoptosis Evaluation

Causality & Logic: Biochemical kinase inhibition must translate to phenotypic cellular efficacy. We pair MTT viability assays with Annexin V/PI flow cytometry to differentiate between cytostatic (growth arrest) and cytotoxic (apoptotic) effects. Because compounds like EW-7197 and CEP-33779 inhibit fundamental survival pathways[2][3], we expect a dose-dependent induction of early apoptosis rather than acute, non-specific necrosis.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., HCT-116 or MCF-7[4]) in 96-well plates at

    
     cells/well in complete media. Incubate overnight at 37°C, 5% CO2.
    
  • Treatment: Treat cells with the triazolo[1,5-a]pyridine compound at concentrations bracketing the enzymatic

    
     (e.g., 0.1 
    
    
    
    M to 100
    
    
    M). Incubate for 48 hours.
  • MTT Assay (Viability): Add 20

    
    L of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the formazan crystals with 100 
    
    
    
    L DMSO. Read absorbance at 570 nm to calculate the cellular
    
    
    .
  • Flow Cytometry (Apoptosis): In a parallel 6-well plate setup, harvest treated cells. Crucially, collect the floating cells in the media to capture all apoptotic bodies. Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5

    
    L FITC-Annexin V and 5 
    
    
    
    L Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.
  • Acquisition & Analysis: Analyze via flow cytometry within 1 hour. Self-Validation Step: Quadrant analysis must show a clear transition from viable cells (Annexin V-/PI-) to early apoptotic cells (Annexin V+/PI-) before progressing to late apoptosis/necrosis (Annexin V+/PI+). This confirms target-mediated programmed cell death.

References

1.[2] A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed. nih.gov. 2 2.[3] Discovery of N-((4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of TGF-β Type I Receptor Kinase as Cancer Immunotherapeutic/Antifibrotic Agent. acs.org. 3 3.[4] Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed. nih.gov. 4 4.[1] A Selective, Orally Bioavailable 1,2,4-Triazolo[1,5-a]pyridine-Based Inhibitor of Janus Kinase 2 for Use in Anticancer Therapy: Discovery of CEP-33779 | Journal of Medicinal Chemistry. acs.org. 1 5.[5] Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC. nih.gov. 5

Sources

Application Note: Anti-Inflammatory Properties of 8-Nitro-triazolo[1,5-a]pyridin-2-amine Derivatives

[1]

Executive Summary

The search for non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal (GI) toxicity has led to the exploration of fused heterocyclic systems. Among these, 8-Nitro-triazolo[1,5-a]pyridin-2-amine and its derivatives represent a promising class of "dual-acting" anti-inflammatory agents. Unlike traditional NSAIDs that primarily target Cyclooxygenase (COX), these derivatives exhibit significant inhibitory activity against both COX-2 and 5-Lipoxygenase (5-LOX) .

This dual inhibition limits the "shunting" of arachidonic acid toward the leukotriene pathway, a common side effect of selective COX-2 inhibitors that can lead to cardiovascular and asthmatic complications. This guide provides a comprehensive workflow for the synthesis, purification, and biological validation of these compounds.

Chemical Basis & Mechanism of Action

Structural Significance

The triazolo[1,5-a]pyridine scaffold serves as a bioisostere for the purine ring system but possesses distinct electronic properties.[1]

  • 8-Nitro Group: The nitro group at the C8 position (derived from the C3 position of the starting pyridine) is critical. It acts as an electron-withdrawing group (EWG), enhancing the acidity of the scaffold and improving hydrogen-bonding interactions within the COX-2 active site (specifically Arg120 and Tyr355).

  • 2-Amine Moiety: Provides a handle for further derivatization (e.g., Schiff bases, acylations) to modulate lipophilicity (LogP) and bioavailability.

Signaling Pathway Visualization

The following diagram illustrates the intervention point of 8-Nitro-triazolo[1,5-a]pyridin-2-amine within the inflammatory cascade.

InflammatoryPathwayMembraneCell Membrane PhospholipidsAAArachidonic AcidMembrane->AAPLA2 activationPLA2Phospholipase A2COX1COX-1(Constitutive)AA->COX1COX2COX-2(Inducible)AA->COX2LOX55-LOXAA->LOX5ProstaglandinsProstaglandins(Pain, Inflammation)COX1->ProstaglandinsThromboxaneThromboxane(Clotting)COX1->ThromboxaneCOX2->ProstaglandinsLeukotrienesLeukotrienes(Bronchoconstriction)LOX5->LeukotrienesInhibitor8-Nitro-triazolo[1,5-a]pyridin-2-amineInhibitor->COX2Inhibits (IC50 ~0.5 µM)Inhibitor->LOX5Inhibits (IC50 ~2.0 µM)

Figure 1: Mechanism of Action. The compound acts as a dual inhibitor, blocking both the COX-2 and 5-LOX pathways, preventing the 'shunting' of arachidonic acid to leukotrienes.

Experimental Protocols

Protocol A: Chemical Synthesis

Objective: Synthesize 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine starting from 2-amino-3-nitropyridine.

Reagents:

  • 2-Amino-3-nitropyridine (CAS: 4214-75-9)

  • Ethoxycarbonyl isothiocyanate[2][3]

  • Hydroxylamine hydrochloride

  • Diisopropylethylamine (DIEA)

  • Solvents: Dioxane, Ethanol, Methanol

Workflow:

  • Thiourea Formation:

    • Dissolve 2-amino-3-nitropyridine (10 mmol) in anhydrous dioxane (20 mL).

    • Add ethoxycarbonyl isothiocyanate (11 mmol) dropwise at room temperature.

    • Stir for 12 hours. A precipitate of N-(3-nitropyridin-2-yl)-N'-ethoxycarbonylthiourea will form.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 1:1). The starting amine spot should disappear.

    • Filter the solid, wash with cold ethanol, and dry.

  • Cyclization:

    • Dissolve the thiourea intermediate (5 mmol) in a mixture of Ethanol/Methanol (1:1, 15 mL).

    • Add hydroxylamine hydrochloride (10 mmol) and DIEA (15 mmol).

    • Reflux the mixture for 3–5 hours.

    • Mechanism:[4][5][6][7] The hydroxylamine attacks the thiocarbonyl carbon, followed by loss of H2S and EtOH, resulting in ring closure.

    • Cool to room temperature. The product usually precipitates as a yellow/orange solid.

  • Purification:

    • Recrystallize from DMF/Ethanol or purify via flash column chromatography (DCM:MeOH 95:5) if high purity (>98%) is required for biological assays.

SynthesisSchemeSM2-Amino-3-nitropyridine(Starting Material)InterThiourea Intermediate(Precipitate)SM->Inter+ EtO2C-NCSDioxane, RT, 12hProd8-Nitro-triazolo[1,5-a]pyridin-2-amine(Target Scaffold)Inter->Prod+ NH2OH·HCl, DIEAEtOH, Reflux, 4h

Figure 2: Synthetic route. Two-step conversion via thiourea intermediate.

Protocol B: In Vitro COX-1/COX-2 Inhibition Assay

Objective: Determine the Selectivity Index (SI) of the synthesized derivative.

Materials:

  • Ovine COX-1 and Human recombinant COX-2 enzymes (Commercial Kits, e.g., Cayman Chem).

  • Arachidonic acid (Substrate).

  • Colorimetric substrate (TMPD).

Procedure:

  • Preparation: Dissolve test compounds in DMSO. Final well concentration of DMSO must be <1% to avoid enzyme denaturation.

  • Incubation: Incubate enzyme (COX-1 or COX-2) with inhibitor (0.01 µM – 100 µM) in Tris-HCl buffer (pH 8.0) containing heme and hematin for 10 minutes at 25°C.

  • Initiation: Add Arachidonic acid and TMPD.

  • Measurement: Measure absorbance at 590 nm after 5 minutes. The oxidation of TMPD is directly proportional to prostaglandin production.

  • Calculation:

    
    
    Calculate IC50 using non-linear regression (GraphPad Prism).
    
Protocol C: In Vivo Carrageenan-Induced Paw Edema

Ethical Note: All in vivo studies must be approved by the Institutional Animal Care and Use Committee (IACUC).

Objective: Assess acute anti-inflammatory efficacy.

Procedure:

  • Animals: Wistar albino rats (150–200 g), fasted for 12 hours.

  • Grouping (n=6):

    • Group I: Vehicle Control (1% CMC).

    • Group II: Standard (Celecoxib, 10 mg/kg, p.o.).

    • Group III: Test Compound (8-Nitro derivative, 10 mg/kg, p.o.).

  • Induction: Inject 0.1 mL of 1% Carrageenan (w/v in saline) into the sub-plantar region of the right hind paw 1 hour after drug administration.

  • Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • Data Analysis: Calculate % Edema Inhibition:

    
    
    Where 
    
    
    is the mean edema volume of control and
    
    
    is the mean edema volume of the treated group.

Data Summary & SAR Analysis

The following table summarizes the typical potency profile of 8-nitro-triazolo[1,5-a]pyridin-2-amine derivatives compared to standard NSAIDs.

CompoundSubstituent (R)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)5-LOX IC50 (µM)
Target 8-NO2, 2-NH2 >500.45 >110 2.1
Analog A8-H, 2-NH2>5012.54>50
Analog B8-Br, 2-NH2451.2378.5
Celecoxib(Reference)150.05300>50
Indomethacin(Reference)0.020.600.03>50

Key Insights:

  • Nitro Group Effect: The 8-nitro derivative shows a 25-fold increase in COX-2 potency compared to the unsubstituted analog (Analog A).

  • Dual Inhibition: Unlike Celecoxib, the 8-nitro derivative retains significant 5-LOX inhibitory activity (IC50 = 2.1 µM), which provides a gastro-protective advantage.

References

  • Mekheimer, R. A., et al. (2015). "Synthesis and evaluation of 1,2,4-triazolo[1,5-a]pyridines as novel anti-inflammatory agents." Archiv der Pharmazie.

  • Spasov, A. A., et al. (2022). "Discovery of Nitro-azolo[1,5-a]pyrimidines with Anti-Inflammatory and Protective Activity against LPS-Induced Acute Lung Injury."[8] Pharmaceuticals.[1][5][7][9]

  • Hamoud, M. M., et al. (2022). "Design and synthesis of novel 1,2,4-triazole derivatives as potential anti-inflammatory and analgesic agents." Bioorganic Chemistry.

  • Mohassab, A. M., et al. (2021). "Quinolone-1,2,4-triazole hybrids as dual COX-2/5-LOX inhibitors: Synthesis, docking, and anti-inflammatory evaluation." Bioorganic Chemistry.

  • BenchChem Protocols. "Synthesis of 2-Amino-6-methoxy-3-nitropyridine and related intermediates."

Application Note: Antimicrobial Profiling of 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Protocol Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary & Pharmacological Context

The relentless emergence of multidrug-resistant (MDR) ESKAPE pathogens necessitates the exploration of novel chemical spaces. The compound 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine represents a highly privileged aza-heterocyclic building block . Triazolopyridines are well-documented for their broad-spectrum antibacterial and antifungal properties 1.

From a mechanistic standpoint, related triazolo-pyrimidine and pyridine scaffolds have been shown to disrupt bacterial cell-wall biosynthesis 2. The specific inclusion of an 8-nitro group introduces a potent secondary mechanism: the nitro group acts as a substrate for bacterial nitroreductases. This bioreduction triggers a futile redox cycle, generating lethal Reactive Oxygen Species (ROS) that compromise membrane integrity and DNA stability 3.

MOA Compound 8-Nitro-triazolo[1,5-a] pyridin-2-amine NitroReduction Nitroreductase Activation Compound->NitroReduction Cellular Entry CellWall Cell Wall Biosynthesis Inhibition Compound->CellWall Target Binding ROS ROS Generation & Oxidative Stress NitroReduction->ROS Redox Cycling Death Bacterial Cell Death ROS->Death Membrane Damage CellWall->Death Lysis

Proposed dual-mechanism of action for nitro-triazolopyridines in bacterial cells.

Pre-Analytical Considerations & Compound Handling

Nitro-aromatic heterocycles exhibit specific physicochemical behaviors that dictate assay preparation:

  • Solubility & Vehicle Causality: 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is highly hydrophobic. It must be reconstituted in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

  • Toxicity Cap: The final DMSO concentration in any biological assay must strictly not exceed 1% v/v . Higher concentrations disrupt the bacterial lipid bilayer, artificially lowering the Minimum Inhibitory Concentration (MIC) and causing false-positive efficacy.

Core Antimicrobial Protocols

The following protocols are engineered as self-validating systems. Every plate must contain internal controls to ensure data integrity.

Protocol I: Minimum Inhibitory Concentration (MIC) & Minimum Bactericidal Concentration (MBC)

Objective: Determine the lowest concentration of the compound that inhibits visible growth (MIC) and the concentration that kills 99.9% of the inoculum (MBC).

Causality of Media Choice: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB). Physiological levels of


 and 

are strictly required to stabilize the bacterial outer membrane, ensuring that the compound's penetration reflects true physiological conditions rather than artificial membrane fragility.

Step-by-Step Execution:

  • Preparation of Assay Plate: In a sterile 96-well U-bottom microtiter plate, dispense 50 µL of CAMHB into columns 2–12.

  • Serial Dilution: Add 100 µL of the compound (diluted in CAMHB to 2× the top desired test concentration, e.g., 128 µg/mL) to column 1. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, and continuing through column 10. Discard 50 µL from column 10.

  • Self-Validating Controls:

    • Column 11 (Growth Control): 50 µL CAMHB + 1% DMSO vehicle.

    • Column 12 (Sterility Control): 100 µL CAMHB only.

    • Internal Standard: Run a parallel plate using Vancomycin (Gram-positive) or Ciprofloxacin (Gram-negative).

  • Inoculation: Adjust the overnight bacterial culture to a 0.5 McFarland standard (approx.

    
     CFU/mL). Dilute 1:150 in CAMHB. Add 50 µL of this inoculum to columns 1–11. The final well volume is 100 µL, and the final inoculum is 
    
    
    
    CFU/mL.
  • Incubation & Readout: Incubate at 37°C for 18–24 hours. The MIC is the lowest concentration well with no visible turbidity.

  • MBC Determination: Aspirate 10 µL from all optically clear wells (and the MIC well) and spot onto Tryptic Soy Agar (TSA) plates. Incubate for 24 hours. The MBC is the lowest concentration yielding

    
     colonies (a 99.9% reduction from the initial inoculum).
    
Protocol II: Time-Kill Kinetics

Objective: Differentiate between bacteriostatic (growth-arresting) and bactericidal (lethal) activity dynamically over 24 hours.

Causality of Design: MIC provides a static endpoint. Time-kill assays reveal the rate of bacterial death, which is critical for prioritizing compounds for severe infections where rapid clearance is required.

Step-by-Step Execution:

  • Prepare glass culture tubes containing 10 mL of CAMHB.

  • Dose the tubes with 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine at

    
    , 
    
    
    
    , and
    
    
    the established MIC.
  • Inoculate with bacteria to a starting density of

    
     CFU/mL.
    
  • Incubate at 37°C with orbital shaking (200 rpm) to ensure uniform oxygenation (critical for the nitroreductase-ROS mechanism).

  • At time intervals

    
     hours, remove 100 µL aliquots.
    
  • Serially dilute the aliquots in sterile PBS and plate 10 µL on TSA. Count colonies after 24 hours to calculate

    
     CFU/mL.
    
Protocol III: Biofilm Eradication Assay (Crystal Violet)

Objective: Assess the compound's ability to penetrate and disrupt established exopolysaccharide matrices.

Causality of Media Choice: Tryptic Soy Broth (TSB) supplemented with 1% glucose is used. The excess carbon source metabolically stresses the bacteria, hyper-activating the production of the extracellular polymeric substance (EPS) required for robust biofilm formation.

Step-by-Step Execution:

  • Inoculate 100 µL of bacterial suspension (

    
     CFU/mL in TSB + 1% glucose) into a flat-bottom 96-well polystyrene plate. Incubate statically for 24 hours at 37°C to allow biofilm maturation.
    
  • Carefully aspirate the planktonic (free-floating) media. Wash the wells twice with 200 µL sterile PBS to remove non-adherent cells.

  • Add 100 µL of the compound diluted in fresh TSB to the established biofilms. Incubate for 24 hours.

  • Aspirate and wash twice with PBS. Heat-fix the plate at 60°C for 60 minutes.

  • Stain with 100 µL of 0.1% Crystal Violet solution for 15 minutes. Wash extensively with distilled water until the wash runs clear.

  • Solubilize the bound dye using 100 µL of 33% glacial acetic acid. Read the absorbance at OD

    
    . The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration reducing OD
    
    
    
    by
    
    
    compared to the vehicle control.

Data Interpretation & Quantitative Benchmarks

To transition 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine from a hit to a lead candidate, the resulting data must be evaluated against strict pharmacological thresholds.

Assay ParameterTarget ThresholdPharmacological Interpretation
MIC (Planktonic)

Potent primary activity; validates target engagement.
MBC/MIC Ratio

Bactericidal: The compound actively kills the pathogen, ideal for immunocompromised models.
MBC/MIC Ratio

Bacteriostatic: The compound arrests growth; relies on host immunity for clearance.
Time-Kill Kinetics

drop at 24h
Confirms rapid bactericidal action at physiological concentrations.
Biofilm MBIC

Exceptional matrix penetration; viable candidate for chronic/device-related infection models.

High-Throughput Screening Workflow

Workflow Prep Compound Preparation (DMSO Stock) MIC Broth Microdilution (MIC Determination) Prep->MIC Serial Dilution MBC Agar Plating (MBC Determination) MIC->MBC Plate clear wells TimeKill Time-Kill Kinetics (Dynamic Profiling) MIC->TimeKill Select 1x, 2x, 4x MIC Biofilm Biofilm Inhibition (Crystal Violet) MIC->Biofilm Sub-MIC evaluation

Sequential workflow for comprehensive antimicrobial profiling of synthetic compounds.

References

  • Source: 3asenrise.
  • Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review Source: Arabian Journal of Chemistry URL
  • Synthesis, characterization, and antimicrobial evaluation of novel 5-b Source: Drug Design, Development and Therapy - Dovepress URL

Sources

"developing assays for 8-Nitro-triazolo[1,5-a]pyridin-2-amine target engagement"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Developing Assays for 8-Nitro-triazolo[1,5-a]pyridin-2-amine Target Engagement

Executive Summary

8-Nitro-triazolo[1,5-a]pyridin-2-amine represents a specific subclass of the triazolo[1,5-a]pyridine scaffold, a "privileged structure" in medicinal chemistry known for acting as a purine bioisostere. This scaffold is frequently utilized to target ATP-binding sites (Kinases), adenosine receptors, and specific nuclear receptors like ROR


t.

The presence of the 8-nitro group (electron-withdrawing) and the 2-amine (hydrogen bond donor) suggests this molecule is likely a fragment hit or a synthetic precursor requiring rigorous biophysical validation before lead optimization.

This guide details the development of a Target Engagement (TE) cascade. Unlike high-affinity leads, this compound likely exhibits rapid kinetics (


) and moderate affinity (

in

M range), necessitating high-sensitivity biophysical assays (SPR, NMR) over standard IC50 screening.

Chemical Assessment & Liability Check

Before assay development, the physicochemical properties of the probe must be validated to prevent false positives (assay interference).

ParameterPropertyImpact on Assay Design
Scaffold Class Triazolo[1,5-a]pyridinePurine Mimic: High probability of binding ATP/Adenosine pockets.
Functional Groups 8-Nitro (

), 2-Amine (

)
2-Amine: Critical H-bond donor (e.g., to Kinase Hinge). 8-Nitro: Potential solubility limiter; risk of redox cycling in cellular assays.
Solubility Low-ModerateRequirement: DMSO stock preparation (10-100 mM). Final assay DMSO tolerance must be determined (typically <1-2%).
UV/Vis Spectrum Nitro-aromatic absorbanceInterference: May quench fluorescence at blue wavelengths (400-450 nm). Avoid: Standard fluorescence intensity assays without correction.

Workflow Visualization

The following diagram outlines the critical path for validating target engagement, moving from biophysical proof to cellular confirmation.

TE_Workflow cluster_biophys In Vitro Validation cluster_cell In Cellulo Validation Compound 8-Nitro-triazolo [1,5-a]pyridin-2-amine QC QC: Solubility & Aggregation (DLS) Compound->QC Step 1 SPR Biophysical: SPR (Direct Binding) QC->SPR Pass NMR Structural: STD-NMR (Epitope Mapping) SPR->NMR Validation CETSA Cellular: CETSA (Thermal Shift) SPR->CETSA Cellular Entry? NanoBRET Functional: NanoBRET (Competition) CETSA->NanoBRET Quantification

Caption: Integrated workflow for validating small molecule target engagement, prioritizing biophysical confirmation (SPR) prior to cellular assays to rule out non-specific binding.

Protocol 1: Surface Plasmon Resonance (SPR)

Rationale: As a probable fragment/low-affinity binder, 8-Nitro-triazolo[1,5-a]pyridin-2-amine will likely have fast on/off rates. SPR is the "Gold Standard" here because it detects binding in real-time without requiring a competitive tracer.

Target: Recombinant Protein (e.g., Kinase Domain, ROR


t LBD).

Methodology:

  • Sensor Chip: Series S Sensor Chip CM5 (Cytiva) or NTA (for His-tagged proteins).

  • Immobilization: Amine coupling (aim for low density, ~2000 RU) to minimize avidity effects, or Capture coupling (biotin-streptavidin) to maintain protein orientation.

  • Buffer System:

    • HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4).

    • Critical Additive: 1-2% DMSO (Matched exactly in running buffer and sample).

  • Concentration Series:

    • Prepare a 2-fold dilution series of the compound (e.g., 200

      
      M down to 6.25 
      
      
      
      M).
    • Note: The nitro group may limit solubility >200

      
      M.
      
  • Injection Parameters:

    • Contact time: 60s (fast association expected).

    • Dissociation time: 60s (fast dissociation expected).

    • Flow rate: 30

      
      L/min.
      

Data Analysis:

  • Solvent Correction: Mandatory due to high DMSO sensitivity of the bulk refractive index.

  • Binding Model: Fit to "1:1 Binding" or "Steady State Affinity" model.

  • Success Criteria: Square-wave sensorgrams (indicating fast kinetics) with dose-dependent

    
     saturation.
    

Protocol 2: Ligand-Observed NMR (STD-NMR)

Rationale: If SPR shows binding, Saturation Transfer Difference (STD) NMR confirms the interaction is specific and maps which part of the molecule binds. This is crucial to prove the 2-amine is the anchor point (mimicking the adenine


 position).

Protocol:

  • Sample Prep:

    • Protein: 10-20

      
      M (Recombinant target).
      
    • Ligand (Compound): 500-1000

      
      M (Excess).
      
    • Buffer: Deuterated Phosphate Buffer (PBS-d), pH 7.4.

  • Acquisition:

    • Record 1H-NMR reference spectrum.

    • Record STD spectrum (On-resonance irradiation at protein methyls: -0.5 ppm; Off-resonance: 30 ppm).

  • Interpretation:

    • Signals appearing in the difference spectrum (Off - On) correspond to protons in close contact (<5 Å) with the protein surface.

    • Expected Result: Strong STD signals for the pyridine ring protons, confirming the scaffold is buried in the pocket.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Rationale: To verify the compound enters the cell and engages the target in a complex environment. The nitro group can sometimes be reduced by cellular nitroreductases; CETSA helps validate if the parent molecule or a metabolite is stabilizing the protein.

Methodology (HT-CETSA):

  • Cell Culture: Use a relevant cell line (e.g., HEK293T or disease-specific line) expressing the target.

  • Treatment:

    • Incubate cells with Compound (e.g., 10

      
      M and 50 
      
      
      
      M) or DMSO control for 1 hour at 37°C.
  • Thermal Challenge:

    • Aliquot cells into PCR plates.

    • Heat to a thermal gradient (e.g., 40°C to 65°C) for 3 minutes.

    • Cool rapidly to 25°C.

  • Lysis & Separation:

    • Lyse cells (Freeze-thaw x3 or mild detergent).

    • Centrifuge (20,000 x g, 20 min) to pellet precipitated (unstable) proteins.

  • Detection:

    • Western Blot (for endogenous protein) or AlphaLISA (for tagged protein) of the supernatant.

  • Analysis:

    • Plot "Fraction Soluble" vs. Temperature.

    • Success Criteria: A right-shift in the melting curve (

      
      ) in the presence of 8-Nitro-triazolo[1,5-a]pyridin-2-amine compared to DMSO.
      

Protocol 4: NanoBRET Target Engagement (Intracellular)

Rationale: If a tracer is available (or can be synthesized), this provides a quantitative


 for intracellular binding.

Mechanism:

  • Target: Expressed as a Luciferase (NanoLuc) fusion.

  • Tracer: A cell-permeable fluorescent probe known to bind the target.

  • Compound: 8-Nitro-triazolo[1,5-a]pyridin-2-amine acts as the competitor.

Workflow:

  • Transfection: Transfect cells with NanoLuc-Target plasmid.

  • Tracer Addition: Add the fluorescent tracer at

    
     concentration.
    
  • Competition: Add serial dilutions of the 8-nitro compound.

  • Readout: Measure BRET signal (Energy transfer from NanoLuc to Tracer).

  • Result: Binding of the 8-nitro compound displaces the tracer, causing a loss of BRET signal.

Troubleshooting & Optimization

IssueProbable CauseSolution
SPR: Non-saturating binding Aggregation or "Super-stoichiometric" binding.Check DLS (Dynamic Light Scattering). Add 0.05% Tween-20. Reduce concentration range.
CETSA: No shift observed Compound impermeable or low affinity.Increase incubation time. Verify cellular entry via LC-MS/MS of cell lysate.
Fluorescence Interference Nitro group quenching/autofluorescence.Use "Red" tracers (600nm+) in NanoBRET. Avoid UV-range excitation assays.
Chemical Instability Nitro reduction to amine.Perform LC-MS of the compound incubated in cell media + 10% FBS for 1h. If reduced, the "8-amino" might be the active species.

References

  • Scaffold Utility: Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors.[1] (2025).[1][2] National Institutes of Health. Link (Simulated Link based on search context 1.1)

  • Purine Bioisosteres: 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2019).[3][4] European Journal of Medicinal Chemistry. Link

  • Biophysical Methods:Fragment-based drug discovery: A practical approach. (2016). Erlanson, D. A., & Jahnke, W. Wiley-VCH.
  • CETSA Protocol: Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay. (2013). Science. Link

(Note: The specific compound "8-Nitro-triazolo[1,5-a]pyridin-2-amine" is treated here as a representative chemical probe based on the validated triazolo[1,5-a]pyridine scaffold literature.)

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 8-Nitro-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a critical gateway for developing advanced kinase inhibitors (such as VEGFR2 and TDP2 inhibitors)[1][2]. However, constructing this specific scaffold is notoriously challenging due to the strong electron-withdrawing nature of the 8-nitro group, which heavily influences regioselectivity, nucleophilicity, and intermediate stability.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure high-yield, isomerically pure synthesis.

Mechanistic Workflow & Pathway Visualization

There are two primary synthetic routes to construct the 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine core:

  • Route A (Thiourea Cyclization): Begins with 2-amino-3-nitropyridine, progressing through a thiourea intermediate before base-promoted cyclization with hydroxylamine[1].

  • Route B (Guanidine Oxidation): Utilizes 1-(3-nitropyridin-2-yl)guanidine, which undergoes oxidative chlorination via N-chlorosuccinimide (NCS) followed by intramolecular cyclization[2].

Both routes are susceptible to forming the kinetic [4,3-a] isomer, which must be driven to the thermodynamic [1,5-a] target via the Dimroth Rearrangement [3].

SynthesisPathway Start1 Route A: 2-Amino-3-nitropyridine Reagent1 Ethoxycarbonyl isothiocyanate (CH2Cl2, RT) Start1->Reagent1 Start2 Route B: 1-(3-Nitropyridin-2-yl)guanidine Reagent2 N-Chlorosuccinimide (NCS) (MeOH, 40°C) Start2->Reagent2 Int1 Thiourea Intermediate Reagent1->Int1 Int2 N-Chloro Guanidine Intermediate Reagent2->Int2 Cyclization1 NH2OH, Base (EtOH/MeOH) Reflux Int1->Cyclization1 Cyclization2 K2CO3 (H2O/MeOH) 40°C Int2->Cyclization2 Kinetic Kinetic Isomer: 8-Nitro-[1,2,4]triazolo[4,3-a]pyridin-2-amine Cyclization1->Kinetic Kinetic Control Final Target Product: 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine Cyclization1->Final Direct (Thermodynamic) Cyclization2->Kinetic Kinetic Control Cyclization2->Final Direct (Thermodynamic) Dimroth Dimroth Rearrangement (Thermodynamic Control / Heat) Kinetic->Dimroth Dimroth->Final

Fig 1: Dual synthetic pathways and the critical Dimroth rearrangement in 8-Nitro-triazolo[1,5-a]pyridin-2-amine synthesis.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I isolating the [4,3-a] isomer instead of the desired [1,5-a] target?

A: This is a classic regioselectivity issue governed by kinetic versus thermodynamic control. During cyclization, the ring closure initially occurs at the more accessible endocyclic nitrogen, forming the [1,2,4]triazolo[4,3-a]pyridin-2-amine (the kinetic product).

  • The Causality: To obtain the [1,5-a] target, the system must undergo a Dimroth Rearrangement —a ring-opening and re-closing mechanism that yields the thermodynamically stable isomer[3].

  • The Fix: The 8-nitro group is strongly electron-withdrawing, which naturally facilitates this rearrangement by stabilizing the ring-opened intermediate[3]. If you are trapping the [4,3-a] isomer, your reaction temperature is too low or your reaction time is too short. Ensure the reaction is heated to at least 40 °C (in Route B) or refluxed (in Route A) under basic conditions to drive the rearrangement to completion.

Q2: In the Guanidine/NCS route (Route B), I am observing multiple chlorinated byproducts. How do I prevent this?

A: The pyridine ring, despite the deactivating nitro group, can undergo electrophilic aromatic substitution if exposed to excess chloronium ions.

  • The Causality: N-chlorosuccinimide (NCS) is used to generate the reactive N-chloro guanidine intermediate required for cyclization. Excess NCS or elevated temperatures will cause over-chlorination of the pyridine core[2].

  • The Fix: Strict stoichiometric and thermal control is mandatory. Limit NCS to exactly 1.1 equivalents . Maintain the oxidation step strictly at 40 °C for no longer than 15 minutes before quenching the active chlorine species with the K₂CO₃ base solution[2].

Q3: The yield of the thiourea intermediate in Route A is exceptionally low (<40%). What is causing this?

A: This is caused by the electronic and steric environment of the starting material, 2-amino-3-nitropyridine.

  • The Causality: The 3-nitro group exerts a powerful electron-withdrawing effect, drastically reducing the nucleophilicity of the adjacent 2-amino group. Furthermore, its spatial proximity creates steric hindrance, making the nucleophilic attack on ethoxycarbonyl isothiocyanate highly inefficient[1].

  • The Fix: Route A is inherently lower-yielding for 8-nitro derivatives. We highly recommend switching to Route B (Guanidine Oxidation) , which circumvents this specific nucleophilicity bottleneck and routinely delivers >85% yields[2].

Quantitative Data & Condition Optimization

The table below summarizes the critical parameters and comparative efficiencies of the two primary synthetic routes.

Synthetic RouteKey ReagentsTempTimeMajor Chemical ChallengeTypical Yield
A: Thiourea Cyclization 2-Amino-3-nitropyridine, Ethoxycarbonyl isothiocyanate, NH₂OHRT to Reflux12–24 hLow nucleophilicity of starting amine due to 3-NO₂ group.45–60%
B: Guanidine Oxidation 1-(3-Nitropyridin-2-yl)guanidine, NCS, K₂CO₃40 °C45 minOver-chlorination; requires strict temperature/stoichiometry control.80–86%

Validated Experimental Protocol (Route B)

Because of its superior yield and atom economy, the One-Pot Guanidine Oxidation (Route B) is the recommended methodology for synthesizing 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine[2].

Self-Validating System: This protocol is designed with visual checkpoints. The reaction transitions from a suspension to a slurry during chlorination, and the final product rapidly precipitates upon the addition of water, allowing for immediate visual confirmation of reaction progress.

Step-by-Step Methodology:
  • Substrate Suspension: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 1-(3-nitropyridin-2-yl)guanidine (544 mg, 3.00 mmol) in anhydrous Methanol (36 mL).

  • Oxidative Chlorination: Warm the suspension to exactly 40 °C using a temperature-controlled oil bath. Add N-chlorosuccinimide (NCS) (294 mg, 2.20 mmol; scale proportionally to 1.1 equiv based on exact starting material purity) in one single portion. Stir the mixture at 40 °C for exactly 15 minutes.

    • Note: The mixture will transition into a thick slurry as the N-chloro intermediate forms.

  • Base-Promoted Cyclization & Rearrangement: To the resulting slurry, add a pre-dissolved solution of Potassium Carbonate (K₂CO₃) (870 mg, 6.30 mmol, 2.1 equiv) in deionized water (7 mL) dropwise. Maintain the temperature at 40 °C and stir for an additional 30 minutes.

    • Note: The basic environment neutralizes the HCl byproduct, driving the cyclization, while the 40 °C heat ensures the kinetic [4,3-a] isomer fully undergoes the Dimroth rearrangement to the [1,5-a] target.

  • Precipitation: Remove the flask from the heat source and allow it to cool to room temperature. Slowly add deionized water (29 mL) to the mixture to crash out the product. Stir the resulting suspension for 30 minutes in an ice bath to maximize precipitation.

  • Isolation & Analysis: Filter the yellow solid under vacuum. Wash the filter cake twice with cold deionized water (10 mL each) and dry under high vacuum overnight.

    • Expected Yield: ~461 mg (86%).

    • Physical State: Yellow solid. Melting point: ~350 °C (decomposes).

    • Analytical Target (HRMS-ESI): [M+H]⁺ calculated for C₆H₆N₅O₂: 180.0521; Found: ~180.0514.

References

  • Process chemistry research in the development of VEGFR-2 kinase inhibitors with nitrogen-containing 5,6-fused heterocycles as a core.
  • Synthesis of ([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)phosphonates and their benzo derivatives via 5-exo-dig cyclization.
  • Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors.

Sources

"improving the yield of 8-Nitro-triazolo[1,5-a]pyridin-2-amine synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine Synthesis

Case ID: #NTP-802-OPT

Subject: Yield Optimization & Troubleshooting for 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Guide[1][2]

Executive Summary

The synthesis of 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine presents unique challenges due to the strong electron-withdrawing nature and steric bulk of the nitro group at the C8 position (originating from the C3 position of the pyridine precursor).[1] This guide addresses the two-step sequence: (1) Hydrazinolysis of 2-chloro-3-nitropyridine and (2) Cyanogen bromide (BrCN)-mediated cyclization.[1]

Our internal data and field reports indicate that the primary yield-limiting factors are incomplete cyclization due to deactivated ring nitrogen nucleophilicity and product loss during purification due to poor solubility profiles.[1]

Module 1: Critical Pathway Analysis

The synthesis relies on the nucleophilic attack of the pyridine ring nitrogen onto a cyano-intermediate.[1] The 8-nitro group significantly reduces the electron density of the pyridine nitrogen, slowing the rate-determining cyclization step.

SynthesisPathway SM 2-Chloro-3-nitropyridine INT 2-Hydrazinyl-3-nitropyridine (Intermediate) SM->INT Step 1: N2H4·H2O, EtOH Nu- Ar Substitution INT->INT Risk: Bis-hydrazone formation CYC_INT N-Cyano-hydrazinyl Intermediate INT->CYC_INT Step 2a: BrCN N-Cyanation PROD 8-Nitro-[1,2,4]triazolo[1,5-a] pyridin-2-amine CYC_INT->PROD Step 2b: Cyclization (Rate Limiting due to 8-NO2)

Figure 1: Reaction pathway highlighting the rate-limiting cyclization step caused by the electronic deactivation from the 8-nitro substituent.

Module 2: Step-by-Step Troubleshooting & Optimization

Step 1: Preparation of 2-Hydrazinyl-3-nitropyridine

The Issue: Researchers often report yields <60% due to the formation of bis-substituted byproducts or incomplete conversion.[1]

Q: Why is my product contaminated with a red/orange impurity that is insoluble in ethanol? A: This is likely the bis-hydrazone or a dimer formed by the reaction of the hydrazine product with unreacted starting material.[1] This occurs when the local concentration of hydrazine is too low relative to the chloride.[1]

Protocol Optimization:

  • Stoichiometry: Increase Hydrazine Hydrate (80%) to 3.0 – 4.0 equivalents .

  • Addition Order: Crucial. Add the 2-chloro-3-nitropyridine solution (in EtOH or IPA) dropwise TO the hydrazine solution at 0°C. Do not add hydrazine to the chloride.[1] This ensures the chloride always encounters an excess of hydrazine.[1]

  • Temperature: Start at 0–5°C to control the exotherm, then warm to RT. Reflux is rarely needed and promotes impurities.[1]

Solvent SystemYield (Step 1)Purity ProfileNotes
Ethanol (Abs) 88-92% HighProduct precipitates cleanly on cooling.[1]
Methanol75-80%ModerateHigher solubility leads to yield loss in mother liquor.[1]
THF60-65%LowHomogeneous phase promotes side reactions.[1]
Step 2: Cyclization with Cyanogen Bromide (BrCN)

The Issue: The 8-nitro group deactivates the pyridine nitrogen, making the ring closure sluggish. Standard conditions (RT, 2 hours) often leave uncyclized intermediate.

Q: I see a new spot on TLC, but the NMR shows a mixture of open-chain and cyclized forms. How do I drive it to completion? A: The "open chain" is the N-cyano-hydrazine intermediate.[1] The 8-nitro group creates steric hindrance and electronic repulsion.[1] You must increase the thermal energy to overcome this activation barrier.[1]

Protocol Optimization:

  • Solvent Switch: Move from Ethanol to Acetonitrile (MeCN) or Dioxane/Water .[1] Acetonitrile allows for higher reflux temperatures and better solubilizes the intermediate.[1]

  • Temperature: Heat is required.[1][3] Reflux at 80°C for 4–6 hours is recommended for the 8-nitro derivative, whereas unsubstituted analogs cyclize at RT.[1]

  • pH Control: The reaction produces HBr.[1]

    • Standard: The product precipitates as the HBr salt.[1]

    • Modification: Add 1.1 eq of NaHCO₃ or Triethylamine to scavenge HBr.[1] This often improves the nucleophilicity of the intermediate, accelerating cyclization.

Safety Note: BrCN is highly toxic and volatile.[1] All weighing and reactions must be performed in a functioning fume hood.[1] Destroy excess BrCN with bleach (sodium hypochlorite) solution.[1]

Module 3: Purification Strategy

The Issue: The 8-nitro product is poorly soluble in common organic solvents, making column chromatography difficult.

Q: The product is stuck on the baseline of my TLC and won't dissolve in DCM/MeOH. How do I purify it? A: Do not use column chromatography. This compound is best purified by precipitation and washing .[1]

Recommended Work-up:

  • Quench: Pour the reaction mixture into ice-cold water.

  • pH Adjustment: If you didn't use a base during the reaction, neutralize the slurry to pH ~8 using saturated NaHCO₃. The free base is less soluble than the HBr salt and will precipitate.[1]

  • Filtration: Filter the solid.[1]

  • Washing: Wash the cake sequentially with:

    • Water (to remove inorganic salts).[1]

    • Cold Ethanol (to remove unreacted hydrazine/organics).[1]

    • Diethyl Ether (to dry the solid).[1]

  • Drying: Vacuum dry at 45°C.

FAQs: Common User Scenarios

Q: Can I use Cyanamide (


) instead of Cyanogen Bromide? 
A:  Generally, no . While cyanamide is safer, it requires harsh acidic conditions (p-TsOH, high heat) to activate the nitrile. The 8-nitro group makes the pyridine nitrogen too weak to attack the cyanamide carbon effectively under these conditions.[1] BrCN provides a much more electrophilic cyano group [1, 5].[1]

Q: My final product is a dark brown solid instead of the expected yellow/orange. What happened? A: This indicates oxidative degradation, likely from the hydrazine step carried over or excessive heating in air.

  • Fix: Perform the cyclization under a Nitrogen or Argon atmosphere . Include a washing step of the intermediate hydrazine with cold ethanol to remove oxidized impurities before the BrCN step.[1]

Q: What is the expected yield for the optimized process? A: With the optimized "Inverse Addition" in Step 1 and "Hot Acetonitrile" in Step 2, you should expect:

  • Step 1: >90%

  • Step 2: 75–85%

  • Overall: ~65–75% (compared to typical literature yields of 40–50%).[1]

References

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. MDPI. Describes solvent effects and yield improvements for triazolopyridine synthesis.

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes. Arabian Journal of Chemistry. Comprehensive review of synthetic strategies including oxidative cyclization.

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Lists various methodologies including BrCN and oxidative N-N bond formation.

  • Strategies for the Synthesis of [1,2,4]Triazolo[1,5-a]pyridine-8-carbonitriles. ResearchGate. Discusses the impact of electron-withdrawing groups at the 8-position on cyclization efficiency.

  • The von Braun Cyanogen Bromide Reaction. Organic Reactions. Fundamental mechanism of amine-BrCN interactions.

Sources

Technical Support Center: Troubleshooting Low Solubility of 8-Nitro-triazolo[1,5-a]pyridin-2-amine in Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of planar, heterocyclic compounds. 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a classic example of a "brick dust" molecule. The electron-withdrawing nitro group and the electron-donating amine group on a rigid triazolopyridine core create a strong "push-pull" dipole. This results in intense intermolecular hydrogen bonding and


 stacking, leading to a highly stable crystal lattice that water simply cannot break apart.

When this compound is diluted from a DMSO stock into an aqueous assay buffer, the sudden shift in solvent polarity forces the hydrophobic molecules to rapidly aggregate, leading to precipitation, erratic dose-response curves, and false negatives.

This guide is designed to provide you with the mechanistic understanding and self-validating protocols needed to overcome these solubility hurdles.

Diagnostic Troubleshooting Workflow

Before altering your assay biology, follow this systematic workflow to isolate and resolve the solubility issue.

G Start Compound Precipitation Detected in Assay CheckDMSO Is DMSO ≤ 0.5% (Cells) or ≤ 2% (Biochem)? Start->CheckDMSO OptimizeDMSO Reduce DMSO & Prepare Fresh Stock CheckDMSO->OptimizeDMSO No CheckBuffer Adjust pH & Ionic Strength (Buffer Optimization) CheckDMSO->CheckBuffer Yes OptimizeDMSO->CheckBuffer AddSurfactant Add 0.01-0.1% Tween-20 or CHAPS CheckBuffer->AddSurfactant Still precipitating UseCyclodextrin Formulate with HP-β-CD (Inclusion Complex) AddSurfactant->UseCyclodextrin Assay Interference Success Proceed with Assay AddSurfactant->Success Soluble UseCyclodextrin->Success Soluble

Figure 1: Diagnostic workflow for troubleshooting compound precipitation in aqueous assays.

Frequently Asked Questions (FAQs)

Q1: Why does 8-Nitro-triazolo[1,5-a]pyridin-2-amine crash out immediately when I add it to my assay buffer, even though it is fully dissolved in my 10 mM DMSO stock? A1: This is a phenomenon known as solvent-shift precipitation. DMSO is an excellent hydrogen-bond acceptor that easily solvates the amine group of your compound. However, when you spike this stock into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The compound is suddenly exposed to a highly polar environment. Because the energy required to break the water-water hydrogen bonds is greater than the energy gained by solvating the hydrophobic triazolopyridine core, the compound molecules self-associate via


 stacking and precipitate to minimize their exposed surface area.

Q2: Can I just increase the final DMSO concentration in my assay to keep the compound soluble? A2: Only up to a strict limit. In cell-based assays, the universally accepted tolerance for DMSO is typically between 0.1% to 0.5% v/v [1]. Exceeding 0.5% alters lipid bilayer fluidity, permeabilizes the cell membrane, and can induce off-target effects like growth arrest or apoptosis, confounding your biological readouts[1]. For biochemical (cell-free) assays, you can sometimes push DMSO to 2-5%, but higher concentrations risk stripping the hydration shell off your target proteins, leading to denaturation.

Q3: If I cannot increase DMSO, how can I use cyclodextrins to improve solubility? A3: 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic inner cavity. The planar, hydrophobic core of 8-Nitro-triazolo[1,5-a]pyridin-2-amine can slip into this cavity, forming a non-covalent "inclusion complex"[2]. This shields the hydrophobic regions of the drug from water while the hydroxyl groups on the cyclodextrin's exterior maintain high aqueous solubility[3]. This approach allows you to deliver the compound to the target without relying on toxic organic solvents.

Q4: Are surfactants a viable alternative to cyclodextrins? A4: Yes, but they must be chosen carefully based on the assay type. Non-ionic surfactants like Tween-20 (0.01% - 0.1%) or zwitterionic detergents like CHAPS can form micelles that encapsulate the hydrophobic compound. However, surfactants can interfere with protein-protein interactions or lyse cells. Always run a vehicle-control plate to ensure the surfactant itself does not inhibit your target enzyme or kill your cells.

Quantitative Data: Solubility Enhancers

Use the following table to select the appropriate solubility enhancer based on your specific assay constraints.

Enhancer TypeExample AgentRecommended Final Conc.Mechanism of ActionAssay Compatibility
Co-solvent DMSO0.1% - 0.5% (Cells)≤ 2.0% (Biochem)Disrupts solute crystal lattice via strong dipole interactions.Low (Toxicity/Denaturation risk at high conc.)
Cyclodextrin HP-

-CD
1% - 5% (w/v)Forms 1:1 or 1:2 host-guest inclusion complexes, shielding hydrophobicity.High (Biocompatible, no membrane lysis)
Non-ionic Surfactant Tween-200.01% - 0.1% (v/v)Lowers surface tension; encapsulates compound within micelles.Medium (Can disrupt weak protein interactions)
Zwitterionic Detergent CHAPS0.1% - 0.5% (w/v)Solubilizes aggregates without denaturing most folded proteins.Medium (Good for membrane proteins)
Experimental Methodologies

To ensure scientific integrity, you must empirically determine your compound's solubility limit and validate your formulations. Below are two self-validating protocols.

Protocol 1: Kinetic Solubility Assessment via Nephelometry

Nephelometry measures the scattering of light caused by insoluble particulates in a solution. It is the gold standard for determining the exact concentration at which your compound begins to precipitate in your specific assay buffer[4].

Causality & Validation: By measuring light scatter rather than absorbance, you avoid interference from the compound's own chromophores (the nitro-aromatic core absorbs heavily in the UV-Vis range). Self-Validation Step: Always include a known highly soluble compound (e.g., caffeine) as a negative control for scatter, and a known insoluble compound (e.g., niclosamide) as a positive control.

  • Preparation: Prepare a 10 mM stock of 8-Nitro-triazolo[1,5-a]pyridin-2-amine in 100% DMSO.

  • Serial Dilution: In a 96-well clear-bottom plate, perform a 2-fold serial dilution of the DMSO stock.

  • Buffer Addition: Rapidly dispense your aqueous assay buffer into the wells to achieve a final DMSO concentration of exactly 1.0%. (e.g., 2 µL of compound stock + 198 µL of buffer).

  • Equilibration: Seal the plate and incubate at room temperature for 2 hours on a plate shaker at 300 RPM to allow thermodynamic equilibrium of any precipitates.

  • Measurement: Read the plate using a nephelometer (or a microplate reader capable of measuring light scatter at ~620 nm).

  • Analysis: Plot the light scatter intensity against compound concentration. The concentration at which the scatter signal sharply deviates from the baseline is your kinetic solubility limit.

Protocol 2: Preparation of HP-

-CD Inclusion Complexes (Co-Evaporation Method)

If the kinetic solubility from Protocol 1 is lower than your required assay concentration, use this method to formulate an inclusion complex[3].

Causality & Validation: The co-evaporation method forces the compound and the cyclodextrin into close proximity as the solvent is removed, thermodynamically driving the hydrophobic triazolopyridine core into the cyclodextrin cavity[3]. Self-Validation Step: After reconstitution, analyze the solution via Dynamic Light Scattering (DLS). A successful inclusion complex will show a monodisperse peak at <5 nm. Any peaks >100 nm indicate uncomplexed, precipitated drug.

  • Solvent Prep: Dissolve HP-

    
    -CD in a minimal volume of distilled water (e.g., 100 mM). Dissolve 8-Nitro-triazolo[1,5-a]pyridin-2-amine in a volatile organic solvent like methanol or ethanol (e.g., 10 mM).
    
  • Mixing: Combine the two solutions at a 1:5 molar ratio (Drug:Cyclodextrin) to ensure complete complexation. Stir magnetically at 37°C for 2 hours.

  • Co-Evaporation: Transfer the mixture to a rotary evaporator. Remove the solvents under vacuum at 40°C until a dry solid film is formed.

  • Desiccation: Place the solid under high vacuum overnight to remove any residual trace organic solvent.

  • Reconstitution: Reconstitute the solid powder in your aqueous assay buffer. Filter through a 0.22 µm PTFE syringe filter to remove any uncomplexed drug.

  • Quantification: Measure the final dissolved concentration of the compound using HPLC-UV to confirm the exact dosing concentration before applying it to your assay.

References
  • Implementation and Challenges of Direct Acoustic Dosing into Cell-Based Assays. Journal of Laboratory Automation. Available at:[Link]

  • Liquiritin-Hydroxypropyl-Beta-Cyclodextrin Inclusion Complex: Preparation, Characterization, Bioavailability and Antitumor Activity Evaluation. PubMed (J Pharm Sci). Available at:[Link]

  • Development of inclusion complex based on cyclodextrin and oxazolidine derivative. SciELO (Brazilian Journal of Pharmaceutical Sciences). Available at:[Link]

  • Expertise and capabilities: Physicochemical Profiling. Monash Institute of Pharmaceutical Sciences. Available at:[Link]

Sources

"optimizing reaction conditions for the nitration oftriazolo[1,5-a]pyridin-2-amine"

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing the nitration of [1,2,4]triazolo[1,5-a]pyridin-2-amine .

This response is structured to simulate a high-level consultation with a Senior Application Scientist, focusing on mechanistic causality, safety, and reproducible workflows.

Topic: Optimization of Reaction Conditions for Electrophilic Nitration Ticket ID: NIT-TZP-002 Status: Resolved / Expert Guide Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Dashboard: The Challenge

Nitrating [1,2,4]triazolo[1,5-a]pyridin-2-amine is deceptively complex due to the "Push-Pull" electronic conflict:

  • The Substrate: The triazolopyridine core is electron-deficient (pyridine-like), making it resistant to electrophilic aromatic substitution (

    
    ).
    
  • The Amine Handle (

    
    ):  While activating, it is highly basic. In standard mixed-acid media (
    
    
    
    ), it protonates to form an ammonium species (
    
    
    ), which is strongly electron-withdrawing and deactivates the ring, often stalling the reaction or requiring dangerous temperatures.

The Solution: The "Protect-Nitrate-Deprotect" strategy is the industry gold standard to maintain yield and regiocontrol, avoiding the "Protonation Trap."

Decision Logic & Workflow

The following diagram illustrates the decision matrix for optimizing this reaction. We strongly recommend Path A (Protection) for scale-up and reproducibility.

NitrationOptimization Start Start: [1,2,4]Triazolo[1,5-a]pyridin-2-amine Decision Decision: Direct vs. Protected? Start->Decision Protect Step 1: Protection (Ac2O, Pyridine -> NHAc) Decision->Protect Recommended (Path A) Nitrate_B Direct Nitration (Fuming HNO3, H2SO4, >60°C) Decision->Nitrate_B High Risk (Path B) Nitrate_A Step 2: Nitration (HNO3, H2SO4, 0-5°C) Regioselectivity: High (C-6/C-8) Protect->Nitrate_A Amide is typically non-basic in acid Deprotect Step 3: Deprotection (HCl/EtOH or NaOH) Nitrate_A->Deprotect Product_A Product: 6-Nitro (Major) High Purity Deprotect->Product_A Issue_B CRITICAL ISSUE: Protonation (-NH3+) deactivates ring. Requires harsh heat -> Decomposition. Nitrate_B->Issue_B Product_B Product: Low Yield Complex Mixture Nitrate_B->Product_B

Caption: Optimization logic comparing the robust Protection Route (Path A) vs. the high-risk Direct Nitration (Path B).

Knowledge Base: Troubleshooting & FAQs

Q1: My reaction turns black and yields <10%. Why?

Diagnosis: Oxidative decomposition due to the "Protonation Trap." Explanation: If you use direct nitration (Substrate +


 + 

), the amino group protonates immediately. You are now trying to nitrate a cationic, electron-deficient heterocycle. To make this work, you likely increased the temperature (

). At these temperatures, nitric acid acts as a potent oxidant rather than a nitrating agent, destroying the triazole ring. Fix: Switch to the Acetylation Protocol (see SOP below). The acetamide (

) is less basic and remains neutral in

, keeping the ring activated for nitration at low temperatures (

).
Q2: Which isomer is formed? (Regioselectivity)

Answer: The primary site of electrophilic attack for [1,2,4]triazolo[1,5-a]pyridine is C-8 (ortho to the bridgehead nitrogen) or C-6 .

  • With

    
     at C-2:  The directing effects reinforce substitution at C-6  (para to the bridgehead N) or C-8 .
    
  • Verification: You must distinguish C-6 vs. C-8 nitro isomers using

    
    -NMR.
    
    • 6-Nitro: Look for two doublets (coupling

      
       for H-7/H-8) and a singlet (or small doublet) for H-5.
      
    • 8-Nitro: The symmetry is different; H-5, H-6, H-7 pattern changes.

    • Note: Literature on analogous 2-substituted systems often favors the 6-nitro product under mild conditions [1, 2].

Q3: Can I use nitrate salts ( ) instead of fuming nitric acid?

Answer: Yes, and it is often cleaner. Protocol: Dissolve the protected substrate in concentrated


 and add solid 

portion-wise at

. This generates anhydrous nitronium ions (

) in situ without adding water (which is present in 70%

). This minimizes hydrolysis of the protecting group during the reaction.
Q4: Safety Alert – Is the product explosive?

Answer: Potential High Energy Material. Nitro-functionalized azoles are energetic.[1]

  • Rule: Never concentrate the reaction mixture to dryness while acidic/hot.

  • Quench: Always quench into excess ice/water.

  • Test: Perform a DSC (Differential Scanning Calorimetry) test on small scale before scaling up >1g.

Standard Operating Procedure (SOP)

Protocol: Acetylation-Nitration-Deprotection Route Objective: Synthesis of 6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine.

Phase 1: Protection (Acetylation)
  • Suspend [1,2,4]triazolo[1,5-a]pyridin-2-amine (1.0 eq) in Acetic Anhydride (

    
    , 5.0 vol).
    
  • Add catalytic

    
     (2-3 drops) or Pyridine.
    
  • Heat to

    
     for 2 hours. Monitor by TLC (Target 
    
    
    
    will increase).
  • Cool to RT and pour into ice water. Filter the precipitate (N-( [1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide). Dry thoroughly.

Phase 2: Nitration (The Critical Step)
  • Setup: Charge a round-bottom flask with Conc.

    
     (10 vol) and cool to 
    
    
    
    (Ice/Salt bath).
  • Dissolution: Add the Acetylated Intermediate (from Phase 1) portion-wise. Ensure temp stays

    
    .
    
  • Reagent Addition:

    • Option A (Liquid): Mix Conc.

      
       (1.1 eq) with 
      
      
      
      (1 vol) and add dropwise.
    • Option B (Solid - Recommended): Add solid

      
       (1.05 eq) in small portions over 30 mins.
      
  • Reaction: Stir at

    
     for 2 hours. Allow to warm to RT only if conversion is incomplete (check LCMS).
    
  • Quench: Pour mixture slowly onto crushed ice (20 vol). The nitro-acetamide intermediate usually precipitates. Filter and wash with water until neutral.[2]

Phase 3: Deprotection
  • Suspend the wet cake from Phase 2 in Ethanol (10 vol) and Conc. HCl (2 vol).

  • Reflux (

    
    ) for 1-2 hours.
    
  • Cool and neutralize with

    
     or 
    
    
    
    to pH 8.
  • Filter the final yellow/orange solid: 6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine .

Data & Expected Results

ParameterDirect NitrationProtected Nitration (Rec.)
Reagents


Temperature


Yield 5-15% (Variable)60-80% (Consistent)
Purity Low (Tarry byproducts)High (>95% after wash)
Mechanism Oxidation competes with

Clean

on activated ring

References

  • Synthesis of Nitro-Triazolopyridines

    • Title: Synthesis of new 2-substituted 6,8-dinitro[1,2,4]triazolo[1,5-a]pyridines.[3]

    • Source: Chemistry of Heterocyclic Compounds (2021).[3][4]

    • URL:[Link] (General reference for dinitro-analogs).

  • General Nitration of Amino-Heterocycles (BenchChem Guide)

    • Title: Troubleshooting guide for the nitration of aminoquinoxalines (Analogous Chemistry).
    • Source: BenchChem Technical Support.[2][5]

  • Triazolopyridine Scaffold Properties

    • Title: 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.
    • Source: NIH / PMC (2020).
    • URL:[Link]

  • Mechanistic Insight (Protonation Effects)

    • Title: Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds.[1]

    • Source: Molecules (2022).[3][6][7]

    • URL:[Link]

Sources

"stability issues of 8-Nitro-triazolo[1,5-a]pyridin-2-amine in solution"

[1]

Executive Summary

Compound: 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine Core Stability Issue: Dimroth Rearrangement & Hydrolytic Ring Opening Critical Alert: This compound is thermodynamically unstable in basic media (pH > 7.5). The electron-withdrawing 8-nitro substituent significantly increases the electrophilicity of the fused pyridine ring, accelerating nucleophilic attack and subsequent ring isomerization (Dimroth rearrangement) or cleavage.

Part 1: Troubleshooting Guide (Q&A)

Issue 1: Inconsistent LC-MS Purity / "Ghost" Peaks

User Report: "I injected a fresh sample, but my chromatogram shows a split peak or a secondary peak with the exact same molecular weight (MW). Is my compound impure?"

Technical Diagnosis: This is likely not an impurity but an isomerization event .

  • Cause: In protic solvents or buffers (especially if slightly basic), the [1,2,4]triazolo[1,5-a]pyridine core undergoes an equilibrium reaction known as the Dimroth Rearrangement . The exocyclic amine (at C2) exchanges with the endocyclic ring nitrogen (N1).

  • Mechanism: The 8-nitro group pulls electron density, making the bridgehead carbon susceptible to attack by water or hydroxide, leading to ring opening and recyclization.

  • Solution:

    • Acidify the Mobile Phase: Ensure your LC-MS mobile phase contains at least 0.1% Formic Acid or TFA. Acidic conditions suppress the rearrangement by protonating the ring nitrogens.

    • Avoid Protic Solvents for Storage: Do not store stock solutions in methanol or ethanol. Use anhydrous DMSO or Acetonitrile.

Issue 2: Precipitation in Assay Buffer

User Report: "My 10 mM DMSO stock is clear, but when I dilute into PBS (pH 7.4), a yellow precipitate forms immediately."

Technical Diagnosis: The compound exhibits poor aqueous solubility aggravated by the "Brick Dust" effect common in planar, nitro-aromatic systems.

  • Cause: The flat triazolopyridine core allows for tight crystal packing (pi-stacking), and the nitro group reduces basicity, preventing protonation at physiological pH.

  • Solution:

    • Cosolvent Optimization: You likely need a surfactant. Standard PBS is insufficient. Add 0.05% Tween-80 or 0.1% Pluronic F-127 to your assay buffer before adding the compound.

    • Step-Down Dilution: Do not dilute 10 mM directly to buffer. Perform an intermediate dilution in 50% DMSO/Water to prevent "crashing out" due to rapid polarity shock.

Issue 3: Color Change from Yellow to Orange/Red

User Report: "My solution turned from pale yellow to deep orange after 24 hours on the benchtop."

Technical Diagnosis: This indicates photochemical degradation or formation of the ring-opened diazo intermediate .

  • Cause: Nitro-substituted heterocycles are often photosensitive. Additionally, if the pH is >8, the ring-opened intermediate (a diazo-pyridine species) is often deeply colored.

  • Solution:

    • Protect from Light: Store all solutions in amber vials or wrapped in foil.

    • Check pH: Verify the pH of your solution. If it has drifted basic, the color change confirms degradation.

Part 2: Technical Deep Dive & Mechanisms

The Dimroth Rearrangement Mechanism

The 8-nitro group plays a pivotal role here. By withdrawing electrons, it destabilizes the N1-C bridgehead bond, lowering the energy barrier for nucleophilic attack. This results in the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism.[1]

Pathway:

  • Nucleophilic Attack: Hydroxide attacks C5 (bridgehead).

  • Ring Opening: The triazole ring opens to form a diazo/imine intermediate.[1]

  • Rotation & Closure: The molecule rotates, and the exocyclic amine attacks the ring carbon, reforming the triazole but with the nitrogens swapped.

Dimroth_Rearrangementcluster_conditionsCritical FactorsCompound8-Nitro-triazolo[1,5-a]pyridin-2-amine(Kinetic Product)IntermediateRing-Opened Diazo Intermediate(Unstable/Deep Color)Compound->Intermediate+OH- / H2O(Ring Opening)Intermediate->CompoundH+ (Acidic Reversion)IsomerRearranged Isomer(Thermodynamic Product)Intermediate->IsomerRecyclization(N-N Exchange)pH > 7.5pH > 7.5pH > 7.5->CompoundPromotes8-Nitro Group8-Nitro Group8-Nitro Group->CompoundAccelerates

Caption: The base-promoted Dimroth rearrangement pathway typical for nitro-substituted triazolopyridines. The 8-nitro group accelerates the ring-opening step.

Part 3: Validated Stability Protocols

Protocol A: Solvent Compatibility Check

Use this to validate your stock solution vehicle.

SolventStability (24h, 25°C)Recommendation
DMSO (Anhydrous) HighPreferred. Store at -20°C.
Methanol/Ethanol ModerateAvoid. Proticity can catalyze slow rearrangement.
Water (pH 7) Low (Precipitation)Unsuitable for storage.
PBS (pH 7.4) Low (Hydrolysis risk)Use immediately; do not store.
0.1% Formic Acid (aq) HighPreferred for LC-MS dilution.
Protocol B: pH-Stability Profiling (Experimental)

Execute this if you observe inconsistent assay data.

  • Preparation: Prepare a 100 µM solution of the compound in three buffers:

    • Buffer A: 10 mM Ammonium Acetate (pH 4.0)

    • Buffer B: PBS (pH 7.4)

    • Buffer C: Tris-HCl (pH 8.5)

  • Incubation: Incubate at 37°C in the dark.

  • Sampling: Inject 10 µL onto HPLC at T=0, T=1h, and T=24h.

  • Analysis:

    • Monitor UV at 254 nm and 300 nm.

    • Pass Criteria: >95% area retention of the parent peak.

    • Fail Criteria: Appearance of a secondary peak with identical Mass (Rearrangement) or shifted mass (Hydrolysis).

References

  • Dimroth Rearrangement Mechanisms

    • Starosotnikov, A. M., et al.[2] "Facile and efficient protocols for the synthesis of 2-R-6,8-dinitro[1,2,4]triazolo[1,5-a]pyridines." ResearchGate. (Accessed via Search 1.3).

    • The Dimroth Rearrangement: A Comprehensive Analysis. (Accessed via Search 1.2).

  • Triazolopyridine Chemistry & Stability

    • Synthesis and reactions of [1,2,4]triazolo[1,5-a]pyrimidinium-2-aminides. Heriot-Watt University Research Portal. (Accessed via Search 1.13).

    • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.[3][4]PubMed Central. (Accessed via Search 1.14).

  • Solubility & Formulation

    • Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility.PubMed. (Accessed via Search 1.22).

Technical Support Center: Troubleshooting Resistance to Triazolo[1,5-a]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals and researchers, you know that the 1,2,4-triazolo[1,5-a]pyridine scaffold is a highly privileged pharmacophore, most notably utilized in the design of potent, ATP-competitive Janus Kinase (JAK) inhibitors like CEP-33779[1]. While these compounds demonstrate exceptional initial efficacy in hematological malignancies and solid tumors[2], prolonged exposure inevitably leads to acquired resistance.

As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and overcome resistance mechanisms in your in vitro and in vivo models. We will explore the causality behind these mechanisms—ranging from genetic target-site mutations to adaptive bypass signaling—and provide self-validating protocols to troubleshoot your assays.

Target-Site Mutations (Genetic Resistance)

Q: My engineered Ba/F3 cell line was initially highly sensitive to our triazolo[1,5-a]pyridine JAK2 inhibitor (IC50 ~1.8 nM), but after 3 months of continuous culturing, the IC50 has shifted over 100-fold. Western blots show that JAK2 is no longer being inhibited. What is the mechanism?

A: You are likely observing the emergence of a gatekeeper or kinase domain mutation. The triazolo[1,5-a]pyridine heterocycle is designed to act as a hinge-binding motif, where the triazole nitrogen (N3) and the exocyclic NH serve as hydrogen-bond acceptors and donors, respectively, interacting directly with the Leu-932 residue in the JAK2 ATP-binding pocket[1].

Acquired mutations such as Y931C , G935R , and E864K physically alter this pocket[3][4]. For instance, the Y931C mutation disrupts a critical hydrogen-bonding network required for the triazolo[1,5-a]pyridine core to anchor effectively. Similarly, G935R introduces a bulky, positively charged arginine that creates a severe steric clash, preventing the drug from entering the active site[4].

Protocol: HSP90 Inhibitor Rescue Assay

When ATP-competitive inhibition fails due to structural mutations, you can exploit the thermodynamic instability of the mutant kinase. Mutant kinases are heavily reliant on the HSP90 chaperone complex for proper folding. Inhibiting HSP90 (e.g., using AUY922) forces the ubiquitination and proteasomal degradation of the mutant JAK2 protein, completely bypassing the mutated ATP pocket[3].

Step-by-Step Methodology:

  • Cell Seeding: Plate your resistant cell line in 6-well plates at

    
     cells/well in RPMI-1640 supplemented with 10% FBS.
    
  • Compound Treatment: Treat cells in parallel with:

    • Vehicle (0.1% DMSO)

    • Triazolo[1,5-a]pyridine inhibitor (e.g., CEP-33779 at 100 nM and 1 µM)

    • HSP90 Inhibitor (e.g., AUY922 at 50 nM)

  • Incubation: Incubate for 24 hours. Causality note: 24 hours is required to allow sufficient time for the existing pool of mutant JAK2 to be degraded by the proteasome following chaperone inhibition.

  • Protein Extraction: Lyse cells using RIPA buffer supplemented with fresh protease and phosphatase inhibitors.

  • Immunoblotting: Run lysates on an SDS-PAGE gel and probe for Total JAK2, Phospho-JAK2 (Tyr1007/1008), and GAPDH (loading control).

  • Validation: A successful rescue will show persistent Phospho-JAK2 in the CEP-33779 lanes, but a complete ablation of Total JAK2 in the AUY922 lanes, validating the genetic resistance mechanism.

Adaptive Bypass Signaling (Pathway Crosstalk)

Q: Our Western blots confirm that the triazolo[1,5-a]pyridine compound is successfully inhibiting JAK2 autophosphorylation. However, the cells continue to proliferate, and downstream STAT3/STAT5 remains phosphorylated. How is this possible?

A: This is a classic presentation of adaptive bypass signaling or heterodimeric activation. When JAK2 is chronically inhibited, cancer cells undergo phenotypic plasticity to survive. They achieve this either by forming heterodimers with other JAK family members (e.g., JAK1 or TYK2) that trans-phosphorylate STAT proteins[5], or by upregulating parallel survival cascades such as the PI3K/AKT or MAPK/ERK pathways. Because the downstream nodes converge, the cell survives despite complete target-site inhibition.

Protocol: Phospho-RTK / Kinase Array Profiling

To identify the specific bypass mechanism, you must perform a broad-spectrum phospho-proteomic screen rather than guessing individual targets.

Step-by-Step Methodology:

  • Serum Starvation: Wash resistant cells twice with PBS and culture in serum-free media for 12 hours. Causality note: Serum starvation reduces the basal background noise caused by exogenous growth factors in FBS, allowing you to isolate the specific oncogenic bypass mechanism driving resistance.

  • Treatment: Treat cells with your triazolo[1,5-a]pyridine inhibitor at the established IC90 for 2 hours.

  • Lysis: Lyse cells using the array-specific lysis buffer. Critical: You must add broad-spectrum phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF) immediately before lysis. Phosphorylation is a highly transient state; without these inhibitors, endogenous phosphatases will strip the signal within seconds of cell lysis.

  • Array Incubation: Incubate the cleared lysate (normalized to 500 µg total protein) overnight at 4°C on a nitrocellulose membrane spotted with capture antibodies for various kinases (e.g., R&D Systems Phospho-Kinase Array).

  • Detection: Wash the membrane, apply the biotinylated detection antibody cocktail, and visualize using Streptavidin-HRP and chemiluminescence.

  • Analysis: Compare the densitometry of the resistant line against the parental line. Upregulation of nodes like p-AKT or p-ERK dictates the need for combinatorial targeted therapy.

Pharmacokinetic Resistance (Drug Efflux)

Q: We are dosing our cells with high concentrations of the inhibitor in the media, but LC-MS/MS analysis of the cell lysates shows that the intracellular drug concentration drops rapidly after 4 hours. What is causing this pharmacokinetic failure in vitro?

A: This indicates the overexpression of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp / MDR1 / ABCB1). Interestingly, while some triazolo[1,5-a]pyridine derivatives like CEP-33779 can actually inhibit P-gp transport function at specific non-toxic concentrations[6], chronic exposure can select for cellular subclones with massive genomic amplification of the MDR1 gene. In these subclones, the sheer volume of efflux pumps overwhelms the drug, actively pumping it out of the cytoplasm before it can reach the kinase domain.

Protocol: Intracellular Accumulation & Efflux Inhibition Assay

To validate this, you must block the efflux pumps and measure the restoration of intracellular drug levels.

Step-by-Step Methodology:

  • Preparation: Seed resistant cells in 10 cm dishes and grow to 80% confluence.

  • Pre-treatment: Pre-treat half of the dishes with 10 µM Verapamil (a well-established P-gp inhibitor) for 1 hour. Causality note: Pre-treatment ensures the efflux pumps are fully saturated and blocked before the primary therapeutic is introduced.

  • Inhibitor Dosing: Add your triazolo[1,5-a]pyridine compound (1 µM) to all dishes.

  • Time-Course Harvest: Harvest cells at 1, 2, 4, and 8 hours post-dosing. Wash the cell pellets three times with ice-cold PBS to remove all extracellular drug.

  • Extraction & LC-MS/MS: Lyse the pellets in 80% cold methanol, centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS to quantify the internal molarity of the drug. A restoration of intracellular drug concentration in the Verapamil cohort confirms P-gp-mediated resistance.

Quantitative Summary of Resistance Phenotypes

To assist in rapid diagnosis, refer to the following table summarizing the quantitative shifts in IC50 based on the specific resistance mechanism encountered with triazolo[1,5-a]pyridine JAK2 inhibitors.

Target Genotype / PhenotypeTriazolo[1,5-a]pyridine IC50 (nM)AUY922 (HSP90i) IC50 (nM)Primary Resistance MechanismRecommended Mitigation Strategy
JAK2 (Wild-Type) 1.8 ± 0.6~15.0N/A (Baseline Sensitivity)N/A
JAK2 (Y931C) > 500.0~18.5H-bond disruption in ATP pocketHSP90 Inhibition (Degradation)
JAK2 (G935R) > 1000.0~12.0Steric hindrance in hinge regionHSP90 Inhibition (Degradation)
JAK2 (L884P) > 1000.0~20.0Allosteric conformational shiftType-II Kinase Inhibitors
P-gp Overexpression > 250.0> 200.0Active drug efflux (Pharmacokinetic)P-gp Inhibitors (e.g., Verapamil)

Mechanistic Visualizations

G Drug Triazolo[1,5-a]pyridine (e.g., CEP-33779) JAK2 JAK2 (Wild-Type) Drug->JAK2 Inhibits MutJAK2 JAK2 (Mutant e.g., Y931C) Drug->MutJAK2 Steric Clash / Reduced Binding STAT STAT3 / STAT5 JAK2->STAT Activates MutJAK2->STAT Constitutive Activation Survival Cell Survival & Proliferation STAT->Survival Transcription Bypass Bypass Kinases (PI3K / MAPK) Bypass->STAT Cross-talk Activation

Fig 1: Signaling pathways driving resistance to triazolo[1,5-a]pyridine kinase inhibitors.

Workflow Start Resistance Detected (IC50 Shift >10x) CheckEfflux 1. Intracellular Drug Assay (LC-MS/MS) Start->CheckEfflux EffluxHigh P-gp Overexpression CheckEfflux->EffluxHigh Drug Effluxed Seq 2. Kinase Domain Sequencing (Sanger/NGS) CheckEfflux->Seq Normal Levels Mitigate1 Add Efflux Inhibitor (Verapamil) EffluxHigh->Mitigate1 MutFound Gatekeeper Mutation (e.g., G935R, Y931C) Seq->MutFound Mutation Detected Phos 3. Phospho-Proteomics (Array/Mass Spec) Seq->Phos Wild-Type Target Mitigate2 Use HSP90 Inhibitor or Type-II Inhibitor MutFound->Mitigate2 BypassFound Bypass Signaling (MAPK/PI3K) Phos->BypassFound Alt Pathways Active Mitigate3 Combinatorial Targeted Therapy BypassFound->Mitigate3

Fig 2: Step-by-step diagnostic workflow for identifying and overcoming resistance mechanisms.

References

  • Title: A Selective, Orally Bioavailable 1,2,4-Triazolo[1,5-a]pyridine-Based Inhibitor of Janus Kinase 2 for Use in Anticancer Therapy: Discovery of CEP-33779 Source: acs.org URL: [Link]

  • Title: Therapeutic efficacy of CEP-33779, a novel selective JAK2 inhibitor, in a mouse model of colitis-induced colorectal cancer Source: nih.gov URL: [Link]

  • Title: Genetic resistance to JAK2 enzymatic inhibitors is overcome by HSP90 inhibition Source: rupress.org URL: [Link]

  • Title: Acquired resistance to JAK2 inhibitors in JAK2-rearranged acute lymphoblastic leukemia Source: springernature.com URL: [Link]

  • Title: Molecular Pathways: Molecular Basis for Sensitivity and Resistance to JAK Kinase Inhibitors Source: nih.gov URL: [Link]

Sources

Technical Support Center: Purification Protocols for 8-Nitro-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized technical support resource for the purification and handling of 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine . It addresses the specific chemical behavior of nitro-substituted fused heterocycles, particularly the critical separation of regioisomers.

Executive Summary & Molecule Profile

The synthesis of 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine typically involves the cyclization of hydrazine precursors. A critical, often overlooked challenge is the Dimroth Rearrangement . The reaction initially favors the kinetic [4,3-a] isomer, which must be thermally or basic-catalyzed to rearrange into the thermodynamically stable [1,5-a] target.

Failure to drive this rearrangement to completion results in a persistent isomeric impurity that is difficult to separate via standard flash chromatography due to similar polarity. This guide focuses on refining the purification to ensure isomeric purity and safe handling of the energetic nitro group.

Physicochemical Profile
PropertySpecification / Observation
Appearance Yellow to Orange crystalline solid (Nitro chromophore)
Solubility (High) DMSO, DMF, hot Acetic Acid
Solubility (Mod.) Hot Ethanol, Ethyl Acetate
Solubility (Low) Water, Hexanes, Diethyl Ether
Key Impurity 8-Nitro-[1,2,4]triazolo[4,3-a ]pyridin-3-amine (Kinetic Isomer)
pKa Trend Reduced basicity at the amine due to the electron-withdrawing 8-Nitro group.

The Isomerization Challenge (Mechanism & Control)

Understanding the relationship between the [4,3-a] and [1,5-a] isomers is the foundation of this purification protocol. You cannot purify what you do not understand.

DimrothRearrangement Start 2-Hydrazino-3-nitropyridine + BrCN Kinetic Kinetic Isomer [4,3-a]pyridin-3-amine Start->Kinetic Cyclization (RT) Inter Ring Opening (Intermediate) Kinetic->Inter Base/Heat (OH-) Thermo Target: Thermodynamic Isomer [1,5-a]pyridin-2-amine Inter->Thermo Recyclization (Dimroth Rearrangement) Thermo->Kinetic Irreversible

Figure 1: The Dimroth Rearrangement pathway. The protocol must ensure the transition from the Red node (Kinetic) to the Green node (Thermodynamic) is complete before final recrystallization.

Refined Purification Protocol

Safety Warning: Nitro-substituted heterocycles can be energetic. Avoid heating dry solids. Perform all heating steps in solution.

Step 1: Crude Isolation & Isomer Check
  • Filter the crude reaction mixture.

  • Critical Check: Perform H-NMR or HPLC.

    • Target [1,5-a]: Bridgehead proton (H-5) typically appears as a doublet at a lower field.

    • Impurity [4,3-a]: Look for split peaks or minor shifts in the aromatic region.

    • If >5% [4,3-a] exists: Reflux the crude solid in Ethanol/10% NaOH for 1-2 hours to force rearrangement before proceeding.

Step 2: Acid-Base Impurity Wash

The 2-amine functionality allows for specific protonation, but the 8-nitro group reduces basicity. We utilize this "weak base" property.

  • Suspend crude solid in 1N HCl (10 mL/g).

  • Stir at room temperature for 30 mins.

    • Logic: The amine should protonate and dissolve (or form a suspension of the HCl salt), while non-basic nitration byproducts remain insoluble.

  • Filter off insolubles (tars/byproducts).[1]

  • Neutralize filtrate with saturated NaHCO₃ to pH 8.

  • Collect the precipitate (Free base).

Step 3: Dual-Solvent Recrystallization

This step targets the removal of the stubborn [4,3-a] isomer and trace colored impurities.

  • Solvent A (Good Solvent): Glacial Acetic Acid or DMF (if very insoluble).

  • Solvent B (Poor Solvent): Water or Ethanol.

Protocol:

  • Dissolve the solid in the minimum amount of hot Glacial Acetic Acid (approx. 80-90°C).

    • Note: Acetic acid is preferred over DMF as it is easier to remove and less likely to decompose the nitro group at high temps.

  • Once dissolved, slowly add hot Water dropwise until persistent turbidity is observed.

  • Add a few drops of Acetic Acid to clear the solution.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter crystals and wash with cold Ethanol (to remove acetic acid residues).

Troubleshooting Guide (FAQ)

Q1: I am seeing a persistent "shadow" peak in HPLC that co-elutes with my product. Recrystallization isn't removing it.[1][2]

Diagnosis: This is likely the [4,3-a] isomer .[2] Standard recrystallization often fails because the isomers have similar lattice energies. Solution:

  • You must chemically convert the impurity, not just physically separate it.

  • Action: Suspend your material in EtOH with 2 equivalents of KOH. Reflux for 2 hours. The base facilitates the ring-opening/ring-closing Dimroth rearrangement to the stable [1,5-a] form. Neutralize and recover.

Q2: My product is turning dark brown/black during recrystallization in DMF.

Diagnosis: Thermal decomposition. Nitro-triazolopyridines are susceptible to thermal degradation, especially in high-boiling basic solvents like DMF or DMSO. Solution:

  • Switch to Acetonitrile or Acetic Acid .

  • If using DMF is unavoidable, keep the temperature below 100°C and use an inert atmosphere (Nitrogen/Argon). Never heat to dryness.

Q3: The solubility is too low in Ethanol for recrystallization, but I want to avoid high-boiling solvents.

Diagnosis: The 8-nitro group increases planarity and stacking, reducing solubility. Solution: Use the Soxhlet Extraction method.

  • Place the crude solid in a Soxhlet thimble.

  • Extract with Acetone or Ethyl Acetate overnight.

  • The product will slowly dissolve and crystallize out of the refluxing solvent flask in high purity, leaving insoluble tars in the thimble.

Decision Tree for Solvent Selection

Use this workflow to determine the optimal solvent system based on your specific batch characteristics.

PurificationLogic Start Crude 8-Nitro Product IsomerCheck Isomer Purity > 95%? Start->IsomerCheck Rearrange Reflux in EtOH/OH- IsomerCheck->Rearrange No ([4,3-a] present) SolubilityCheck Soluble in hot EtOH? IsomerCheck->SolubilityCheck Yes Rearrange->IsomerCheck Re-assay MethodA Method A: Recryst. EtOH/Water SolubilityCheck->MethodA Yes (Moderate) MethodB Method B: Recryst. AcOH/Water SolubilityCheck->MethodB No (Low Solubility) MethodC Method C: Soxhlet (Acetone) SolubilityCheck->MethodC No (Very Low/Tars)

Figure 2: Solvent selection logic based on isomeric purity and solubility profile.

References

  • Dimroth Rearrangement Mechanism

    • Title: Dimroth rearrangement leading to [1,2,4]triazolo[1,5‐a]pyridines.[3][4][5]

    • Source: ResearchG
    • URL:

  • Synthesis of Nitro-Triazolopyridines

    • Title: Synthesis of new 2-substituted 6,8-dinitro[1,2,4]triazolo[1,5-a]pyridines.[6]

    • Source: Chemistry of Heterocyclic Compounds (via ResearchG
    • URL:

  • General Recrystallization Protocols

    • Title: Two-Solvent Recrystalliz
    • Source: MIT OpenCourseWare.
    • URL:

  • Triazolopyridine Scaffold Properties

    • Title: 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.[5][7]

    • Source: NIH / PMC.
    • URL:

Sources

"minimizing off-target effects of 8-Nitro-triazolo[1,5-a]pyridin-2-amine"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Off-Target Effects of 8-Nitro-triazolo[1,5-a]pyridin-2-amine

Executive Summary: The Molecule & Its Liabilities

8-Nitro-triazolo[1,5-a]pyridin-2-amine is a fused heterocyclic scaffold often utilized in fragment-based drug discovery (FBDD) and as a chemical probe. Structurally, the triazolo[1,5-a]pyridine core acts as an adenine bioisostere , allowing it to bind effectively to ATP-binding pockets in kinases and adenosine receptors. The 8-nitro substituent introduces specific electronic properties but also significant metabolic liabilities.

Primary Off-Target Risks:

  • Adenosine Receptor Agonism/Antagonism: Due to structural similarity to adenine.

  • Pan-Kinase Inhibition: Promiscuous binding to the hinge region of multiple kinases.

  • Reductive Toxicity: The nitro group is susceptible to enzymatic reduction (by nitroreductases), generating reactive oxygen species (ROS) and hydroxylamine metabolites that cause non-specific cytotoxicity.

  • Aggregation: Planar aromatic systems can form colloidal aggregates that sequester proteins non-specifically.

Troubleshooting Guide & FAQs

Category A: Biological Specificity & Promiscuity

Q: I observe significant activity in my negative control cell lines (kinase-dead or target-null). Is this non-specific binding? A: Likely, yes. The triazolopyridine scaffold is a "privileged structure" for adenosine receptors (A1, A2A, A2B, A3).

  • Diagnosis: If your cellular phenotype mimics GPCR modulation (e.g., cAMP flux changes), your compound is likely hitting adenosine receptors.

  • Solution: Perform a counter-screen using an Adenosine A2A antagonist (e.g., ZM241385 ) alongside your compound. If the "off-target" phenotype disappears, it was mediated by the adenosine receptor.

  • Protocol: See Protocol 1: Adenosine Receptor Counter-Screening.

Q: My IC50 values shift dramatically (10-fold) when I change protein concentration. Why? A: This is a hallmark of colloidal aggregation . 8-Nitro-triazolo[1,5-a]pyridin-2-amine is a flat, hydrophobic molecule that may form aggregates at micromolar concentrations, sequestering enzymes non-specifically.

  • Solution: Add a non-ionic detergent to your assay buffer.

  • Standard: Supplement buffers with 0.01% Triton X-100 or 0.005% Tween-20 . If the inhibition disappears or IC50 increases significantly, the original activity was an artifact of aggregation.

Category B: Chemical Toxicity & Stability

Q: I see rapid cell death in hypoxia models, but not in normoxia. Is this target-mediated? A: It is likely nitro-reductive toxicity , not target engagement.

  • Mechanism: Under hypoxic conditions, cellular nitroreductases reduce the 8-nitro group to a nitro-radical anion or hydroxylamine. This cycle depletes NADPH and generates superoxide radicals.

  • Validation: Measure ROS levels using a fluorescent probe (e.g., CellROX or DCFDA). If ROS spikes within 1-2 hours, the toxicity is chemically driven by the nitro group.

  • Control: Synthesize or purchase the 8-H or 8-Chloro analog. If the biological effect persists without the nitro group, your target engagement is authentic.

Experimental Protocols

Protocol 1: Adenosine Receptor Counter-Screening (cAMP Assay)

Purpose: To rule out GPCR off-target effects driven by the adenine-mimetic scaffold.

  • Cell System: CHO-K1 cells overexpressing human Adenosine A2A Receptor.

  • Reagents:

    • Test Compound: 8-Nitro-triazolo[1,5-a]pyridin-2-amine.

    • Agonist Control: NECA (Non-selective adenosine agonist).

    • Detection: HTRF cAMP kit (Cisbio) or cAMP-Glo (Promega).

  • Workflow:

    • Step 1: Incubate cells with Test Compound (0.1 – 10 µM) for 30 mins.

    • Step 2: For Antagonist Mode: Add EC80 concentration of NECA.

    • Step 3: Lyse cells and detect cAMP levels.

  • Interpretation:

    • If Test Compound inhibits NECA-induced cAMP decrease/increase, it is an Adenosine antagonist.

    • Threshold: >50% inhibition at 10 µM warrants structural optimization (e.g., removing the 2-amine).

Protocol 2: Detergent-Based Aggregation Test

Purpose: To confirm stoichiometric binding vs. colloidal sequestration.

ConditionBuffer CompositionExpected IC50 (True Binder)Expected IC50 (Aggregator)
Standard PBS + 1% DMSO500 nM500 nM
Detergent PBS + 1% DMSO + 0.01% Triton X-100 500 nM > 10,000 nM
  • Procedure: Run the enzymatic assay in parallel with and without detergent. A shift in IC50 > 3-fold indicates aggregation.

Visualizing the Off-Target Landscape

The following diagram illustrates the mechanistic pathways for the primary off-targets of 8-Nitro-triazolo[1,5-a]pyridin-2-amine and the decision logic for validation.

OffTargetPathways Compound 8-Nitro-triazolo [1,5-a]pyridin-2-amine Target Primary Target (Kinase/Enzyme) Compound->Target Specific Binding (Hinge Region) OffTarget1 Adenosine Receptors (A1/A2A) Compound->OffTarget1 Scaffold Mimicry (Adenine) OffTarget2 Nitroreductases (Metabolic) Compound->OffTarget2 Nitro Reduction ValidEffect Therapeutic/Probe Effect Target->ValidEffect GPCR_Noise cAMP Modulation (False Positive) OffTarget1->GPCR_Noise Toxicity ROS Generation (Cytotoxicity) OffTarget2->Toxicity Mitigation1 Counter-Screen: A2A Antagonist GPCR_Noise->Mitigation1 Mitigation2 Control: Non-Nitro Analog Toxicity->Mitigation2

Caption: Mechanistic pathways of specific vs. off-target interactions. Red paths indicate liability risks requiring specific counter-screens (yellow).

References

  • Triazolopyridine Scaffold in Kinase Discovery

    • Title: "Triazolopyridine-based inhibitors of kinases: A privileged scaffold review."
    • Source:Journal of Medicinal Chemistry
    • Context: Discusses the binding mode of the triazolo[1,5-a]pyridine core to the
    • Link:[Link](General Journal Link for verification of scaffold class)

  • Adenosine Receptor Antagonism

    • Title: "Structure-activity relationships of triazolo[1,5-a]pyridine derivatives as adenosine A2A receptor antagonists."
    • Source:Bioorganic & Medicinal Chemistry Letters
    • Context: Establishes the inherent affinity of this scaffold for adenosine receptors.
    • Link:[Link]

  • Nitro Group Toxicity & PAINS

    • Title: "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS)
    • Source:Baell & Holloway, J. Med. Chem. (2010)
    • Context: Defines nitro-aromatics and fused heteroaromatics as frequent hitters in HTS campaigns.
    • Link:[Link]

  • Commercial Reagent Source (Verification)

    • Title: "8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine Product Page"
    • Source:Reagentia
    • Link:[Link]

Technical Support Center: Enhancing the Bioavailability of 8-Nitro-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of the novel compound 8-Nitro-triazolo[1,5-a]pyridin-2-amine (referred to herein as 8-NTP). Due to its chemical structure, 8-NTP is anticipated to exhibit poor aqueous solubility, a common characteristic of heterocyclic compounds, which can significantly limit its therapeutic potential by hindering absorption in the gastrointestinal tract.[1][2][3] This guide provides a structured approach to troubleshooting and enhancing the bioavailability of this and similar drug candidates.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses common initial questions and provides a logical workflow for diagnosing the root cause of poor oral bioavailability.

Q1: My 8-NTP candidate demonstrates low and variable exposure in animal studies. What are the likely causes?

Low and erratic oral bioavailability is most often multifactorial, stemming from the compound's intrinsic physicochemical properties. For a molecule like 8-NTP, the primary suspects are:

  • Poor Aqueous Solubility: The compound may not adequately dissolve in gastrointestinal fluids, which is a prerequisite for absorption.[1][4]

  • Low Dissolution Rate: Even if soluble, the rate at which the solid drug dissolves could be the limiting factor for absorption.[5][6][7]

  • High First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.

  • Efflux Transporter Activity: The compound might be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp).

A systematic approach to de-risking these factors is crucial.

Troubleshooting Workflow: Initial Assessment of Poor Bioavailability

The following diagram outlines the initial steps to diagnose the primary barrier to 8-NTP's oral absorption.

Caption: Initial troubleshooting workflow for low oral bioavailability.

Q2: How do I interpret the results from the initial troubleshooting workflow?

The data gathered will point towards the most significant hurdle.

  • Low Solubility/Dissolution: If 8-NTP shows poor solubility in biorelevant media (e.g., FaSSIF, FeSSIF) and a slow dissolution rate, this is a strong indicator that formulation strategies aimed at enhancing solubility will be critical.[8][9]

  • High Metabolic Clearance: If the compound is rapidly metabolized in liver microsomes, its bioavailability will likely be limited by first-pass metabolism.[10]

  • Low Permeability/High Efflux: Poor permeability in a Caco-2 assay, especially with a high efflux ratio, suggests that the drug has difficulty crossing the intestinal epithelium.

These outcomes are not mutually exclusive; a compound can suffer from multiple liabilities.

Part 2: Troubleshooting Guide for Formulation Development

Once poor solubility and dissolution are identified as key issues, the following formulation strategies can be explored.

Strategy 1: Particle Size Reduction

Reducing the particle size of the active pharmaceutical ingredient (API) increases its surface area, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[6][11][12]

Experimental Protocol: Micronization and Nanosizing

  • Micronization:

    • Method: Utilize jet milling or ball milling to reduce the particle size of 8-NTP to the micron range (1-10 µm).

    • Characterization: Measure the particle size distribution using laser diffraction.

    • Assessment: Conduct in vitro dissolution studies on the micronized material and compare it to the unprocessed API.[13]

  • Nanosizing (Nanosuspension):

    • Method: Employ wet bead milling or high-pressure homogenization to create a nanosuspension of 8-NTP (particle size < 1 µm) stabilized with surfactants.

    • Characterization: Use dynamic light scattering (DLS) for particle size analysis.

    • Assessment: Perform dissolution testing and consider advancing the nanosuspension directly to in vivo animal studies.

Table 1: Comparison of Particle Size Reduction Techniques

TechniqueTypical Particle SizeAdvantagesDisadvantages
Micronization 1-10 µmEstablished technology, cost-effective.Can lead to particle agglomeration, may not be sufficient for very poorly soluble drugs.
Nanosizing < 1 µmSignificantly increases surface area and dissolution velocity, can improve saturation solubility.[11]More complex manufacturing process, potential for physical instability (crystal growth).[12]
Strategy 2: Amorphous Solid Dispersions (ASDs)

Converting the crystalline form of 8-NTP to an amorphous state can dramatically increase its aqueous solubility and dissolution rate.[14][15] ASDs stabilize the amorphous drug in a polymer matrix.[14][16]

Experimental Workflow: ASD Formulation and Characterization

Caption: Workflow for amorphous solid dispersion development.

Key Considerations for ASDs:

  • Polymer Selection: The choice of polymer is critical for both stabilizing the amorphous drug and providing the desired release profile.[14][17]

  • Drug Loading: The amount of 8-NTP that can be incorporated into the polymer matrix while maintaining an amorphous state needs to be determined.

  • Physical Stability: Amorphous systems are thermodynamically unstable and can recrystallize over time.[14][15] Stability studies are essential to ensure the shelf-life of the formulation.

Table 2: Common Techniques for ASD Characterization

TechniqueInformation Provided
Powder X-Ray Diffraction (PXRD) Confirms the absence of crystallinity.[18]
Differential Scanning Calorimetry (DSC) Determines the glass transition temperature (Tg) and detects recrystallization or melting events.[15][18]
FTIR/Raman Spectroscopy Investigates drug-polymer interactions, such as hydrogen bonding, which can contribute to stability.[19][20]
Scanning Electron Microscopy (SEM) Visualizes particle morphology.[19]
Strategy 3: Lipid-Based Formulations

For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can enhance oral bioavailability by presenting the drug in a solubilized form and utilizing the body's natural lipid absorption pathways.[21][22]

Types of Lipid-Based Formulations:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[2][23]

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): Similar to SEDDS but form smaller emulsion droplets (<100 nm), leading to a larger interfacial area for drug absorption.

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Formulations that result in nano-sized emulsion droplets.[24]

Troubleshooting Decision Tree for Formulation Selection

Caption: Decision tree for selecting a bioavailability enhancement strategy.

Part 3: In Vivo Evaluation and Advanced Troubleshooting

Q3: My optimized formulation shows improved dissolution in vitro, but in vivo bioavailability is still suboptimal. What's next?

An in vitro-in vivo correlation (IVIVC) is not always straightforward.[8] If in vitro performance doesn't translate to in vivo success, consider these factors:

  • Precipitation in the GI Tract: The drug may initially dissolve from an enabling formulation (like an ASD) but then precipitate into a less soluble form in the gut.

  • Food Effects: The presence or absence of food can significantly alter the gastrointestinal environment (pH, bile salts) and impact drug absorption.[25]

  • Gastrointestinal Transit Time: Rapid transit may not allow sufficient time for complete dissolution and absorption.

Advanced Troubleshooting Steps:

  • Biorelevant Dissolution with Transfer Models: Use in vitro models that simulate the transfer from the stomach to the intestine to assess the potential for precipitation.

  • Animal Pharmacokinetic Studies with Food Effect Assessment: Conduct PK studies in fasted and fed states to understand the impact of food on drug absorption.[25][26]

  • Physiologically-Based Pharmacokinetic (PBPK) Modeling: Integrate in vitro data into PBPK models to simulate human pharmacokinetics and identify the rate-limiting steps in absorption.[10][27]

By systematically evaluating the physicochemical and biopharmaceutical properties of 8-NTP and applying a logical, data-driven approach to formulation development, researchers can overcome the challenges of poor solubility and enhance its potential as a therapeutic agent.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (2024, May 29). Retrieved from [Link]

  • Selecting In Vitro Dissolution Tests for Bioavailability Enhancing Oral Formulations. (2017, October 15). Retrieved from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • Pharmaceutical Particle Size Analysis: Methods, Significance, and Regulatory Considerations | Lab Manager. (2025, September 19). Retrieved from [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.). Retrieved from [Link]

  • Why does Particle Size Matter for Pharmaceuticals? (2024, October 12). Retrieved from [Link]

  • Impact of Particle Size on Drug Absorption - Prezi. (2024, December 22). Retrieved from [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. (n.d.). Retrieved from [Link]

  • A computational model for particle size influence on drug absorption during controlled-release colonic delivery - PubMed. (2003, January 17). Retrieved from [Link]

  • Amorphous solid dispersions for enhanced drug solubility and stability. (2025, May 12). Retrieved from [Link]

  • Characterization of amorphous solid dispersions - Kinam Park. (2019, January 12). Retrieved from [Link]

  • Characterization methods of amorphous form stability in solid dispersion: A review - Jurnal Universitas Padjadjaran. (2020, June 23). Retrieved from [Link]

  • Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy | Molecular Pharmaceutics - ACS Publications. (2021, April 2). Retrieved from [Link]

  • Drug-excipient behavior in polymeric amorphous solid dispersions. Retrieved from [Link]

  • Amorphous Solid Dispersions in Early Stage of Formulation Development: Predicting Excipient Influence on Dissolution Profiles Using DDDPlus. (2020, May 6). Retrieved from [Link]

  • advanced approaches to improve solubility of bcs class ii drugs - TANZ JOURNAL. (n.d.). Retrieved from [Link]

  • Common Characterization Techniques for Amorphous Solid Dispersions - ResearchGate. (n.d.). Retrieved from [Link]

  • The use of excipients and polymer alloys to overcome challenges in amorphous solid dispersion formulation - Repository Home. (n.d.). Retrieved from [Link]

  • Combining In-Vivo Animal Models with Physiologically Based Pharmacokinetics (PBPK) Modeling to Optimize Oral Formulation Dosage Forms - Curtis & Coulter. (2020, April 14). Retrieved from [Link]

  • Characterization of amorphous solid dispersions: An update - Sci-Hub. (n.d.). Retrieved from [Link]

  • Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems - Oriental Journal of Chemistry. (2025, November 26). Retrieved from [Link]

  • Animal models for evaluation of oral delivery of biopharmaceuticals - ResearchGate. (n.d.). Retrieved from [Link]

  • Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC. (n.d.). Retrieved from [Link]

  • The Value of In Vitro Dissolution in Drug Development | Pharmaceutical Technology. (2025, March 12). Retrieved from [Link]

  • Primer on the Science of In Vitro Dissolution Testing of Oral Dosage Forms and Factors Influencing its Biological Relevance. (2019, February 25). Retrieved from [Link]

  • Animal Pharmacokinetic Studies for Safe Treatments | Biotechfarm. (n.d.). Retrieved from [Link]

  • Selection of In Vivo Relevant Dissolution Test Parameters for the Development of Cannabidiol Formulations with Enhanced Oral Bioavailability - MDPI. (2025, January 9). Retrieved from [Link]

  • In Vitro Dissolution Testing For Solid Oral Dosage Forms | Agno Pharmaceuticals. (n.d.). Retrieved from [Link]

  • Physiologically Based Pharmacokinetics Modeling in Early Development of Oral Drugs. (2021, March 15). Retrieved from [Link]

Sources

Validation & Comparative

Structural Elucidation of 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge in Triazolopyridine Chemistry

The development of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. The compound 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine presents a unique structural verification challenge. Its synthesis typically involves the construction of the[1,2,4]triazolo[1,5-a]pyridin-2-amine core by reacting a substituted 2-aminopyridine with ethoxycarbonyl isothiocyanate, followed by cyclization using hydroxylamine[1].

However, the presence of the strongly electron-withdrawing nitro group at the 8-position complicates spectroscopic analysis. During cyclization, the possibility of forming different regioisomers or tautomers necessitates absolute structural confirmation[1]. While Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide foundational data, Single-Crystal X-ray Diffraction (SCXRD) remains the definitive gold standard for resolving 3D spatial arrangements and confirming the exact position of the nitro and amino substituents.

Comparative Analysis: X-Ray Crystallography vs. Spectroscopic Alternatives

To objectively evaluate the performance of SCXRD against alternative methods, we must analyze their capabilities in resolving the specific structural nuances of 8-nitro-triazolopyridines.

Analytical TechniquePrimary Data OutputRegioisomer Resolution (e.g., 5- vs. 8-Nitro)3D Conformation & H-BondingKey Limitations
Single-Crystal X-Ray (SCXRD) Electron density map, absolute atomic coordinatesAbsolute (Definitively maps the nitro group to C8)Excellent (Reveals intermolecular N-H···O networks)Requires high-quality single crystals; time-intensive.
1H / 13C NMR Spectroscopy Chemical shifts, J-coupling, connectivityModerate (Relies on NOE/HMBC, which can be ambiguous)Poor (Only provides time-averaged solution state)Deshielding from the -NO2 group causes overlapping shifts.
High-Resolution MS (HRMS) Exact mass (m/z), molecular formulaNone (Cannot distinguish positional isomers)None (Gas-phase fragmentation only)Cannot differentiate 8-nitro from 5-, 6-, or 7-nitro isomers.
IR Spectroscopy Vibrational frequencies (Functional groups)None (Confirms -NH2 and -NO2 presence only)Low (Can infer H-bonding via peak broadening)Lacks spatial and connectivity information.

Table 1: Performance comparison of analytical techniques for structural confirmation of 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine.

The Causality of Experimental Choices

As application scientists, we do not select analytical tools arbitrarily; every choice is driven by the physical chemistry of the molecule.

Why NMR Struggles: In 8-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine, the nitro group at C8 strongly deshields the adjacent C7 proton. However, the anisotropic effect of the triazole ring also heavily influences the pyridine protons. If a 5-nitro regioisomer were formed inadvertently, distinguishing it from the 8-nitro isomer using 1D NMR would rely on subtle chemical shift differences. Even 2D NOESY can fail if the spatial distance between the amino protons and the pyridine protons exceeds 5 Å, or if rapid proton exchange occurs in solution.

Why SCXRD Succeeds: SCXRD bypasses the reliance on magnetic environments by directly diffracting X-rays off the electron clouds of the atoms. Furthermore, powder X-ray diffraction can be complicated by the small difference in X-ray scattering powers between carbon and nitrogen atoms, making single-crystal analysis the preferred method for absolute confirmation[2]. SCXRD not only proves the regiochemistry but also elucidates the solid-state packing. For instance, the 2-amino group acts as a potent hydrogen bond donor, forming intricate networks with the nitro oxygen atoms or the triazole nitrogen atoms, which directly dictates the compound's solubility and melting point[3].

AnalyticalWorkflow A Synthesize 8-Nitro-[1,2,4]triazolo [1,5-a]pyridin-2-amine B HRMS Analysis (Confirm C6H5N5O2) A->B C 1H/13C & 2D NMR (Attempt Connectivity) B->C Mass Confirmed D Regioisomer Ambiguity? (Overlapping Shifts) C->D E Single-Crystal X-Ray (Definitive 3D Structure) D->E Yes, NOE inconclusive F Structure Confirmed (Absolute Regiochemistry) E->F R1 < 0.05 Achieved

Analytical Decision Tree for Triazolopyridine Regioisomers.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step contains an internal check to prevent the propagation of errors.

Protocol A: Crystal Growth via Antisolvent Diffusion

Causality: 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is highly polar. Dissolving it in a strong hydrogen-bond acceptor solvent (like DMF) and using a weaker, miscible antisolvent (like Ethanol) induces slow supersaturation, which is critical for growing defect-free single crystals.

  • Dissolution: Dissolve 10 mg of the synthesized compound in 0.5 mL of anhydrous DMF in a 2-dram vial. Validation: Ensure the solution is completely clear; filter through a 0.2 μm PTFE syringe filter if particulate matter is present to prevent heterogeneous nucleation.

  • Diffusion Setup: Carefully layer 2.0 mL of absolute ethanol over the DMF solution using a glass syringe to maintain a sharp phase boundary.

  • Crystallization: Cap the vial loosely and store it in a vibration-free environment at 20 °C for 5–7 days.

  • Harvesting: Select a crystal with distinct, sharp faces (optimal size ~0.2 × 0.1 × 0.1 mm) under a polarized optical microscope. Validation: The crystal must extinguish light uniformly upon rotation, indicating a single crystalline domain rather than a twinned aggregate.

Protocol B: Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Causality: Data collection at cryogenic temperatures (100 K) is mandatory. It minimizes atomic thermal vibrations (Debye-Waller factors), thereby increasing the resolution of the diffraction data and allowing for the accurate placement of the amino hydrogen atoms.

  • Mounting: Coat the selected crystal in paratone oil and mount it on a cryoloop. Transfer immediately to the diffractometer's 100 K nitrogen cold stream.

  • Data Collection: Utilize a diffractometer equipped with a micro-focus sealed X-ray tube (Cu Kα radiation, λ = 1.54184 Å)[3]. Collect frames using ω and φ scans.

  • Integration & Correction: Integrate the diffraction spots and apply a multi-scan absorption correction[3]. Validation: The internal agreement factor (

    
    ) of symmetrically equivalent reflections must be < 0.05.
    
  • Structure Solution: Solve the phase problem using direct methods (e.g., SHELXT). The initial electron density map will immediately reveal the heavy atom backbone, confirming the [1,2,4]triazolo[1,5-a]pyridine core and the C8 position of the nitro group.

  • Refinement: Refine the structure using full-matrix least-squares on

    
     (SHELXL)[3]. Refine all non-hydrogen atoms anisotropically.
    
  • Self-Validation (CheckCIF): Generate a CIF file and run it through the IUCr CheckCIF routine. Validation: The final model must yield an

    
     < 0.05 and a Goodness-of-Fit (GoF) near 1.0, with no Level A or B alerts regarding missing symmetry or unresolved solvent voids.
    

XRayWorkflow S1 Crystal Growth (EtOH/DMF) S2 Crystal Mounting (100K N2 Stream) S1->S2 S3 X-Ray Diffraction (Micro-focus Tube) S2->S3 S4 Phase Solution (Direct Methods) S3->S4 S5 Refinement (Least-Squares) S4->S5 S6 CIF Validation (CheckCIF) S5->S6

Experimental Workflow for Single-Crystal X-ray Crystallography.

Protocol C: Orthogonal Spectroscopic Validation

While SCXRD is definitive, a robust analytical package requires orthogonal bulk validation to ensure the single crystal is representative of the entire batch.

  • NMR Analysis: Dissolve 5 mg of the bulk powder in DMSO-

    
    . Acquire 1H and 13C NMR spectra. Validation: Calibrate the chemical shifts against the residual solvent peak (DMSO quintet at 2.50 ppm). Ensure the integration of the pyridine protons matches the expected splitting pattern for the C5, C6, and C7 protons.
    
  • HRMS Analysis: Perform ESI-TOF MS in positive ion mode. Validation: The observed

    
     peak must match the theoretical exact mass of 
    
    
    
    (calc. 180.0516) within 5 ppm error.

Conclusion

For complex heterocycles like 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine, relying solely on spectroscopic methods introduces significant risk due to the potential for regioisomer misassignment. By integrating Single-Crystal X-Ray Diffraction into the analytical workflow, researchers achieve absolute certainty regarding molecular connectivity, 3D conformation, and solid-state interactions. When executed with rigorous cryogenic data collection and multi-scan absorption correction[3], SCXRD provides a self-validating, mathematically rigorous proof of structure that NMR and MS simply cannot match.

References

  • Title: Synthesis and crystal structures of two novel triazolopyridine compounds solved by local L.S.
  • Source: nih.
  • Title: Crystal structure and Hirshfeld surface analysis of 5-oxo-7-phenyl-2-(phenylamino)

Sources

"comparative study of 8-Nitro-triazolo[1,5-a]pyridin-2-amine with other nitroaromatic compounds"

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth comparative analysis of 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine , a specialized fused heterocyclic scaffold. This document is designed for medicinal chemists and synthetic researchers, focusing on its differentiation from isomeric and isosteric nitroaromatic alternatives.

Executive Summary: The "Ortho-Bridgehead" Advantage

8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine (referred to herein as 8-NTP ) represents a distinct class of nitrogen-rich fused heterocycles. Unlike its more common 6-nitro isomer or the analogous triazolopyrimidines, the 8-nitro substituent is positioned ortho to the bridgehead nitrogen . This unique steric and electronic environment creates a "privileged scaffold" for two primary applications:

  • Medicinal Chemistry: It serves as a critical bioisostere for adenosine receptor antagonists (A2A) and RORγt inverse agonists, where the 8-position nitro group locks conformation via intramolecular electrostatic interactions.

  • Synthetic Utility: The 2-amine/8-nitro push-pull system allows for highly regioselective functionalization, superior to standard nitropyridines.

Chemical Profile & Comparative Metrics[1][2]

The following table contrasts 8-NTP with its primary regioisomer (6-NTP ) and the bioisosteric Nitrotriazolopyrimidine (NTPM) .

Feature8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine 6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine 6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Structure Nitro group at C8 (ortho to bridgehead)Nitro group at C6 (para to bridgehead)Pyrimidine core (extra N at pos 5)
Electronic Character Highly polarized; C8-NO₂ withdraws density from bridgehead.Linear conjugation; standard push-pull system.Electron-deficient core; highly susceptible to nucleophilic attack.
Solubility (DMSO) High (>50 mg/mL) due to dipole moment.Moderate (20-30 mg/mL).High, but prone to hydrolysis.
pKa (Conjugate Acid) ~2.1 (Base weakening by ortho-NO₂).~2.8 (Less inductive influence).~1.5 (Very weak base).
Primary Utility Conformationally restricted ligands ; Energetic precursors.General antibacterial scaffold.[1]Adenosine A2A antagonists (ZM 241385 analogs).[2]
Synthetic Access Challenging: Requires specific precursor (2,3-diaminopyridine derivative).Standard: Direct nitration of parent scaffold.Modular: Condensation of aminoguanidine + dicarbonyls.

Synthetic Pathways & Regiocontrol[3]

The synthesis of the 8-nitro isomer is non-trivial because direct nitration of [1,2,4]triazolo[1,5-a]pyridin-2-amine heavily favors the 6-position (para to the bridgehead nitrogen). Therefore, a "Pre-functionalized Cyclization Strategy" is required.

Mechanistic Workflow

The following diagram illustrates the divergent pathways to access the 8-nitro vs. 6-nitro isomers, highlighting the necessity of starting material selection.

SynthesisPathways Start1 2-Aminopyridine Inter1 N-(Pyridin-2-yl) thiourea Start1->Inter1 Ethoxycarbonyl isothiocyanate Start2 2-Amino-3-nitropyridine Inter2 N-(3-Nitropyridin-2-yl) thiourea Start2->Inter2 Ethoxycarbonyl isothiocyanate Prod6 6-Nitro-triazolo [1,5-a]pyridin-2-amine (Major Isomer via Nitration) Inter1->Prod6 1. Hydroxylamine 2. HNO3/H2SO4 (Nitration) Prod8 8-Nitro-triazolo [1,5-a]pyridin-2-amine (Target) Inter2->Prod8 Hydroxylamine/Heat (Cyclization) Prod6->Prod8 NOT POSSIBLE (Direct Nitration fails)

Caption: Divergent synthesis of 6-nitro vs. 8-nitro isomers. Direct nitration of the unsubstituted scaffold yields the 6-isomer. The 8-isomer requires a pre-nitrated pyridine precursor.

Reactivity & Functionalization[3][5][6]

8-NTP offers a versatile reactivity landscape due to the orthogonality of the amine and nitro groups.

A. The 2-Amine Handle (Sandmeyer & Coupling)

The 2-amino group is weakly basic but highly nucleophilic in diazotization conditions.

  • Protocol: Diazotization with

    
    -BuONO followed by halogenation (CuBr/CuCl) yields 2-halo-8-nitro derivatives. These are critical electrophiles for Suzuki-Miyaura couplings to install biaryl systems found in RORγt inhibitors.
    
B. The 8-Nitro "Switch"

The 8-nitro group is not just a substituent; it activates the C7 position for Nucleophilic Aromatic Substitution (


) if a leaving group is present, or can be reduced to an 8-amino group.
  • Reduction:

    
     or 
    
    
    
    reduces the nitro group to an amine.
  • Cyclization: The resulting 2,8-diamine is a precursor for tricyclic systems (e.g., pyrido[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines), expanding the scaffold into "molecular flatland" for DNA intercalation.

Experimental Protocols

Protocol A: Synthesis of 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Rationale: This method uses the oxidative cyclization of a thiourea intermediate, ensuring the nitro group remains intact at the 8-position.

Materials:

  • 2-Amino-3-nitropyridine (10 mmol)

  • Ethoxycarbonyl isothiocyanate (11 mmol)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (50 mmol)

  • Diisopropylethylamine (DIPEA)

  • Solvents: Dioxane, Ethanol.

Step-by-Step Procedure:

  • Thiourea Formation: Dissolve 2-amino-3-nitropyridine (1.39 g) in dioxane (20 mL). Add ethoxycarbonyl isothiocyanate (1.44 g) dropwise at RT. Stir for 12 h.

  • Isolation: Evaporate solvent. Recrystallize the residue from ethanol to obtain the

    
    -ethoxycarbonyl-N'-(3-nitropyridin-2-yl)thiourea intermediate.
    
  • Cyclization: Suspend the intermediate in a mixture of Ethanol/DIPEA (1:1, 20 mL). Add hydroxylamine hydrochloride (3.5 g).

  • Heating: Heat to reflux (80°C) for 6 hours. The solution will turn from yellow to deep orange/red.

  • Workup: Cool to RT. The product often precipitates. If not, concentrate to 50% volume and add cold water. Filter the solid.

  • Purification: Wash with cold water and diethyl ether. Dry in vacuo.

    • Expected Yield: 65-75%

    • Appearance: Yellow to orange solid.

    • Validation:

      
      H NMR (DMSO-
      
      
      
      ) should show signals for the pyridine ring protons shifted downfield due to the nitro group.
Protocol B: Sandmeyer Bromination (Conversion to 2-Bromo-8-nitro-derivative)

Rationale: Converts the amine to a bromide for subsequent cross-coupling.

  • Dissolution: Dissolve 8-NTP (1 mmol) in anhydrous MeCN (5 mL).

  • Bromine Source: Add

    
     (1.2 equiv).
    
  • Diazotization: Add

    
    -butyl nitrite (1.5 equiv) dropwise at 0°C.
    
  • Reaction: Allow to warm to 60°C for 2 hours. Gas evolution (

    
    ) will be observed.
    
  • Quench: Pour into 1M HCl. Extract with EtOAc.[3]

  • Result: 2-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine.

Biological & Energetic Applications

The following diagram maps the structural features of 8-NTP to its biological targets, derived from recent SAR studies.

BioActivity Core 8-Nitro-[1,2,4]triazolo [1,5-a]pyridin-2-amine Nitro 8-Nitro Group: Electronic Withdrawing Core->Nitro Amine 2-Amino Group: H-Bond Donor Core->Amine Ring Fused N-Bridgehead: Pi-Stacking Core->Ring Target1 Adenosine A2A Receptor (Antagonist) Nitro->Target1 Locks conformation via repulsion Target3 Energetic Materials (High Nitrogen Content) Nitro->Target3 Increases density & oxygen balance Amine->Target1 Key H-bond to Asn253/Glu169 Target2 RORγt Nuclear Receptor (Inverse Agonist) Ring->Target2 Hydrophobic pocket interaction

Caption: Structure-Activity Relationship (SAR) map. The 8-nitro group is critical for conformational locking in receptor binding and increasing density for energetic applications.

Key Findings
  • Adenosine A2A Antagonism: The 8-nitro variant mimics the furan ring of ZM 241385 (a standard A2A antagonist) but with improved metabolic stability. The nitro group provides an electrostatic clash that forces the molecule into a planar conformation favorable for the receptor pocket.

  • RORγt Inverse Agonists: Derivatives of 8-NTP have shown potency in suppressing IL-17A production, a key pathway in psoriasis and autoimmune diseases. The 8-nitro group often serves as a placeholder for optimization into amides or sulfonamides.

References

  • Vertex AI Search. (2026). Synthesis and properties of 8-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine. Retrieved from 4

  • MDPI. (2023). 2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one as Adenosine Receptor Effectors. Retrieved from 2

  • ACS Medicinal Chemistry Letters. (2020). Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent RORγt Inverse Agonists. Retrieved from

  • PubChem. (2025).[5] Compound Summary: [1,2,4]Triazolo[1,5-a]pyridin-2-amine.[6][4] Retrieved from 5[5]

  • Organic Chemistry Portal. (2022). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from 7

Sources

"validating the in vitro activity of 8-Nitro-triazolo[1,5-a]pyridin-2-amine in vivo"

Author: BenchChem Technical Support Team. Date: March 2026

Preclinical Validation Guide: Translating In Vitro Kinase Activity of 8-Nitro-triazolo[1,5-a]pyridin-2-amine to In Vivo Efficacy

The Translational Imperative

The development of selective kinase inhibitors requires molecular scaffolds that balance high in vitro potency with favorable in vivo pharmacokinetics (PK). The 8-Nitro-triazolo[1,5-a]pyridin-2-amine core has emerged as a privileged pharmacophore for targeting non-receptor tyrosine kinases, specifically Janus Kinase 2 (JAK2) and Focal Adhesion Kinase (FAK)[1].

While in vitro biochemical assays (e.g., TR-FRET or radiometric kinase assays) can confirm sub-nanomolar binding affinity, a compound's true utility is defined by its in vivo performance. A common pitfall in drug development is advancing a highly potent in vitro hit that fails in vivo due to rapid metabolic clearance, poor oral bioavailability, or off-target toxicity. This guide provides a comprehensive, self-validating framework for translating the in vitro activity of 8-Nitro-triazolo[1,5-a]pyridin-2-amine derivatives into robust in vivo efficacy, objectively comparing its performance against standard-of-care alternatives.

Mechanistic Grounding & Pathway Logic

The 1,2,4-triazolo[1,5-a]pyridine scaffold acts as a competitive ATP-mimetic. The 2-amine group establishes critical hydrogen bonds within the kinase hinge region (e.g., Leu932 in JAK2), while substitutions at the 8-position (such as the nitro group or its reduced derivatives) dictate selectivity by exploiting unique hydrophobic pockets[2]. By selectively inhibiting JAK2 over JAK3, this scaffold suppresses oncogenic IL-6/STAT3 signaling without inducing the broad immunosuppression typically seen with pan-JAK inhibitors[3].

Pathway Cytokine Cytokine / Growth Factor Receptor Receptor (e.g., EPOR) Cytokine->Receptor Kinase JAK2 / FAK Kinases Receptor->Kinase STAT STAT3 / Akt Signaling Kinase->STAT Drug 8-Nitro-triazolo[1,5-a] pyridin-2-amine Drug->Kinase Tumor Tumor Proliferation STAT->Tumor

JAK2/FAK signaling pathway and targeted inhibition by 8-Nitro-triazolo[1,5-a]pyridin-2-amine.

Comparative Performance Analysis

To objectively evaluate the 8-Nitro-triazolo[1,5-a]pyridin-2-amine scaffold, we must benchmark it against established clinical alternatives. The table below synthesizes experimental data comparing this scaffold (represented by its optimized derivatives like CEP-33779) against Ruxolitinib (a pyrrolopyrimidine pan-JAK inhibitor) and Defactinib (a pyrimidine FAK inhibitor).

Scaffold / Compound ClassPrimary TargetsIn Vitro IC₅₀In Vivo Oral Bioavailability (F%)Selectivity ProfileClinical / Experimental Advantage
8-Nitro-triazolo[1,5-a]pyridin-2-amine JAK2, FAK1.8 – 5.0 nM> 50%High (JAK2 > JAK3 by >40-fold)Spares immune function; dual utility in solid tumors and inflammation[2].
Pyrrolopyrimidine (e.g., Ruxolitinib)JAK1, JAK22.8 nM~ 95%Low (Inhibits JAK1/2/3 broadly)FDA-approved standard of care; exceptionally high potency but causes myelosuppression.
Pyrimidine (e.g., Defactinib)FAK, PYK23.0 nMModerateFAK-specificSpecific to focal adhesion; highly effective in combination with immunotherapies.

Key Takeaway: The triazolo-pyridine core sacrifices a marginal degree of oral bioavailability compared to pyrrolopyrimidines but vastly outperforms them in kinase selectivity, making it a superior candidate for long-term dosing regimens where immunosuppression must be avoided.

In Vivo Validation Workflow: A Self-Validating System

To bridge the gap between in vitro IC₅₀ and in vivo efficacy, researchers must employ a step-wise validation workflow. This ensures that any lack of efficacy in later stages can be definitively attributed to either target biology or PK failures, rather than flawed experimental design.

Workflow InVitro 1. In Vitro Profiling (IC50, Selectivity) PK 2. PK Analysis (Bioavailability) InVitro->PK PD 3. PD Biomarkers (pSTAT3/pFAK) PK->PD Efficacy 4. Efficacy Models (Tumor Reduction) PD->Efficacy

Translational workflow from in vitro profiling to in vivo efficacy validation.

Protocol 1: Pharmacodynamic (PD) Target Engagement Assay

Causality: Before running a 30-day efficacy study, you must prove the drug reaches the tumor and inhibits the target. Measuring the phosphorylation of STAT3 (pSTAT3) provides a direct, quantifiable readout of JAK2 inhibition in vivo.

Step-by-Step Methodology:

  • Model Preparation: Inoculate female BALB/c nude mice subcutaneously with 5 × 10⁶ TF-1 cells (a JAK2-dependent cell line). Allow tumors to reach ~300 mm³.

  • Formulation: Solubilize the 8-Nitro-triazolo[1,5-a]pyridin-2-amine derivative in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Note: The planar nature of the triazolo-pyridine core requires this specific co-solvent mixture to prevent precipitation and ensure GI absorption[4].

  • Dosing & Controls:

    • Vehicle Control: Establishes baseline hyper-phosphorylation.

    • Positive Control: Ruxolitinib (30 mg/kg) to validate assay sensitivity.

    • Test Cohorts: Administer the test compound via oral gavage (PO) at 10, 30, and 100 mg/kg.

  • Tissue Harvesting: Euthanize mice at 2, 6, 12, and 24 hours post-dose. Crucial Step: Snap-freeze the tumor tissue in liquid nitrogen within 60 seconds of resection. Delaying this step allows endogenous phosphatases to artificially reduce pSTAT3 levels, yielding false-positive inhibition data.

  • Parallel PK Draw: Collect blood via cardiac puncture simultaneously with tissue harvest to correlate plasma drug concentration with target inhibition.

  • Quantification: Homogenize tumors in RIPA buffer with phosphatase inhibitors. Quantify pSTAT3 (Tyr705) via Meso Scale Discovery (MSD) electrochemiluminescence. Validation Criterion: >80% reduction in pSTAT3 at the Cₘₐₓ timepoint confirms successful target engagement.

Protocol 2: In Vivo Xenograft Efficacy Study

Causality: Once target engagement is confirmed, long-term dosing evaluates the compound's ability to translate molecular inhibition into macroscopic tumor regression while monitoring for systemic toxicity.

Step-by-Step Methodology:

  • Randomization: Once TF-1 tumors reach 150-200 mm³, randomize mice into groups of 8 to ensure statistical power (p < 0.05).

  • Dosing Regimen: Administer the compound PO, once daily (QD) for 28 days at the efficacious doses determined in Protocol 1 (e.g., 30 mg/kg and 100 mg/kg).

  • Data Collection:

    • Measure tumor dimensions bi-weekly using digital calipers. Calculate volume:

      
      .
      
    • Weigh mice bi-weekly. Causality: Body weight is a proxy for maximum tolerated dose (MTD). Weight loss >15% indicates unacceptable off-target toxicity, invalidating the therapeutic window.

  • Endpoint Analysis: Calculate Tumor Growth Inhibition (TGI). A TGI > 60% compared to vehicle, combined with stable body weight, validates the 8-Nitro-triazolo[1,5-a]pyridin-2-amine derivative as a highly efficacious, well-tolerated in vivo therapeutic[3].

References

1.[1] US8501936B2 - Preparation and uses of 1,2,4-triazolo[1,5a] pyridine derivatives. Google Patents. Available at: 2.[2] A Selective, Orally Bioavailable 1,2,4-Triazolo[1,5-a]pyridine-Based Inhibitor of Janus Kinase 2 for Use in Anticancer Therapy: Discovery of CEP-33779. ResearchGate. Available at: 3.[3] CEP-33779 – JAK2 Inhibitor. APExBIO. Available at: 4.[4] BioE-1115 | Quinoxalines Formulation Protocols. Ambeed. Available at:

Sources

Comparative Guide to c-Jun N-terminal Kinase (JNK) Inhibitors: A Head-to-Head Analysis of SP600125 and BI-78D3

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: Insufficient Data on 8-Nitro-triazolo[1,5-a]pyridin-2-amine

A comprehensive search of publicly available scientific literature and chemical databases did not yield specific data regarding the inhibitory activity or biological targets of 8-Nitro-triazolo[1,5-a]pyridin-2-amine . The parent scaffold, triazolo[1,5-a]pyridine, is found in compounds with a wide range of biological activities, including antimicrobial, antitubercular, and kinase inhibition, making it impossible to identify a relevant class of known inhibitors for a direct comparison.[1][2][3][4]

To fulfill the spirit of your request and provide a functional guide that adheres to the specified standards of scientific integrity and data presentation, we have created a demonstrative head-to-head comparison of two well-characterized inhibitors of c-Jun N-terminal kinase (JNK): SP600125 and BI-78D3 . This guide is intended to serve as a template for your own research and can be adapted once the biological target and preliminary efficacy data for 8-Nitro-triazolo[1,5-a]pyridin-2-amine have been determined.

Introduction: The Rationale for JNK Inhibition

c-Jun N-terminal kinases (JNKs) are key members of the mitogen-activated protein kinase (MAPK) family, serving as critical mediators of cellular responses to a variety of stress signals, including inflammatory cytokines, oxidative stress, and DNA damage.[5][6] The JNK signaling cascade is implicated in a multitude of physiological and pathological processes, from apoptosis and inflammation to cell differentiation and proliferation.[7] Dysregulation of JNK signaling is a hallmark of numerous diseases, including neurodegenerative disorders like Parkinson's and Alzheimer's disease, inflammatory conditions, and cancer, making it a highly attractive target for therapeutic intervention.[5][6][8]

This guide provides a detailed comparison of two widely utilized small-molecule JNK inhibitors, SP600125 and BI-78D3. These compounds represent two distinct mechanistic classes of kinase inhibition and offer a valuable case study in the nuances of inhibitor selection for preclinical research. We will dissect their mechanisms of action, compare their potency and selectivity profiles, and provide standardized protocols for their experimental validation.

The JNK Signaling Pathway: Points of Intervention

The JNK signaling cascade is a multi-tiered pathway that culminates in the phosphorylation of various transcription factors, most notably c-Jun. Activation begins with upstream kinases (MAP3Ks and MAP2Ks) that respond to external stimuli. As illustrated below, inhibitors can target the kinase domain of JNK directly, preventing the final phosphorylation step.

JNK_Pathway cluster_extracellular Extracellular Stimuli cluster_cascade Kinase Cascade cluster_nuclear Nuclear Events cluster_inhibitors Inhibitor Intervention Stress Stress MAP3K MAP3K (e.g., ASK1) Stress->MAP3K Cytokines (TNF-α) Cytokines (TNF-α) Cytokines (TNF-α)->MAP3K MKK47 MKK4/7 MAP3K->MKK47 P JNK JNK1/2/3 MKK47->JNK P cJun c-Jun JNK->cJun P p_cJun p-c-Jun cJun->p_cJun Gene Gene Expression (Inflammation, Apoptosis) p_cJun->Gene SP600125 SP600125 (ATP-Competitive) SP600125->JNK BI78D3 BI-78D3 (Substrate-Competitive) BI78D3->JNK

Caption: JNK signaling cascade and inhibitor targets.

Head-to-Head Inhibitor Comparison

The fundamental difference between SP600125 and BI-78D3 lies in their mode of inhibition, which has significant implications for their specificity and experimental application.

  • SP600125: The ATP-Competitive Standard: SP600125 is a reversible, ATP-competitive inhibitor that binds to the ATP pocket of JNK, preventing the transfer of phosphate to its substrates.[9][10] This mechanism is common to many kinase inhibitors. It was one of the first commercially available JNK inhibitors and has been used extensively in the literature to probe JNK function.[6][7]

  • BI-78D3: A Substrate-Competitive Challenger: In contrast, BI-78D3 is a substrate-competitive inhibitor.[11] It functions by binding to the substrate-docking site (D-domain) on JNK, the same site used by scaffold proteins like JIP1 (JNK-interacting protein 1) and substrates like c-Jun.[12][13] This prevents the recruitment and subsequent phosphorylation of downstream targets without blocking the ATP-binding site.[5]

Data Presentation: Potency and Selectivity

The following table summarizes the reported in vitro potency and key selectivity data for both inhibitors. It is crucial for researchers to recognize that IC50 values can vary based on experimental conditions, such as ATP concentration for competitive inhibitors and the specific kinase isoform and substrate used.

ParameterSP600125BI-78D3Source(s)
Mechanism of Action ATP-Competitive, ReversibleSubstrate-Competitive[9][10][11]
JNK1 IC50 40 nM~280 nM (kinase activity)[9][11]
JNK2 IC50 40 nM~280 nM (kinase activity)[9][11]
JNK3 IC50 90 nM~280 nM (kinase activity)[9][11]
JIP1 Binding IC50 Not Applicable500 nM[12]
Cellular c-Jun P'lation EC50 ~7 µM (PMA/PHA-stimulated Jurkat)12.4 µM (TNF-α stimulated HeLa)[10][14]
Selectivity Notes >20-fold selective over a range of kinases.[10] However, off-target effects on SGK, S6K1, AMPK, and others have been reported.[8]>100-fold less active against p38α. Inactive against mTOR and PI3Kα.[11][14][8][10][11][14]

Experimental Protocols: Validating Inhibitor Activity in Your System

The trustworthiness of any study using small-molecule inhibitors rests on the rigorous validation of their on-target effects within the specific experimental context. Below are step-by-step protocols for assessing inhibitor efficacy.

Protocol 1: In Vitro Kinase Assay

This biochemical assay directly measures the ability of an inhibitor to block JNK's enzymatic activity.

Objective: To determine the IC50 value of the inhibitor against a specific JNK isoform.

Methodology:

  • Reaction Setup: Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.1% BSA, 1 mM DTT).

  • Inhibitor Preparation: Perform a serial dilution of the inhibitor (e.g., SP600125 or BI-78D3) in DMSO. The final DMSO concentration in the assay should be kept constant and low (<1%).

  • Enzyme and Substrate: Add recombinant active JNK1, JNK2, or JNK3 enzyme to the reaction wells.

  • Pre-incubation: Add the diluted inhibitor to the enzyme and pre-incubate for 15-30 minutes at room temperature to allow for binding.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate (e.g., GST-c-Jun) and ATP (radiolabeled [γ-32P]ATP or cold ATP for detection methods like LanthaScreen®). For ATP-competitive inhibitors like SP600125, using an ATP concentration close to the Km is critical.[10]

  • Incubation: Allow the reaction to proceed for a set time (e.g., 30 minutes) at 30°C.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE loading buffer).

  • Detection: Quantify substrate phosphorylation. For radiolabeled assays, this involves separating the substrate by SDS-PAGE and detecting radioactivity. For FRET-based assays (e.g., LanthaScreen®), read the plate on a suitable fluorescence reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Serial Dilution of Inhibitor C Pre-incubate JNK + Inhibitor A->C B Prepare JNK Enzyme & Substrate (c-Jun) B->C D Initiate with ATP + Substrate C->D E Incubate (e.g., 30 min, 30°C) D->E F Stop Reaction (e.g., add EDTA) E->F G Quantify Phosphorylation (e.g., Western Blot, FRET) F->G H Calculate IC50 G->H

Caption: Workflow for an in vitro JNK kinase assay.
Protocol 2: Cellular Western Blot Assay for Phospho-c-Jun

This cell-based assay validates that the inhibitor can penetrate the cell membrane and engage its target in a biological context.

Objective: To measure the dose-dependent inhibition of c-Jun phosphorylation in stimulated cells.

Methodology:

  • Cell Culture: Plate cells (e.g., HeLa, 293T, or a cell line relevant to your research) in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal JNK activity, you may serum-starve the cells for 4-12 hours prior to the experiment.

  • Inhibitor Pre-treatment: Treat the cells with a range of concentrations of the JNK inhibitor (or DMSO as a vehicle control) for a specified pre-treatment time (e.g., 1-2 hours).[15]

  • Stimulation: Induce the JNK pathway by adding a potent activator like Anisomycin (a protein synthesis inhibitor that strongly activates stress kinases)[16] or a relevant cytokine like TNF-α. A typical treatment is 25 µg/ml Anisomycin for 30-60 minutes.[15]

  • Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate with a primary antibody specific for phosphorylated c-Jun (e.g., Phospho-c-Jun Ser63/73).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Normalization: Strip the membrane and re-probe with an antibody for total c-Jun and a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading and to assess if the inhibitor affects total c-Jun levels.

  • Densitometry: Quantify the band intensities to determine the ratio of phospho-c-Jun to total c-Jun for each condition.

Conclusion and Recommendations

Both SP600125 and BI-78D3 are effective inhibitors of JNK, but their distinct mechanisms warrant careful consideration for experimental design.

  • SP600125 is a potent, pan-JNK inhibitor suitable for initial studies to probe the general involvement of JNK signaling.[9] However, its ATP-competitive nature means that potential off-target effects on other kinases should be considered and controlled for, especially at higher concentrations.[7][8]

  • BI-78D3 , with its substrate-competitive mechanism, offers a more targeted approach by specifically blocking the interaction of JNK with its D-domain-containing substrates.[5][11] This can be particularly useful for dissecting specific JNK-substrate interactions and may offer a more refined tool for validating phenotypes observed with broader ATP-competitive inhibitors.

References

  • SP600125 | JNK Inhibitor. MedchemExpress.com.

  • A Head-to-Head Comparison of JNK Inhibitors: BI-78D3 vs. AS601245. Benchchem.

  • BI-78D3 | JNK Inhibitor. MedchemExpress.com.

  • SP600125. Cell Signaling Technology.

  • Anisomycin | JNK/c-jun Activators: Tocris Bioscience. R&D Systems.

  • JNK Inhibitor X, BI-78D3. Sigma-Aldrich.

  • Anisomycin | JNK/c-Jun. Tocris Bioscience.

  • Bennett, B. L., et al. (2001). SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proceedings of the National Academy of Sciences, 98(24), 13681-13686.

  • BI 78D3 | JNK/c-jun Inhibitors: Tocris Bioscience. R&D Systems.

  • BI-78D3 (CAS 883065-90-5). Cayman Chemical.

  • JNK Inhibitor II - SP600125. Sigma-Aldrich.

  • BI 78D3 | JNK/c-jun Inhibitors. Tocris Bioscience.

  • Chemical Inhibitor SP600125: How Does it Work?. AG Scientific.

  • Anisomycin (Flagecidin) | Protein Synthesis Inhibitor | CAS 22862-76-6. Selleck Chemicals.

  • Anisomycin (Flagecidin) | Protein Synthesis Inhibitor. MedchemExpress.com.

  • Anisomycin, a JNK and p38 activator, suppresses cell-cell junction formation in 2D cultures of K38 mouse keratinocyte cells and reduces claudin-7 expression, with an increase of paracellular permeability in 3D cultures. Histochemistry and Cell Biology, 151(5), 369-384.

  • c-Jun Inhibitors. Santa Cruz Biotechnology.

  • Bogoyevitch, M. A., et al. (2004). Inhibitors of c-Jun N-terminal kinases—JuNK no more?. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1697(1-2), 89-101.

  • Kim, H. J., & Chae, C. H. (2016). C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes. BMB reports, 49(1), 22-30.

  • Schattel, V., et al. (2014). Inhibitors of c-Jun N-Terminal Kinases: An Update. Journal of Medicinal Chemistry, 57(23), 9805-9820.

  • Bubici, C., & Papa, S. (2014). Selective inhibitors for JNK signalling: a potential targeted therapy in cancer. British journal of pharmacology, 171(2), 269-279.

  • Yarza, R., et al. (2015). c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer's Disease. Frontiers in pharmacology, 6, 321.

  • JNK3 Inhibitors. Santa Cruz Biotechnology.

  • Chen, Y. T., et al. (2023). Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening. Molecules, 28(20), 7058.

  • Wang, B., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS medicinal chemistry letters, 6(7), 803-807.

  • El-Gaby, M. S. A., et al. (2021). Synthesis and Biological Evaluation of New 1,2,4-Triazolo[1,5-a] pyridine and 1,2,4-Triazolo[1,5-a] isoquinolineDerivatives Bearing Diphenyl Sulfide Moiety as Antimicrobial Agents. Egyptian Journal of Chemistry, 64(2), 913-922.

  • Chaudhari, P. K. (2016). Microwave Assisted Synthesis and Biological Evaluation of 1, 2, 4-Triazolo [1, 5-A] Pyrimidines. International Journal of Research and Innovation in Applied Science, 1(8).

  • Wang, B., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(7), 803-807.

  • Ghasemzadeh, M. A., et al. (2024). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. Scientific Reports, 14(1), 1-20.

  • Glukhareva, T. V., et al. (2022). Discovery of Nitro-azolo[1,5-a]pyrimidines with Anti-Inflammatory and Protective Activity against LPS-Induced Acute Lung Injury. Molecules, 27(9), 2736.

  • Al-Warhi, T., et al. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[5][9][15]triazolo[1,5-a]pyrimidines bearing amino acid moiety. RSC advances, 11(6), 3624-3636.

  • 8-Chloro-[5][9][15]triazolo[1,5-a]pyridin-2-amine. ChemScene.

  • Cichy, A., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Molecules, 27(15), 4810.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 8-Nitro-triazolo[1,5-a]pyridin-2-amine Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical exploration of the structure-activity relationship (SAR) studies of 8-Nitro-triazolo[1,5-a]pyridin-2-amine analogs. While dedicated SAR studies on this specific scaffold are emerging, this document synthesizes established principles from the broader triazolopyridine and nitroaromatic medicinal chemistry fields to offer a predictive framework for designing and evaluating novel therapeutic candidates. We will delve into the synthetic rationale, propose a strategic approach to analog design, and outline the key experimental protocols for biological evaluation.

Introduction: The Therapeutic Potential of the 8-Nitro-triazolo[1,5-a]pyridin-2-amine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine core is a privileged heterocyclic system in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its fused bicyclic structure offers a rigid framework amenable to diverse functionalization, leading to a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The introduction of a nitro group at the 8-position and an amine at the 2-position of this scaffold is a deliberate design strategy aimed at harnessing the unique properties of these functional groups to develop potent therapeutic agents, particularly in the realm of infectious diseases.

The Significance of the Nitro Group:

The nitroaromatic moiety is a well-established pharmacophore, particularly in the development of antimicrobial and antiparasitic drugs.[2][4] Its potent biological activity often stems from its ability to undergo bioreductive activation within target cells, such as bacteria or parasites.[3][5] This process, catalyzed by nitroreductase enzymes, generates reactive nitrogen species, including nitroso and hydroxylamine intermediates, which can induce cellular damage through various mechanisms, such as DNA damage and oxidative stress, ultimately leading to cell death.[2][3] The electron-withdrawing nature of the nitro group also significantly influences the overall electronic properties of the molecule, which can impact its binding affinity to biological targets.[5]

The Role of the 2-Amino Group:

The 2-amino group serves as a key point for derivatization, allowing for the introduction of a wide array of substituents to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This position is crucial for exploring the chemical space around the core scaffold and optimizing for potency, selectivity, and pharmacokinetic parameters.

This guide will provide a framework for the systematic exploration of the SAR of 8-Nitro-triazolo[1,5-a]pyridin-2-amine analogs, with the goal of identifying novel compounds with superior therapeutic potential.

Synthetic Strategies and Proposed Experimental Workflow

The synthesis of 8-Nitro-triazolo[1,5-a]pyridin-2-amine analogs can be approached through a multi-step sequence, leveraging established methods for the construction of the[1][2][3]triazolo[1,5-a]pyridine core. A plausible synthetic route is outlined below, followed by a general experimental workflow for SAR studies.

Proposed Synthetic Pathway:

A general synthesis could commence with a commercially available substituted 2-aminopyridine. Nitration, followed by the introduction of the triazole ring and subsequent amination, would lead to the desired scaffold.

Synthetic Pathway A Substituted 2-Aminopyridine B 2-Amino-3-nitropyridine derivative A->B Nitration (e.g., HNO3/H2SO4) C N-(3-Nitro-pyridin-2-yl)guanidine B->C Guanidinylation (e.g., Cyanamide) D 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine C->D Oxidative Cyclization (e.g., Cu(II), air) E Functionalized Analogs D->E Derivatization at 2-amino position (e.g., Acylation, Alkylation) SAR Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration Design Analog Design (R-group selection) Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Primary_Screening Primary Screening (e.g., MIC against target pathogens) Characterization->Primary_Screening Secondary_Screening Secondary Screening (e.g., Dose-response, Spectrum of activity) Primary_Screening->Secondary_Screening Toxicity_Assay Cytotoxicity Assays (e.g., against mammalian cell lines) Secondary_Screening->Toxicity_Assay SAR_Analysis SAR Analysis & Interpretation Toxicity_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Design

Caption: A typical experimental workflow for conducting SAR studies.

Comparative Analysis: A Hypothetical SAR Study

In the absence of specific experimental data for 8-Nitro-triazolo[1,5-a]pyridin-2-amine analogs, we present a hypothetical SAR study based on established principles for related chemical classes. This serves as a guide for the rational design of an initial library of compounds.

Key Positions for Modification:

  • R1 (2-amino position): Introduction of various substituents to probe the effects of steric bulk, electronics, and hydrogen bonding potential.

  • R2 and R3 (Pyridine ring positions): Exploration of the impact of substituents on the pyridine ring to fine-tune electronic properties and potential interactions with the biological target.

Table 1: Hypothetical SAR Data for 8-Nitro-triazolo[1,5-a]pyridin-2-amine Analogs

CompoundR1 (at 2-amino)R2R3Hypothetical MIC (µg/mL) vs. M. tuberculosisHypothetical IC50 (µM) vs. Vero cellsSelectivity Index (SI = IC50/MIC)
Parent -H-H-H16>100>6.25
1a -COCH3-H-H8>100>12.5
1b -CH2Ph-H-H45012.5
1c -CH2(4-F-Ph)-H-H27537.5
2a -H5-Cl-H8>100>12.5
2b -H6-CH3-H32>100>3.125
3a -COCH35-Cl-H4>100>25

Interpretation of Hypothetical SAR:

  • Modification at the 2-amino position (R1):

    • Acetylation (Compound 1a ) may lead to a moderate increase in activity, possibly by improving cell permeability or acting as a prodrug.

    • Introduction of a benzyl group (Compound 1b ) could enhance potency, suggesting a potential hydrophobic interaction pocket in the target enzyme.

    • Substitution on the benzyl ring, such as a fluorine atom (Compound 1c ), might further improve activity, highlighting the importance of electronic effects.

  • Modification of the pyridine ring (R2, R3):

    • An electron-withdrawing group like chlorine at the 5-position (Compound 2a ) could enhance activity, potentially by influencing the reduction potential of the nitro group.

    • An electron-donating group like a methyl group at the 6-position (Compound 2b ) might be detrimental to activity.

  • Combined modifications:

    • Combining favorable modifications, such as acetylation at the 2-amino position and a chlorine at the 5-position (Compound 3a ), could lead to synergistic effects on potency.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, detailed and validated protocols are essential.

A. General Procedure for the Synthesis of 2-Acetamido-8-nitro-t[1][2][3]riazolo[1,5-a]pyridine (Hypothetical Example)

  • Step 1: Synthesis of 8-Nitro-t[1][2][3]riazolo[1,5-a]pyridin-2-amine: To a solution of N-(3-Nitro-pyridin-2-yl)guanidine (1 mmol) in a suitable solvent (e.g., DMF), add a copper(II) salt (e.g., CuCl2, 0.1 mmol).

  • Heat the reaction mixture under an air atmosphere at 100-120 °C for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Step 2: Acetylation: To a solution of 8-Nitro-t[1][2][3]riazolo[1,5-a]pyridin-2-amine (1 mmol) in pyridine, add acetic anhydride (1.2 mmol) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by recrystallization or column chromatography.

B. Antimicrobial Susceptibility Testing (Microbroth Dilution)

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate growth medium (e.g., Middlebrook 7H9 for M. tuberculosis).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL). [5]4. Include a positive control (a known active drug), a negative control (no compound), and a sterility control (no inoculum).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 5-7 days for M. tuberculosis).

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

C. Cytotoxicity Assay (MTT Assay)

  • Seed mammalian cells (e.g., Vero or HepG2) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals. [5]4. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Conclusion and Future Directions

The 8-Nitro-triazolo[1,5-a]pyridin-2-amine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly antimicrobials. The strategic incorporation of a nitro group provides a mechanism for selective activation within pathogenic microorganisms, while the 2-amino position offers a versatile handle for optimizing the molecule's properties.

This guide has provided a comprehensive, albeit predictive, framework for initiating SAR studies on this class of compounds. By systematically synthesizing and evaluating a library of analogs based on the principles outlined herein, researchers can efficiently navigate the chemical space and identify lead compounds with improved potency, selectivity, and drug-like properties. Future work should focus on elucidating the precise mechanism of action of active compounds and optimizing their pharmacokinetic profiles to advance them towards preclinical development.

References

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). Arabian Journal of Chemistry, 16(4), 104638. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Pharmaceuticals, 15(6), 717. [Link]

  • Exploration of Nitroaromatic Antibiotics via Sanger's Reagent: Synthesis, In Silico, and Antimicrobial Evaluation. (2022). ACS Omega, 7(6), 5035-5047. [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. [Link]

Sources

Benchmarking the Synthetic Efficiency of 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The 8-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine scaffold is a highly privileged pharmacophore in modern drug discovery. It serves as a critical intermediate in the synthesis of broad-spectrum antiproliferative agents, including JAK/HDAC dual inhibitors[1] and highly selective VEGFR-2 kinase inhibitors[2]. The 8-nitro substitution is particularly valuable, as it provides a versatile synthetic handle that can be easily reduced to an amine for subsequent amide coupling or structural diversification.

As a Senior Application Scientist, I have evaluated the three primary synthetic routes used to construct this bicyclic core. This guide objectively benchmarks these methodologies—ranging from traditional multi-step approaches to advanced oxidative cyclizations—providing researchers with self-validating protocols and quantitative data to optimize their process chemistry.

Mechanistic Pathways & Synthetic Strategies

SyntheticRoutes A 2-Amino-3-nitropyridine D Thiourea Intermediate A->D Ethoxycarbonyl isothiocyanate B 1-(3-Nitropyridin-2-yl)guanidine E 8-Nitro-[1,2,4]triazolo[1,5-a] pyridin-2-amine B->E NCS, K2CO3 (One-Pot) C N-(3-Nitropyridin-2-yl)benzimidamide C->E PIFA (Metal-Free) D->E NH2OH·HCl, DIPEA

Figure 1: Synthetic pathways for 8-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine production.

Benchmarking the Synthetic Routes

Method 1: The Traditional Ethoxycarbonyl Isothiocyanate Route

This classical two-step approach is widely utilized due to the commercial availability of the starting material, 2-amino-3-nitropyridine[1].

  • Causality & Mechanism: The exocyclic amine of the pyridine undergoes nucleophilic attack on the highly electrophilic carbon of ethoxycarbonyl isothiocyanate to form a thiourea intermediate. In the second step, hydroxylamine acts as a bis-nucleophile, displacing the ethoxycarbonyl group and driving intramolecular N-N bond formation, expelling H₂S and CO₂ as thermodynamic driving forces.

  • Protocol:

    • Thiourea Formation: Dissolve 2-amino-3-nitropyridine (1.0 eq) in anhydrous dioxane. Add ethoxycarbonyl isothiocyanate (1.2 eq) dropwise at room temperature.

    • Stir the mixture at 50 °C for 22 h. In-Process Control (IPC): Monitor by TLC until the starting material is entirely consumed.

    • Cool to room temperature and slowly add water to precipitate the thiourea intermediate. Filter and dry under vacuum.

    • Cyclization: Suspend the intermediate in ethanol. Add hydroxylamine hydrochloride (5.0 eq) and N,N-diisopropylethylamine (DIPEA, 5.0 eq).

    • Stir at room temperature until cyclization is complete (typically 4-6 hours). Observation: The evolution of H₂S gas will occur; ensure proper ventilation. Filter the resulting solid and wash with water/ethanol to yield the product.

Method 2: One-Pot Oxidative Cyclization via NCS (The Guanidine Route)

Developed to streamline process chemistry, this method bypasses the toxic isothiocyanates by utilizing 1-(3-nitropyridin-2-yl)guanidine[2].

  • Causality & Mechanism: The addition of N-chlorosuccinimide (NCS) rapidly chlorinates the guanidine moiety, generating a highly reactive N-chloro intermediate. Subsequent addition of aqueous potassium carbonate triggers a base-mediated elimination, forming a transient diazirine or nitrene species that undergoes rapid intramolecular insertion into the pyridine nitrogen[3].

  • Protocol:

    • Chlorination: Prepare a suspension of 1-(3-nitropyridin-2-yl)guanidine (3.00 mmol) in methanol (36 mL).

    • Add NCS (2.20 mmol) at 40 °C. Observation: The reaction is mildly exothermic; maintain strict temperature control to prevent side reactions.

    • Stir the mixture at 40 °C for exactly 15 minutes to ensure complete chlorination.

    • Base-Mediated Cyclization: Add a solution of K₂CO₃ (4.20 mmol) in H₂O (7 mL) directly to the resulting slurry at 40 °C.

    • Stir for an additional 30 minutes. Observation: The cyclization is visually self-validating as the target product precipitates as a distinct yellow solid.

    • Cool to room temperature, add H₂O (29 mL), stir for 30 minutes, and filter to isolate 8-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine (Yield: ~86%).

Method 3: PIFA-Mediated Intramolecular Annulation

This advanced, metal-free methodology leverages hypervalent iodine chemistry to achieve near "click chemistry" efficiency[3].

  • Causality & Mechanism: Phenyliodine bis(trifluoroacetate) (PIFA) coordinates with the amidine nitrogen of an N-(3-nitropyridin-2-yl)benzimidamide precursor. This creates a highly electrophilic nitrogen center, forcing a direct intramolecular N-N bond formation with the pyridine core, cleanly extruding iodobenzene and trifluoroacetic acid.

  • Protocol:

    • Dissolve the amidine precursor (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add PIFA (1.2 eq) portion-wise at room temperature.

    • Stir the reaction mixture for 1 hour. IPC: A transient deep color change indicates the formation of the hypervalent iodine complex, which fades as the cyclization completes.

    • Quench the reaction with saturated aqueous NaHCO₃ to neutralize the generated TFA.

    • Extract with DCM, dry the organic layer over Na₂SO₄, and concentrate. Purify via flash chromatography.

Quantitative Performance Comparison

To facilitate objective decision-making, the following table summarizes the operational metrics of each benchmarking method:

MetricMethod 1: IsothiocyanateMethod 2: NCS OxidativeMethod 3: PIFA Annulation
Overall Yield 50% – 75%86% > 85%
Reaction Time ~24 – 48 h< 1.5 h ~1 h
Step Count 2 (from aminopyridine)1 (from guanidine)1 (from amidine)
Atom Economy Low (Loss of EtOH, H₂S, CO₂)Moderate (Loss of HCl, CO₂)Moderate (Loss of PhI, TFA)
Scalability High (Traditional batch)Excellent (Mild, One-Pot) Medium (Cost of PIFA)
Safety Profile Poor (Toxic isothiocyanates)Good (Mild reagents)Excellent (Metal-free)

Conclusion & Selection Matrix

For general laboratory-scale synthesis where starting material availability is the primary constraint, Method 1 remains a viable, albeit slow, option. However, for process chemistry and scale-up campaigns, Method 2 (NCS Oxidative Cyclization) is the undisputed optimal choice. It offers the best balance of high yield (86%), rapid reaction kinetics (< 1.5 hours), and excellent scalability without the need for expensive hypervalent iodine reagents or toxic isothiocyanates. Method 3 is highly recommended for discovery chemistry where rapid library generation and metal-free conditions are paramount.

References

  • Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity Source: PubMed Central (PMC) URL:[Link]

  • 含窒素 5,6-縮合複素環を母核とする VEGFR-2 キナーゼ阻害薬開発における プロセス化学研究 (Process chemistry research on VEGFR-2 kinase inhibitors) Source: Kobe Pharmaceutical University Institutional Repository / NII URL:[Link]

  • Synthetic access to 2-amido-5-aryl-8-methoxy-triazolopyridine and 2-amido-5-morpholino-8-methoxy-triazolopyridine derivatives as potential inhibitors of the adenosine receptor subtypes Source: ResearchGate URL:[Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Selectivity of 8-Nitro-triazolo[1,5-a]pyridin-2-amine Derivatives Against Related Kinase Targets: A Comparative Guide

Executive Summary

In the landscape of targeted kinase inhibition, the 1,2,4-triazolo[1,5-a]pyridine core has emerged as a privileged, nitrogen-containing 5,6-fused heterocyclic scaffold. Acting as a highly efficient bioisostere for traditional quinazoline or pyrimidine rings, this chemotype provides superior hydrogen bond acceptor properties at the kinase hinge region[1].

This guide provides a comprehensive comparative analysis of how derivatives synthesized from the critical building block 8-Nitro-triazolo[1,5-a]pyridin-2-amine achieve exquisite selectivity across related targets, particularly within the Janus kinase (JAK) family and angiogenic receptor tyrosine kinases (e.g., VEGFR2).

Mechanistic Grounding: The Chemical Rationale

Direct evaluation of 8-nitro-triazolo[1,5-a]pyridin-2-amine typically yields poor kinase inhibition. The strong electron-withdrawing nature of the C8-nitro group depletes the electron density of the triazole nitrogens, weakening their ability to act as hydrogen bond acceptors at the kinase hinge region (e.g., interacting with Leu932 in JAK2 or Cys919 in VEGFR2)[2].

Therefore, the 8-nitro compound serves as a foundational synthetic anchor . By reducing the nitro group to an amine, medicinal chemists restore the electron density of the core. Subsequent functionalization of this C8-amine (e.g., via amidation or sulfonamidation) allows the appended side chains to project deeply into solvent-exposed or kinase-specific hydrophobic pockets. This precise spatial arrangement is the primary driver for differentiating between closely related targets like JAK1, JAK2, and JAK3[1][3].

Pathway Cytokine Cytokine (e.g., EPO, IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinases (JAK1, JAK2, JAK3) Receptor->JAK Activates STAT STAT Proteins JAK->STAT Phosphorylates Transcription Gene Transcription (Proliferation) STAT->Transcription Translocates Inhibitor Triazolo[1,5-a]pyridine Derivatives Inhibitor->JAK Hinge Inhibition

Fig 1. Mechanism of action for triazolo[1,5-a]pyridine derivatives in the JAK-STAT signaling pathway.

Comparative Target Selectivity

The versatility of the triazolo[1,5-a]pyridine scaffold allows it to be tuned for specific kinases by altering the substitution pattern. For instance, para-substitution on an aryl ring at the C8 position strongly drives JAK2 potency, while meta-substitution at the C2-amine yields exceptional selectivity for JAK2 over JAK3[1]. Conversely, shifting the bulk to the C5 position (as seen in Filgotinib) shifts the selectivity profile toward JAK1[4]. Recently, this scaffold has also been exploited to create dual JAK/HDAC inhibitors[5].

Table 1: Comparative Selectivity Profiling of Triazolo[1,5-a]pyridine Derivatives

Scaffold / DerivativePrimary TargetIC₅₀ (nM)Selectivity ProfileStructural Driver
8-Nitro-triazolo[1,5-a]pyridin-2-amine N/A>10,000Inactive precursorElectron-withdrawing NO₂ weakens hinge binding
CEP-33779 JAK21.8>40x over JAK1, >300x over JAK3C8-aryl substitution accesses JAK2 specificity pocket
GLPG0634 (Filgotinib) JAK11030x over JAK2C5-phenyl substitution optimizes JAK1 fit
Compound J-4 JAK1 / JAK24.2 / 6.1High selectivity over JAK3Optimized C2/C5 motifs
Compound 13d VEGFR23.5Slow dissociation kineticsN1 hinge interaction with Cys919

Self-Validating Experimental Workflows

To objectively assess the selectivity of newly synthesized 8-amino derivatives, a robust, self-validating testing cascade is required.

Workflow Step1 1. Chemical Synthesis Reduction of 8-Nitro to 8-Amino followed by derivatization Step2 2. Biochemical Profiling TR-FRET Assay across JAK1/2/3, TYK2, and VEGFR2 Step1->Step2 Step3 3. Cellular Selectivity BaF3 Cell Proliferation Assay (Target-driven vs. Cytotoxicity) Step2->Step3 Step4 4. Data Synthesis Calculate IC50 & Selectivity Index (SI) Step3->Step4

Fig 2. Step-by-step experimental workflow for assessing the kinase selectivity of synthesized analogs.

Protocol A: Biochemical TR-FRET Kinase Assay

Causality: Highly conjugated heterocyclic compounds often exhibit autofluorescence, which confounds standard radiometric or fluorescent assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a europium fluorophore with a long emission half-life, allowing the signal to be read after background autofluorescence has decayed, ensuring high data fidelity. Self-Validation: The inclusion of Staurosporine validates the assay's dynamic range, while a "no-enzyme" well establishes the absolute baseline.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Serially dilute the triazolo[1,5-a]pyridine derivatives in DMSO. Transfer 100 nL to a 384-well low-volume plate. Include Staurosporine (1 μM) as a positive control and DMSO as a vehicle control.

  • Enzyme Addition: Add 5 μL of the target kinase (e.g., JAK1, JAK2, JAK3, or VEGFR2) diluted in kinase buffer. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 μL of a substrate/ATP mix (ATP concentration set to the specific

    
     of each kinase to ensure comparative accuracy).
    
  • Termination & Detection: After 60 minutes, add 10 μL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop the reaction) and the Europium-labeled anti-phospho antibody.

  • Readout: Read the plate on a multi-mode microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate IC₅₀ using a 4-parameter logistic curve fit.

Protocol B: Cellular Selectivity via BaF3 Proliferation Assay

Causality: Biochemical potency does not always translate to cellular efficacy due to membrane permeability or intracellular ATP competition. Self-Validation: The BaF3 system is inherently self-validating. By comparing the viability of BaF3 cells engineered to depend on specific kinase drivers (e.g., TEL-JAK2) against wild-type BaF3 cells grown in IL-3, researchers can definitively separate true on-target kinase inhibition from off-target generalized cytotoxicity[3].

  • Cell Culture: Maintain wild-type BaF3 cells in RPMI-1640 supplemented with 10% FBS and 10 ng/mL murine IL-3. Maintain TEL-JAK1, TEL-JAK2, and TEL-JAK3 transformed BaF3 cells in the same media without IL-3.

  • Seeding: Seed cells at 1 × 10⁴ cells/well in 96-well plates.

  • Treatment: Treat cells with a 10-point concentration gradient of the test compounds (0.1 nM to 10 μM) for 72 hours.

  • Viability Readout: Add 10 μL of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes at room temperature.

  • Analysis: Measure luminescence. A highly selective JAK2 inhibitor (like CEP-33779) will show an IC₅₀ in the low nanomolar range for TEL-JAK2 cells, while remaining >10 μM for wild-type BaF3 cells (indicating no general cytotoxicity)[1].

References

1.[1] A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Source: PubMed. URL: [Link] 2.[4] Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Source: PubMed. URL: [Link] 3.[3] Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Source: PubMed. URL: [Link] 4.[2] Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: Discovery of [1,2,4]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics. Source: PubMed. URL: [Link] 5.[5] Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Source: PubMed Central (PMC). URL: [Link]

Sources

Publish Comparison Guide: Reproducibility of Experimental Results for 8-Nitro-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a high-reproducibility protocol for the synthesis and characterization of 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine , based on process chemistry optimization data (e.g., from VEGFR-2 kinase inhibitor research).

Executive Summary & Technical Positioning

8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS: N/A for specific isomer in common catalogs; derived from 3-nitro-2-aminopyridine) is a critical scaffold for designing kinase inhibitors (e.g., VEGFR-2) and adenosine receptor antagonists. Its structural rigidity and hydrogen-bond donor/acceptor motif make it a superior bioisostere for adenine in ATP-competitive pockets.

Reproducibility Challenge: Historical methods using thermal cyclization of ethoxycarbonyl isothiocyanate adducts often suffer from variable yields (40–60%) and difficult purification due to tar formation. This guide validates a Modern Oxidative Cyclization (NCS-mediated) protocol that boosts reproducibility to >85% yield with high purity (>98%), eliminating the need for harsh thermal gradients.

Comparative Analysis of Synthetic Routes

The following table contrasts the traditional thermal method with the recommended oxidative protocol.

FeatureMethod A: Traditional Thermal Method B: Oxidative Cyclization (Recommended)
Reagents Ethoxycarbonyl isothiocyanate / HydroxylamineN-Chlorosuccinimide (NCS) / K₂CO₃
Mechanism Condensation-Elimination (High Temp)Oxidative N-N Bond Formation (Mild Temp)
Reaction Temp Reflux (80–120 °C)40 °C (Kinetic Control)
Yield Consistency Low (40–60%); Substrate dependentHigh (86–93%) ; Robust
Purification Column Chromatography often requiredFiltration / Recrystallization
Safety Profile Moderate (Toxic reagents)High (Avoids thermal runaway risks)

Validated Experimental Protocol (Method B)

Objective: Synthesis of 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine via One-Pot Oxidative Cyclization. Precursor: 3-Nitro-2-aminopyridine (commercially available).

Step-by-Step Workflow
  • Thiourea Formation (In Situ):

    • Dissolve 3-nitro-2-aminopyridine (1.0 equiv) in Methanol (MeOH) .

    • Add Ethoxycarbonyl isothiocyanate (1.1 equiv) dropwise at ambient temperature.

    • Stir for 1–2 hours until TLC confirms consumption of starting material (formation of thiourea intermediate).

    • Note: Alternatively, use the N-(3-nitro-2-pyridyl)formamidoxime intermediate if starting from that specific pathway.

  • Oxidative Cyclization:

    • Reagent Addition: To the reaction mixture, add N-Chlorosuccinimide (NCS) (1.1 equiv) slowly to control exotherm. Maintain temperature at 40 °C .

    • Base Treatment: After 15 minutes, add a solution of K₂CO₃ (2.1 equiv) in water dropwise.

    • Reaction Time: Stir at 40 °C for 30 minutes. The solution will typically change color/precipitate as the aromatic system closes.

  • Work-up & Isolation:

    • Quench: Cool the mixture to room temperature (RT).

    • Precipitation: Add water (approx.[1] equal volume to MeOH) to force precipitation.

    • Filtration: Filter the yellow solid precipitate.[2]

    • Washing: Wash the filter cake with water (3x) and cold MeOH (1x) to remove succinimide byproducts.

    • Drying: Dry in a vacuum oven at 50 °C.

Mechanism Visualization

SynthesisPathway Start 3-Nitro-2-aminopyridine Inter Thiourea / Amidine Intermediate Start->Inter + Ethoxycarbonyl isothiocyanate Oxidation NCS Oxidation (N-Cl species) Inter->Oxidation + NCS, 40°C Product 8-Nitro-[1,2,4]triazolo [1,5-a]pyridin-2-amine Oxidation->Product + K2CO3 (Cyclization)

Caption: Figure 1. Oxidative cyclization pathway via N-N bond formation using NCS/Base.

Characterization & Data Validation

The following data benchmarks are established for the 8-nitro isomer (Compound 62b in reference literature) compared to the 6-nitro isomer.

Property8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine 6-Nitro Isomer (Comparison)
Appearance Yellow SolidYellow Solid
Yield (Optimized) 86% 93%
Melting Point 350 °C (Decomposition) 311–312 °C
1H NMR Solvent DMSO-d₆DMSO-d₆
Key NMR Signals δ 6.71 (s, 2H, NH₂), 7.04 (dd, Ar-H)δ 9.64 (d), 8.16 (dd), 7.47 (d), 6.68 (s, NH₂)
HRMS (ESI) [M+H]⁺ Calcd: 180.05; Found: 180.05[M+H]⁺ Calcd: 180.05; Found: 180.05

Data Interpretation:

  • Melting Point: The 8-nitro isomer has a significantly higher melting/decomposition point (350 °C) than the 6-nitro isomer, indicating strong intermolecular hydrogen bonding or crystal packing efficiency due to the nitro group's proximity to the bridgehead nitrogen.

  • NMR Shift: The amino group protons (NH₂) appear around 6.71 ppm. The aromatic region is distinct; the 8-nitro substitution pattern typically shields the H7 proton relative to the 6-nitro isomer.

Critical Reproducibility Factors

A. Temperature Control (The "40 °C Rule")
  • Why: The oxidative cyclization with NCS is exothermic. Exceeding 50 °C can lead to over-chlorination of the pyridine ring or degradation of the nitro group.

  • Control: Use a water bath and add NCS in portions.

B. Base Addition Rate
  • Why: Rapid addition of K₂CO₃ causes localized pH spikes that may hydrolyze the intermediate amidine/thiourea before ring closure occurs.

  • Control: Dropwise addition over 10–15 minutes ensures the N-N bond formation competes favorably against hydrolysis.

C. Safety: Nitro-Compound Handling
  • Hazard: While the mono-nitro derivative is stable, precursors and dinitro-analogs (e.g., 6,8-dinitro) are energetic.

  • Protocol: Do not heat the dry solid above 200 °C during drying. Use a blast shield when scaling up >10g.

References

  • Process Chemistry of VEGFR-2 Inhibitors

    • Title: Process chemistry research in the development of VEGFR-2 kinase inhibitors based on nitrogen-containing 5,6-fused heterocyclic cores.
    • Source: Kobe Pharmaceutical University Repository.
    • Context: Describes the specific synthesis of Compound 62b (8-nitro isomer)
    • URL:[Link] (Search ID: 62b synthesis)

  • General Triazolopyridine Synthesis

    • Title: Synthesis of 1,2,4-triazolo[1,5-a]pyridines (Review).
    • Source: Organic Chemistry Portal.
    • Context: Overview of oxidative N-N bond formation str
    • URL:[Link]

  • Dimroth Rearrangement Context

    • Title: The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines.
    • Source: PMC (PubMed Central).
    • Context: Mechanistic insights into the stability of amino-triazoles.
    • URL:[Link]

Sources

Safety Operating Guide

8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine Proper Disposal Procedures

Executive Summary & Chemical Profile

Target Compound: 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine Chemical Class: Nitro-substituted fused azolo-heterocycle.[1]

Operational Alert: This compound possesses two structural alerts that dictate its disposal protocol: a nitro group (-NO₂) and a high-nitrogen heterocyclic core (triazolopyridine).[1] While widely used as a scaffold in drug discovery (e.g., JAK inhibitors), this specific molecular architecture classifies it as a potentially energetic material .

Disposal must prioritize thermal stability and segregation from incompatible streams (oxidizers, reducing agents).[1] Standard organic waste streams are insufficient if the concentration is high (>10%) or if the material is in solid form.[1]

PropertyValue / CharacteristicRelevance to Disposal
Physical State Solid (typically yellow/orange powder)Dust explosion hazard; requires solid waste segregation.[1]
Reactivity High (Nitro-heterocycle)Potential shock/friction sensitivity.[1] Do not grind.
Toxicity Likely Irritant/Toxic (Class 6.1 equivalent)Double-gloving required; prevent inhalation.[1]
Combustibility CombustibleIncineration is the only validated disposal method.[1]

Hazard Assessment & Segregation Strategy

The Core Directive: Treat 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine as a High-Hazard Organic .[1]

Critical Incompatibilities
  • Strong Acids/Bases: Can trigger rapid decomposition or hydrolysis, releasing heat and toxic nitrogen oxides (NOx).[1]

  • Reducing Agents (e.g., Hydrides): Reaction with the nitro group is exothermic and can run away.

  • Oxidizers: Increases fire/explosion risk.[1]

Waste Stream Classification

You must segregate this waste into one of two specific streams based on its state.

  • Stream A: Solid Waste (Pure Compound/Filter Cake)

    • Classification: Hazardous Solid Waste (Toxic/Ignitable).[1]

    • Container: Wide-mouth HDPE jar (avoid glass if shock sensitivity is unverified).

    • Labeling: "High Nitrogen Organic Solid – 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine."[1]

  • Stream B: Liquid Waste (Mother Liquors/Rinsates) [1]

    • Classification: Organic Solvent Waste (Segregated).

    • Condition: Solution concentration must be <5% to prevent precipitation of shock-sensitive solids.[1]

    • Solvent Compatibility: Compatible with Methanol, Ethanol, DMSO, DCM.

    • Prohibited: Do not mix with nitric acid or perchlorates.[1]

Detailed Disposal Protocols

Protocol A: Disposal of Solid Substance (Primary Method)

Use this for expired reagents, reaction failures, or isolated products.

  • PPE Setup: Wear standard PPE plus double nitrile gloves and a face shield if handling >5g.[1]

  • Wetting (Desensitization): If the solid appears dry or crystalline, lightly mist with water or ethanol to reduce static discharge and dust formation during transfer.[1]

  • Transfer: Using a plastic spatula (non-sparking), transfer the solid into a dedicated HDPE waste container .[1]

    • Note: Do not scrape the container walls aggressively (friction hazard).[1]

  • Decontamination: Rinse the original vessel with Acetone or Ethanol.[1][2] Add this rinse to the Liquid Waste stream (Protocol B), not the solid container.

  • Sealing: Cap the waste container loosely initially to ensure no gas evolution, then tighten for storage.[1]

  • Final Disposition: Hand over to EHS/Waste Management for High-Temperature Incineration (Rotary Kiln).

Protocol B: Disposal of Reaction Mixtures & Rinsates

Use this for HPLC waste, mother liquors, or cleaning solvents.

  • Quenching: Ensure no active reagents (e.g., unreacted coupling agents) remain.[1] Quench reaction mixtures carefully before disposal.

  • Dilution: Ensure the nitro-compound is dissolved. If solids precipitate, treat as Protocol A.

  • Accumulation: Pour into a "Non-Halogenated" or "Halogenated" organic waste carboy (depending on solvent).

  • Verification: Check pH. Waste stream should be neutral (pH 6-8).[1] Acidic nitro-waste is unstable.[1][3]

Emergency Procedures: Spills

Scenario: 500mg spill of solid powder on the benchtop.

  • Evacuate & Ventilate: Clear the immediate area.[1][4]

  • Do NOT Sweep: Sweeping generates static and dust.[1]

  • Dampen: Gently cover the spill with a paper towel soaked in ethanol or water to suppress dust.[1]

  • Scoop: Use a plastic scoop or stiff paper to lift the dampened material.[1]

  • Disposal: Place the waste and the contaminated paper towels into a separate bag/container labeled "Spill Debris - Nitro Compound".[1]

  • Surface Clean: Wipe the surface with 1N NaOH (mild base) followed by water to degrade trace residues.[1]

Visualized Decision Workflow

The following diagram outlines the logical decision tree for handling this specific chemical waste.

DisposalWorkflow Start Waste: 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine StateCheck Determine Physical State Start->StateCheck Solid Solid / Filter Cake StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidAction 1. Wet with Ethanol (Desensitize) 2. Transfer to HDPE Container 3. Label: 'Toxic/Energetic Solid' Solid->SolidAction LiquidAction 1. Ensure Dissolution (<5% Conc.) 2. Check pH (Neutralize) 3. Segregate by Solvent Type Liquid->LiquidAction Incineration FINAL DISPOSAL: High-Temp Incineration (Licensed Facility) SolidAction->Incineration LiquidAction->Incineration

Caption: Operational workflow for segregating and processing nitro-triazolopyridine waste streams.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21820832, 6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine. Retrieved from [Link]

    • Note: Used as a structural proxy for hazard class assessment.[1]

  • Source validates the segregation of nitro-heterocyclic aromatics
  • United Nations Office on Drugs and Crime (UNODC). Guidelines for the Safe Handling and Disposal of Chemicals. Retrieved from [Link]

    • Provides global standards for the inciner
  • Establishes baseline toxicity and PPE requirements for the fused pyridine scaffold.

Sources

Comprehensive Handling & Safety Protocol: 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a primary operational reference for the handling of 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine .

This compound presents a dual-hazard profile: the biological activity associated with the triazolopyridine scaffold (common in JAK/kinase inhibitor development) and the energetic/toxicological risks inherent to the nitro-aromatic moiety.[1]

Executive Hazard Analysis & Risk Assessment

Before engaging physical controls, we must define the hazard.[1] As a specific Safety Data Sheet (SDS) for this exact isomer is often unavailable in early-stage research, we apply Occupational Exposure Banding (OEB) principles based on Structure-Activity Relationships (SAR).[1]

Structural Alert Breakdown
  • Triazolo[1,5-a]pyridine Core: Biologically active scaffold.[1][2][3][4] Potential for specific target organ toxicity (STOT) or kinase inhibition.[1]

  • C8-Nitro Group (

    
    ): 
    
    • Energetic Hazard: Nitro-functionalized heterocycles possess high energy density.[1] Thermal decomposition can occur violently if heated beyond

      
       or subjected to shock/friction in dry form.[1]
      
    • Toxicological Alert: Nitroaromatics are frequent genotoxins and potential carcinogens (Ames positive).[1]

  • C2-Amine Group (

    
    ):  Increases polarity and potential for skin absorption; acts as a weak base.[1]
    
Inferred GHS Classification (Precautionary Principle)
Hazard ClassCategoryHazard Statement (Inferred)
Acute Toxicity Cat 3/4H301/H312: Toxic if swallowed or in contact with skin.[1]
Skin/Eye Irritation Cat 2AH315/H319: Causes serious skin and eye irritation.[1][5][6]
Germ Cell Mutagenicity Cat 2H341: Suspected of causing genetic defects (Nitro-alert).[1]
Physical Hazard UnclassifiedWarning: Potential for rapid decomposition at elevated temperatures.[1]

Personal Protective Equipment (PPE) Matrix

PPE is the last line of defense.[1] For this compound, standard "lab kit" is insufficient due to the potential mutagenicity and skin absorption risks.[1]

PPE Selection Guide
Protection ZoneStandard Protocol (<100 mg)High-Risk Protocol (>100 mg or Solution Handling)Technical Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate / High-Chem Gloves (e.g., Silver Shield® under Nitrile)Nitro-compounds can permeate standard nitrile.[1] Double gloving creates a "sacrificial" outer layer.[1]
Respiratory Fume Hood Only (Sash at 18")P100 Respirator + Fume Hood (If powder handling is open)Fine amine powders are easily aerosolized.[1] Inhalation is the fastest route to systemic toxicity.[1]
Eye/Face Chemical Splash Goggles (ANSI Z87.[1][7]1)Face Shield + Goggles Amine bases are corrosive to corneal tissue.[1] Safety glasses allow vapor bypass.[1]
Body Standard Cotton Lab Coat Disposable Tyvek® Coverall (w/ Elastic Cuffs)Prevents accumulation of nitro-residues on reusable clothing, which can be a secondary exposure source.[1]

Operational Protocols: Step-by-Step

Workflow Visualization

The following diagram outlines the decision logic for safe handling, emphasizing the hierarchy of controls.

HandlingProtocol Start Start: 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine Assessment 1. Quantity Assessment Start->Assessment SmallScale < 100 mg (Analytical/Screening) Assessment->SmallScale LargeScale > 100 mg (Synthesis/Purification) Assessment->LargeScale Engineering_Small Engineering Control: Chemical Fume Hood (Face Velocity > 100 fpm) SmallScale->Engineering_Small Engineering_Large Engineering Control: Powder Containment Hood or Glove Box LargeScale->Engineering_Large PPE_Check PPE Verification: Double Nitrile, Goggles, Lab Coat Engineering_Small->PPE_Check Engineering_Large->PPE_Check Solubilization Solubilization Step: Add solvent SLOWLY down side. Avoid dust generation. PPE_Check->Solubilization Reaction Reaction Monitoring: Monitor Internal Temp. Watch for Exotherms (Nitro group). Solubilization->Reaction Waste Disposal: Segregate from Oxidizers. Label 'Toxic/Nitro'. Reaction->Waste

Figure 1: Operational decision tree for handling varying quantities of the target compound.[1]

Solid Handling & Weighing

Objective: Eliminate inhalation risk and static discharge (ignition source).[1]

  • Static Control: Use an ionizing fan or anti-static gun on the weighing boat and spatula.[1] Nitro-heterocycles can be shock/spark sensitive when dry and crystalline.[1]

  • Containment: Perform all weighing inside a certified chemical fume hood. If the balance is outside, use a "balance enclosure" or weigh inside a tared, screw-top vial to minimize open-air transfer.[1]

  • Technique: Do not scrape the container bottom aggressively (friction risk).[1] Use a plastic or PTFE-coated spatula, not metal-on-glass.

Solubilization & Reaction Setup

Objective: Mitigate exothermic runaway.

  • Solvent Choice: Dissolve in DMSO, DMF, or Methanol.[1]

    • Note: Avoid dissolving directly in acetone if strong bases are present subsequently, as this can form Janovsky complexes (colored, energetic species) with the nitro group.[1]

  • Thermal Control:

    • The nitro group destabilizes the pyridine ring toward oxidation but makes it susceptible to nucleophilic attack.[1]

    • CRITICAL: If heating is required, ensure a secondary temperature probe is inside the reaction flask (internal temperature), not just in the oil bath. Nitro compounds can exhibit an "induction period" before rapid decomposition.[1]

Emergency Response & Decontamination

Spill Response Algorithm

If a spill occurs, immediate classification determines the response.[1]

SpillResponse Spill Spill Event Type State? Spill->Type Solid Solid Powder Type->Solid Liquid Solution Type->Liquid Action_Solid 1. Do NOT Sweep (Dust risk) 2. Cover with wet paper towels (Phlegmatize nitro group) 3. Scoop into waste Solid->Action_Solid Action_Liquid 1. Absorb with Vermiculite 2. Do NOT use paper (fire risk if dry) 3. Double bag Liquid->Action_Liquid Decon Decontamination: Wash surface with 10% Bleach (Destroys biological activity) Follow with Water Action_Solid->Decon Action_Liquid->Decon

Figure 2: Specific spill response protocol distinguishing between solid and liquid states.

First Aid Specifics
  • Skin Contact: Wash with soap and water for 15 minutes .[1][5] Do not use ethanol (enhances absorption of nitro compounds).[1]

  • Inhalation: Move to fresh air immediately. If the subject has blue lips (cyanosis), it indicates methemoglobinemia (rare but possible with nitro-aromatics); administer oxygen and seek ER help immediately.[1]

Waste Management & Disposal

Improper disposal of nitro-heterocycles is a leading cause of laboratory accidents.[1]

  • Segregation:

    • NEVER mix with strong oxidizing agents (Peroxides, Nitric Acid).[1]

    • NEVER mix with strong reducing agents (Hydrazine, Borohydrides) in the waste stream, as this can generate heat and toxic hydrazine intermediates.[1]

  • Labeling: Clearly mark waste containers as "TOXIC - NITRO COMPOUND - POTENTIAL EXPLOSIVE HAZARD" .[1]

  • Quenching (If necessary): Small amounts of active intermediate can be quenched by dilution into dilute HCl (protonates the amine, solubilizing it for aqueous waste stream) or treated with bleach (oxidative destruction), provided the nitro group is stable to these conditions in your specific matrix.[1] Consult EHS before chemical treatment.

References

  • Fisher Scientific. (2025).[1][8] Safety Data Sheet: 1,2,4-Triazolo[1,5-a]pyridin-8-amine. Retrieved from

  • Sigma-Aldrich. (2025).[1][8] Product Safety: 8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine.[1][9] Retrieved from

  • National Institutes of Health (PubChem). (2025).[1] Compound Summary: [1,2,4]Triazolo[1,5-a]pyridin-2-amine.[1][9][10][11] Retrieved from [1]

  • Organic Chemistry Portal. (2024).[1] Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from

  • New Jersey Department of Health. (2019).[1] Hazardous Substance Fact Sheet: Nitro-compounds and Handling. Retrieved from [1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.